ANT2681
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C12H11F2N7O5S2 |
|---|---|
分子量 |
435.4 g/mol |
IUPAC名 |
5-[[4-[(diaminomethylideneamino)carbamoylamino]-3,5-difluorophenyl]sulfonylamino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11F2N7O5S2/c13-5-1-4(2-6(14)7(5)18-12(24)20-19-11(15)16)28(25,26)21-9-8(10(22)23)17-3-27-9/h1-3,21H,(H,22,23)(H4,15,16,19)(H2,18,20,24) |
InChIキー |
MDBJDQPFGYPCRJ-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
ANT2681: A Technical Guide to its Mechanism of Action as a Metallo-β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ANT2681 is a novel, potent, and specific inhibitor of metallo-β-lactamases (MBLs), with particularly strong activity against New Delhi metallo-β-lactamase (NDM). Developed by Antabio SAS, this compound is in late-stage preclinical development for use in combination with meropenem to combat serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE). This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of its mode of action and experimental workflows.
Core Mechanism of Action
This compound functions as a competitive inhibitor of Class B metallo-β-lactamases. Its primary mechanism involves a non-covalent interaction with the dinuclear zinc ion cluster located in the active site of these enzymes. This interaction prevents the hydrolysis of β-lactam antibiotics, such as meropenem, thereby restoring their efficacy against resistant bacteria. The inhibition is reversible and this compound shows a high affinity for NDM-type enzymes.
Signaling Pathway: Inhibition of Meropenem Hydrolysis
The core function of this compound is to interrupt the enzymatic degradation of meropenem by NDM-producing bacteria. By binding to the MBL active site, this compound effectively shields the β-lactam ring of meropenem from hydrolytic cleavage, allowing the antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Enzyme Inhibition Kinetics
This compound demonstrates potent inhibitory activity against a range of metallo-β-lactamases, with a particular strength against NDM variants.
| Enzyme | This compound Ki (nM) | Inhibition Type | Reference |
| NDM-1 | 40 | Competitive | |
| NDM-5 | 51 | Competitive | |
| VIM-1 | 100 | Competitive | |
| VIM-2 | 680 | Competitive | |
| IMP-1 | 6300 | Competitive |
Table 1: Inhibitory Constant (Ki) of this compound against various Metallo-β-Lactamases.
In Vitro Efficacy: Meropenem MIC Restoration
This compound, when used in combination with meropenem, significantly reduces the Minimum Inhibitory Concentration (MIC) of meropenem against a large panel of MBL-producing clinical isolates.
| Organism Collection | Meropenem MIC90 (µg/mL) | Meropenem + this compound (8 µg/mL) MIC90 (µg/mL) | Reference |
| MBL-positive Enterobacterales (n=1,687) | >32 | 8 | |
| NDM-producing CRE (n=1,108) | >32 | 8 | |
| VIM-positive Enterobacterales | >32 | - | |
| IMP-positive Enterobacterales | >32 | - |
Table 2: Potentiation of Meropenem Activity by this compound against MBL-producing Enterobacterales.
| NDM Variant | Meropenem + this compound (8 µg/mL) MIC90 (µg/mL) | Reference |
| NDM-1 | 8 | |
| NDM-5 | 1 | |
| NDM-7 | 1 |
Table 3: Meropenem-ANT2681 MIC90 against different NDM variants.
In Vivo Efficacy: Murine Thigh Infection Model
In a neutropenic murine thigh infection model with NDM-producing Klebsiella pneumoniae, the combination of meropenem and this compound demonstrated significant in vivo efficacy.
| Treatment Group | Log10 CFU/thigh Reduction vs. Meropenem alone | p-value | Reference |
| Meropenem (30 mg/kg) + this compound | 1.8 | <0.0001 |
Table 4: In vivo efficacy of Meropenem-ANT2681 combination.
The half-maximal effect (E50) for this compound in this model was determined to be 89 mg/kg intravenously every 4 hours (q4h) on a background of meropenem at 50 mg/kg subcutaneously q4h. The relevant pharmacodynamic index for this compound was found to be the area under the concentration-time curve (AUC).
Experimental Protocols
The following sections provide an overview of the methodologies employed in the key studies cited.
Enzyme Inhibition Kinetics Assay
Objective: To determine the inhibitory constant (Ki) and the mode of inhibition of this compound against various MBLs.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant MBL enzymes (e.g., NDM-1, VIM-1) were purified. A chromogenic cephalosporin substrate, such as nitrocefin or CENTA, was used.
-
Assay Conditions: Assays were typically performed in a buffer at a physiological pH (e.g., 50 mM HEPES, pH 7.5) containing a defined concentration of ZnCl2 to ensure enzyme activity.
-
Kinetic Measurements: The rate of substrate hydrolysis was monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 482 nm for CENTA, 495 nm for nitrocefin) over time.
-
Ki Determination: Initial velocities were measured at various substrate and inhibitor concentrations. The data were then fitted to the Michaelis-Menten equation for competitive inhibition to determine the Ki value. Dixon plots were also used to confirm the mechanism of inhibition.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To assess the ability of this compound to restore the in vitro activity of meropenem against MBL-producing bacteria.
General Protocol (Broth Microdilution):
-
Bacterial Strains: A large panel of clinical isolates of Enterobacteriaceae with characterized MBL genes were used.
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was used as the growth medium.
-
Assay Setup: A twofold serial dilution of meropenem was prepared in microtiter plates. A fixed concentration of this compound (typically 4 or 8 µg/mL) was added to a parallel set of dilutions.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: The plates were incubated at 35-37°C for 18-24 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of meropenem that completely inhibited visible bacterial growth. The assays were performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Murine Thigh Infection Model
Objective: To evaluate the in vivo efficacy of the meropenem-ANT2681 combination.
General Protocol:
-
Animal Model: Neutropenic female ICR mice were used. Neutropenia was induced by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice were inoculated in the thigh muscle with a clinical isolate of NDM-producing K. pneumoniae (e.g., 106 - 107 CFU/thigh).
-
Treatment: Treatment was initiated 2 hours post-infection. Meropenem was administered subcutaneously (s.c.) and this compound was administered intravenously (i.v.) at various dosing regimens.
-
Outcome Measurement: At 24 hours post-treatment initiation, mice were euthanized, and the thigh muscles were homogenized. The bacterial burden (CFU/thigh) was determined by plating serial dilutions of the homogenate on appropriate agar plates.
-
Data Analysis: The change in bacterial load (log10 CFU/thigh) was calculated relative to the start of therapy and compared between treatment groups.
Conclusion
This compound is a promising metallo-β-lactamase inhibitor with a well-defined mechanism of action. Its potent, competitive inhibition of NDM and other MBLs, leading to the restoration of meropenem's activity, has been demonstrated through robust in vitro and in vivo preclinical studies. The data presented in this guide underscore the potential of this compound in combination with meropenem as a valuable therapeutic option for treating infections caused by highly resistant Gram-negative bacteria. Further clinical development will be crucial in establishing its role in addressing the growing threat of antimicrobial resistance.
ANT2681: A Competitive Metallo-β-Lactamase Inhibitor for the Restoration of Meropenem Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) represents a significant threat to global public health. These enzymes effectively hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective. ANT2681 is a novel, specific, and competitive small-molecule inhibitor of MBLs, with particularly potent activity against New Delhi metallo-β-lactamase (NDM).[1][2][3][4][5] In combination with meropenem, this compound has demonstrated the ability to restore the antibacterial efficacy of this carbapenem against a wide range of MBL-producing clinical isolates. This technical guide provides an in-depth overview of the mechanism of action, quantitative preclinical data, and key experimental methodologies related to this compound.
Introduction
Metallo-β-lactamases are Ambler class B enzymes that utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring.[6] The global dissemination of MBL-producing bacteria, particularly those carrying genes for NDM, Verona integron-encoded MBL (VIM), and imipenem-hydrolyzing β-lactamase (IMP), has led to a critical unmet medical need for new therapeutic options.[2][6] While several serine-β-lactamase (SBL) inhibitors are currently in clinical use, there are no approved MBL inhibitors.[7] this compound has emerged as a promising clinical candidate to address this therapeutic gap.[1][7]
Mechanism of Action
This compound functions as a specific and competitive inhibitor of MBLs.[1][2][3][4][5] Its inhibitory activity stems from its interaction with the dinuclear zinc ion cluster within the MBL active site.[6][8] This interaction is non-covalent and reversible. By binding to the active site, this compound prevents the hydrolysis of β-lactam antibiotics like meropenem, thereby restoring their ability to inhibit bacterial cell wall synthesis. This compound itself does not possess any intrinsic antibacterial activity.[1][8]
Caption: Competitive inhibition of MBL by this compound, protecting meropenem from hydrolysis.
Quantitative Data
In Vitro Inhibitory Activity
The inhibitory potency of this compound against various MBLs has been determined through kinetic studies. The inhibition constant (Ki) values highlight its strong activity, particularly against NDM-1.
| Metallo-β-Lactamase | Ki (nM) |
| NDM-1 | 40[5] |
| VIM-1 | 100[5] |
| VIM-2 | 680[5] |
| IMP-1 | 6300[5] |
In Vitro Synergy with Meropenem
The combination of this compound with meropenem has been extensively evaluated against a large collection of MBL-producing Enterobacterales. The addition of a fixed concentration of this compound significantly reduces the Minimum Inhibitory Concentration (MIC) of meropenem.
Table 2: Meropenem MICs with and without this compound (8 µg/mL) against MBL-producing Enterobacterales [1][2][3][4][8]
| Organism Group | Meropenem MIC50/MIC90 (µg/mL) | Meropenem + this compound (8 µg/mL) MIC50/MIC90 (µg/mL) |
| All MBL-positive Enterobacterales (n=1,687) | >32 / >32 | 0.25 / 8 |
| NDM-producing CRE (n=1,108) | >32 / >32 | 0.25 / 8 |
Table 3: Activity of Meropenem-ANT2681 (8 µg/mL) against Enterobacterales producing different MBLs [1][4]
| MBL Type | % of Strains Inhibited |
| NDM-CRE | 92.5% |
| VIM-positive | 74.9% |
| IMP-positive | 85.7% |
In Vivo Efficacy
The combination of meropenem and this compound has demonstrated efficacy in a murine neutropenic thigh infection model against NDM-producing Enterobacteriaceae.[8] Dose-ranging and dose-fractionation studies have been conducted to determine the pharmacokinetic/pharmacodynamic (PK/PD) indices associated with efficacy.[8]
| Animal Model | Key Finding | Reference |
| Murine Neutropenic Thigh Model | Stasis achieved with fT > potentiated meropenem MIC of 40% and this compound AUC of 700 mg·h/liter.[8] | [8] |
| Murine Neutropenic Thigh Model | Half-maximal effect observed with an this compound dose of 89 mg/kg q4h intravenously on a background of meropenem at 50 mg/kg q4h subcutaneously.[8] | [8] |
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro activity of meropenem in combination with this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically document M07.[6][9]
Protocol: Broth Microdilution Susceptibility Testing
-
Preparation of Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared as per the manufacturer's instructions.
-
Preparation of Antimicrobial Solutions:
-
Meropenem stock solutions are prepared in sterile distilled water.
-
This compound stock solutions are prepared according to the manufacturer's instructions, often in a suitable solvent like DMSO, and then diluted in CAMHB. A fixed concentration of this compound (commonly 8 µg/mL) is used in the final assay wells.
-
-
Preparation of Inoculum:
-
Bacterial isolates are grown on a suitable agar medium (e.g., Tryptic Soy Agar with 5% sheep blood) for 18-24 hours at 35°C.
-
A bacterial suspension is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Setup:
-
A two-fold serial dilution of meropenem is prepared in CAMHB containing the fixed concentration of this compound in 96-well microtiter plates.
-
Each well is inoculated with the prepared bacterial suspension.
-
Control wells (growth control without any antimicrobial and sterility control without bacteria) are included.
-
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.
Caption: Workflow for determining the MIC of meropenem in combination with this compound.
In Vivo Efficacy Model
The neutropenic thigh infection model in mice is a standard preclinical model to evaluate the in vivo efficacy of antimicrobial agents.[10][11][12]
Protocol: Murine Neutropenic Thigh Infection Model
-
Induction of Neutropenia:
-
Female ICR (or similar strain) mice (typically 5-6 weeks old) are used.
-
Neutropenia is induced by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[2]
-
-
Infection:
-
A mid-logarithmic phase culture of the test MBL-producing Enterobacterales strain is prepared.
-
The bacterial suspension is diluted to the desired concentration (e.g., 10⁶ - 10⁷ CFU/mL).
-
Mice are anesthetized, and a 0.1 mL volume of the bacterial inoculum is injected into the thigh muscle.
-
-
Treatment:
-
Treatment with meropenem (administered subcutaneously) and this compound (administered intravenously) is initiated at a specified time post-infection (e.g., 2 hours).
-
Various dosing regimens (dose and frequency) are administered over a 24-hour period.
-
-
Assessment of Bacterial Burden:
-
At the end of the treatment period (e.g., 24 hours post-initiation of therapy), mice are euthanized.
-
The infected thigh muscle is aseptically removed, weighed, and homogenized in a sterile buffer (e.g., phosphate-buffered saline).
-
Serial dilutions of the homogenate are plated on appropriate agar media.
-
After incubation, colony-forming units (CFU) are counted, and the bacterial burden per gram of tissue is calculated.
-
-
Data Analysis: The change in bacterial load (log₁₀ CFU/gram) compared to the initial burden at the start of therapy is determined for each treatment group.
Caption: Workflow for the in vivo evaluation of this compound in a murine thigh infection model.
Conclusion
This compound is a potent and specific competitive inhibitor of metallo-β-lactamases that, in combination with meropenem, demonstrates significant potential to address the growing threat of infections caused by MBL-producing Enterobacterales. The robust in vitro and in vivo data support its continued clinical development as a valuable new therapeutic option for treating serious Gram-negative infections. Further research, including the elucidation of the precise binding interactions through co-crystallography studies, will provide deeper insights into its mechanism of action and may guide the development of future generations of MBL inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. noblelifesci.com [noblelifesci.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. This compound: SAR Studies Leading to the Identification of a Metallo-β-lactamase Inhibitor with Potential for Clinical Use in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. clsi.org [clsi.org]
- 10. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 11. imquestbio.com [imquestbio.com]
- 12. criver.com [criver.com]
ANT2681: A Technical Overview of New Delhi Metallo-β-Lactamase Inhibition
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The global proliferation of carbapenem-resistant Enterobacterales (CRE) producing New Delhi metallo-β-lactamase (NDM) represents a critical threat to public health.[1][2] NDM enzymes confer resistance to a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often the last line of defense against multidrug-resistant Gram-negative infections.[3] ANT2681 is a potent, specific, and competitive inhibitor of metallo-β-lactamases (MBLs) currently in clinical development in combination with the carbapenem antibiotic meropenem.[1][2][4][5] This document provides a detailed technical overview of this compound, focusing on its mechanism of action, quantitative inhibitory profile against NDM, and the key experimental methodologies used to characterize its efficacy.
Mechanism of Action
The primary mechanism of carbapenem resistance in NDM-producing bacteria is the enzymatic hydrolysis of the β-lactam ring by the NDM enzyme. NDM belongs to the B1 subclass of metallo-β-lactamases, which utilize a dinuclear zinc ion cluster in their active site to coordinate and hydrolyze the antibiotic.[6][7]
This compound functions as a competitive inhibitor, specifically targeting this enzymatic activity.[1][4] It interacts directly with the dinuclear zinc ions in the NDM active site, preventing the binding and subsequent hydrolysis of β-lactam substrates like meropenem.[6][7] By neutralizing the primary resistance mechanism, this compound effectively restores the antibacterial activity of its partner antibiotic.
Quantitative Inhibitory Data
The efficacy of this compound has been quantified through direct enzyme inhibition assays and extensive antimicrobial susceptibility testing against a large collection of clinical isolates.
In Vitro Enzyme Inhibition
This compound demonstrates potent and specific inhibition of NDM-1, with a lower affinity for other clinically relevant metallo-β-lactamases such as VIM and IMP. This specificity underscores its targeted design.
| Enzyme | This compound Inhibition Constant (Ki) |
| NDM-1 | 40 nM [1][4] (An additional study reports a Ki of 70 nM [8]) |
| VIM-1 | 100 nM[1] |
| VIM-2 | 680 nM[1] |
| IMP-1 | 6.3 µM[1] |
In Vitro Antimicrobial Activity
When combined with meropenem, this compound dramatically reduces the Minimum Inhibitory Concentrations (MICs) for NDM-producing Enterobacterales, restoring meropenem's activity to clinically relevant levels. A fixed concentration of 8 µg/mL of this compound was determined to be optimal for potentiation.[1]
| Organism Set | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| MBL-positive Enterobacterales (n=1,687) | Meropenem alone | >32 | >32 |
| Meropenem + this compound (8 µg/mL) | 0.25 | 8 | |
| NDM-producing CRE (n=1,108) | Meropenem alone | >32 | >32 |
| Meropenem + this compound (8 µg/mL) | Not Reported | 8 |
Comparative Efficacy
The combination of Meropenem-ANT2681 shows highly favorable activity against NDM-positive E. coli when compared to other novel antibiotic combinations, particularly against strains with resistance mechanisms that affect other agents (e.g., PBP3-insertion mutants).
| Antibiotic Combination | MIC90 against NDM-positive E. coli (µg/mL) |
| Meropenem + this compound (8 µg/mL) | 1 |
| Aztreonam-avibactam | 4 |
| Cefiderocol | >32 |
| Cefepime-taniborbactam | >32 |
Key Experimental Protocols
The characterization of this compound relies on a standardized workflow progressing from enzymatic assays to in vivo models.
Enzyme Inhibition Assay (Determination of Ki)
This assay quantifies the inhibitory potency of this compound directly against the purified NDM-1 enzyme.
-
Enzyme and Reagents: Use purified recombinant NDM-1 enzyme. The substrate is a chromogenic cephalosporin, nitrocefin, which changes color from yellow to red upon hydrolysis.[9][10] A suitable buffer (e.g., 50 mM HEPES, pH 7.5) containing ZnCl₂ is required to ensure metallo-β-lactamase activity.[10]
-
Procedure: Assays are performed in a 96-well plate format.[9]
-
A fixed concentration of NDM-1 enzyme is pre-incubated with varying concentrations of this compound for a defined period at room temperature.
-
The reaction is initiated by adding a fixed concentration of nitrocefin (typically 50-100 µM).[10]
-
The rate of nitrocefin hydrolysis is monitored by measuring the change in absorbance at 486-490 nm over time using a microplate reader.[9][10]
-
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation or by fitting the data to appropriate enzyme inhibition models.
Antimicrobial Susceptibility Testing (MIC Determination)
This method determines the concentration of meropenem, potentiated by this compound, required to inhibit bacterial growth.
-
Methodology: The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 series).[11][12][13]
-
Media and Inoculum: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used.[5] Bacterial isolates are grown to a logarithmic phase and diluted to achieve a final standardized inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Preparation: Serial two-fold dilutions of meropenem are prepared in the microtiter plates. This compound is added to each well at a fixed concentration (e.g., 8 µg/mL).
-
Incubation and Reading: Plates are incubated at 35-37°C for 16-20 hours. The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.
In Vivo Efficacy (Neutropenic Murine Thigh Infection Model)
This model assesses the pharmacodynamics of the meropenem-ANT2681 combination in a mammalian system, mimicking a soft tissue infection.[6][14][15]
-
Animal Preparation: Mice (e.g., female ICR/CD1) are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection.[16][17] This immunosuppression makes the model more susceptible to infection and reliant on the antimicrobial agent's efficacy.[14]
-
Infection: On day 0, a defined inoculum (e.g., 10⁶-10⁷ CFU) of an NDM-producing Enterobacterales strain is injected directly into the thigh muscle of each mouse.[16]
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment regimens are initiated. This involves administering meropenem (subcutaneously) and this compound (intravenously) at various doses and dosing intervals (dose-ranging and dose-fractionation studies).[6][7]
-
Endpoint Analysis: At 24 hours post-infection, mice are euthanized, and the thigh muscles are aseptically removed and homogenized.[16] Serial dilutions of the homogenate are plated on appropriate agar to determine the bacterial load (CFU/thigh).[16][17]
-
Pharmacodynamic Goal: The primary outcome is the dose and exposure required to achieve bacteriostasis (no change in bacterial load compared to the start of therapy) or a 1-log₁₀ reduction in CFU. For this compound, the area under the concentration-time curve (AUC) was identified as the key pharmacodynamic index.[6][7] A stasis target was achieved with an this compound AUC of approximately 700 mg·h/liter.[6]
The Path to Clinical Relevance
The comprehensive data from in vitro and in vivo studies provide a strong rationale for the clinical development of the meropenem-ANT2681 combination. The logical progression from identifying the problem of NDM-mediated resistance to demonstrating a viable solution underpins its therapeutic potential.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NDM Metallo-β-Lactamases and Their Bacterial Producers in Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of β-lactamase function by de novo designed peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nitrocefin.com [nitrocefin.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 15. criver.com [criver.com]
- 16. noblelifesci.com [noblelifesci.com]
- 17. imquestbio.com [imquestbio.com]
The Core Interaction: A Technical Guide to ANT2681 and the Dinuclear Zinc Ion Cluster of Metallo-β-Lactamases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) represents a critical and growing threat to global public health. These enzymes, particularly the New Delhi metallo-β-lactamase (NDM-1), possess a dinuclear zinc ion cluster in their active site that is essential for the hydrolysis of a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. ANT2681 is a novel, non-covalent, competitive inhibitor of MBLs developed to counteract this resistance mechanism. It is currently in preclinical development in combination with meropenem. This technical guide provides an in-depth analysis of the interaction between this compound and the dinuclear zinc ion cluster, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying mechanisms.
Mechanism of Action: Competitive Inhibition
This compound functions as a specific, competitive inhibitor of MBLs.[1] Its mechanism of action is centered on its interaction with the dinuclear zinc ion cluster within the active site of these enzymes.[2] This interaction prevents the binding and subsequent hydrolysis of β-lactam substrates. The thiazole carboxylate structure of this compound is crucial for its inhibitory activity. While a definitive crystal structure of an this compound-MBL complex is not yet publicly available, the binding mode can be inferred from studies of other thiazole carboxylate inhibitors and the known structure of the MBL active site. It is hypothesized that the carboxylate and other heteroatoms of this compound chelate the two zinc ions (Zn1 and Zn2), displacing the nucleophilic hydroxide ion that is critical for initiating the hydrolysis of the β-lactam ring. This competitive binding effectively blocks the enzyme's catalytic machinery.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified against several key MBLs. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger interaction and more potent inhibition.
| Metallo-β-Lactamase | Ki (nM) |
| NDM-1 | 40 |
| VIM-1 | 100 |
| VIM-2 | 680 |
| IMP-1 | 6300 |
| Table 1: Inhibition Constants (Ki) of this compound against various Metallo-β-Lactamases. |
In a cellular context, the efficacy of this compound is demonstrated by its ability to restore the activity of meropenem against MBL-producing bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. The following table summarizes the potentiation of meropenem activity by this compound.
| Organism Type | Meropenem MIC50/MIC90 (µg/mL) | Meropenem + this compound (8 µg/mL) MIC50/MIC90 (µg/mL) |
| MBL-positive Enterobacterales | >32 / >32 | 0.25 / 8 |
| NDM-producing CRE | >32 / >32 | 0.25 / 8 |
| Table 2: Meropenem MIC values with and without this compound against MBL-producing Enterobacterales. |
Experimental Protocols
Enzyme Kinetics for Ki Determination
The determination of the inhibition constant (Ki) for a competitive inhibitor like this compound typically involves spectrophotometric assays that monitor the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin or CENTA. The following is a generalized protocol based on standard methods for MBL inhibitor characterization.
Materials:
-
Purified MBL enzyme (e.g., NDM-1)
-
This compound at various concentrations
-
Chromogenic substrate (e.g., nitrocefin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing a suitable concentration of ZnSO4)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
A solution of the MBL enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period at a constant temperature.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time.
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
The Ki value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition, often using non-linear regression analysis or graphical methods such as a Dixon plot.
Co-crystallization for Structural Analysis
Obtaining a high-resolution crystal structure of an MBL in complex with this compound is essential for elucidating the precise molecular interactions. The following is a generalized protocol for co-crystallization.
Materials:
-
Highly purified and concentrated MBL enzyme
-
This compound
-
Crystallization buffer screen
-
Vapor diffusion plates (sitting or hanging drop)
Procedure:
-
The purified MBL enzyme is incubated with a molar excess of this compound to ensure complex formation.
-
The protein-inhibitor complex is concentrated to a suitable level for crystallization.
-
Crystallization trials are set up using vapor diffusion, where drops containing the protein-inhibitor complex and a crystallization buffer are equilibrated against a larger reservoir of the buffer.
-
A wide range of buffer conditions (pH, precipitant type, and concentration) are screened to identify conditions that promote crystal growth.
-
Once crystals are obtained, they are cryo-protected and subjected to X-ray diffraction to determine the three-dimensional structure of the complex.
Visualizing the Interaction and Mechanism
Inhibition of β-Lactam Hydrolysis
The following diagram illustrates the competitive inhibition of the MBL-catalyzed hydrolysis of a β-lactam antibiotic by this compound.
Logical Relationship of Drug Development
The development of this compound in combination with meropenem follows a logical progression from identifying the clinical need to preclinical validation.
Conclusion
This compound represents a promising strategy to combat the growing threat of MBL-mediated antibiotic resistance. Its potent, competitive inhibition of key MBLs, particularly NDM-1, through interaction with the essential dinuclear zinc ion cluster, restores the efficacy of carbapenems like meropenem. Further elucidation of its precise binding mode through high-resolution structural studies will undoubtedly aid in the development of next-generation MBL inhibitors. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug developers working to address this critical area of unmet medical need.
References
The Efficacy of ANT2681: A Metallo-β-Lactamase Inhibitor for Restoring Meropenem Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) represents a critical global health threat, rendering many last-resort β-lactam antibiotics ineffective. ANT2681 is a novel, specific, and competitive small-molecule inhibitor of MBLs, with particularly potent activity against New Delhi metallo-β-lactamase (NDM).[1] This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of this compound, primarily in combination with the carbapenem antibiotic meropenem. It details the experimental methodologies used to evaluate its efficacy and visualizes the key mechanisms and workflows.
Mechanism of Action
This compound restores the antibacterial activity of meropenem by inhibiting MBL enzymes.[1] These enzymes, such as NDM-1, require zinc ions in their active site to hydrolyze the β-lactam ring of carbapenems, inactivating the antibiotic. This compound acts as a competitive inhibitor, binding to the active site of the MBL and preventing the hydrolysis of meropenem. This allows meropenem to effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death. The interaction of this compound with the dinuclear zinc ion cluster in the MBL active site is crucial for its inhibitory activity.[2]
In Vitro Efficacy
The in vitro activity of this compound in combination with meropenem has been extensively evaluated against a large panel of MBL-producing Enterobacterales.
Data Presentation
| Organism/Enzyme | Meropenem MIC50/MIC90 (µg/mL) | Meropenem + this compound (8 µg/mL) MIC50/MIC90 (µg/mL) |
| MBL-producing Enterobacterales (n=1,687) | >32/>32 | 0.25/8 |
| NDM-producing CRE (n=1,108) | >32/>32 | 0.25/8 |
| VIM-positive Enterobacterales | Not specified | Not specified |
| IMP-positive Enterobacterales | Not specified | Not specified |
| NDM-1-positive isolates | >32/>32 | Not specified/8 |
| NDM-5-positive isolates | >32/>32 | Not specified/1 |
| NDM-7-positive isolates | >32/>32 | Not specified/1 |
| NDM-positive E. coli | >32/>32 | Not specified/1 |
Note: Data compiled from multiple sources.[3][4]
Experimental Protocols
Antimicrobial Susceptibility Testing
The in vitro efficacy of meropenem in combination with this compound is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared and dispensed into 96-well microtiter plates.
-
Drug Concentration Series: A serial two-fold dilution of meropenem is prepared in the microtiter plates. This compound is added at a fixed concentration, typically 8 µg/mL, to each well containing meropenem.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of meropenem, in the presence of this compound, that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay
The inhibitory activity of this compound against purified MBL enzymes is quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A common method involves a spectrophotometric assay using the chromogenic cephalosporin, nitrocefin.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Purified MBL enzyme (e.g., NDM-1) is diluted in the assay buffer to a working concentration.
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in assay buffer.
-
A stock solution of nitrocefin is prepared in DMSO and diluted in assay buffer to a final concentration of 100 µM.
-
-
Assay Procedure:
-
In a 96-well plate, the MBL enzyme is pre-incubated with varying concentrations of this compound for a specified time (e.g., 10 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding the nitrocefin solution to each well.
-
-
Data Acquisition: The hydrolysis of nitrocefin, which results in a color change, is monitored by measuring the absorbance at 490 nm over time using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated. The IC50 value is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, assuming competitive inhibition.
In Vivo Efficacy
The in vivo efficacy of the meropenem-ANT2681 combination has been demonstrated in a murine neutropenic thigh infection model.
Data Presentation
| Animal Model | Bacterial Strain | Treatment Regimen | Efficacy Endpoint | Result |
| Neutropenic mouse thigh | NDM-producing Enterobacteriaceae | Meropenem (50 mg/kg q4h) + this compound (89 mg/kg q4h) | Stasis | Achieved with an fT > potentiated meropenem MIC of 40% and this compound AUC of 700 mg·h/liter.[5] |
Experimental Protocols
Murine Neutropenic Thigh Infection Model
This model is a standard for evaluating the efficacy of antimicrobial agents in vivo.[1]
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.
-
Inoculum Preparation: The challenge organism (e.g., an NDM-producing E. coli or K. pneumoniae strain) is grown in broth to the mid-logarithmic phase. The bacterial suspension is then centrifuged, washed, and resuspended in saline to a concentration of approximately 107 CFU/mL.
-
Infection: Mice are inoculated via intramuscular injection into the thigh with 0.1 mL of the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Meropenem and this compound are administered via subcutaneous or intravenous routes at various dosing schedules.
-
Endpoint Measurement: At the end of the treatment period (typically 24 hours), mice are euthanized. The infected thigh muscles are aseptically removed, homogenized in saline, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh). The efficacy of the treatment is determined by the reduction in bacterial load compared to untreated control animals.
Conclusion
This compound demonstrates potent in vitro and in vivo efficacy in restoring the activity of meropenem against MBL-producing Enterobacterales, particularly those carrying NDM enzymes. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this promising MBL inhibitor. The combination of meropenem and this compound holds significant potential as a therapeutic option to combat serious infections caused by these highly resistant pathogens.
References
- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 2. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imquestbio.com [imquestbio.com]
- 4. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Potential Substrate Binding Conformation of β-Lactams and Insight into the Broad Spectrum of NDM-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of ANT2681: A Technical Guide to a Novel Metallo-β-Lactamase Inhibitor for Combating Carbapenem-Resistant Enterobacterales
For Immediate Release
Lèze, France – December 7, 2025 – The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) represents a critical and escalating threat to global public health. In response, Antabio SAS has developed ANT2681, a potent and specific inhibitor of MBLs, designed to be co-administered with meropenem. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a novel, non-covalent, competitive inhibitor of MBLs, with particularly strong activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][2][3] By inhibiting the hydrolytic activity of these enzymes, this compound restores the antibacterial efficacy of meropenem against many CRE strains.[1][2][3] The combination of meropenem and this compound is currently in preclinical development for the treatment of serious infections caused by MBL-producing Enterobacterales.[4][5] The U.S. Food and Drug Administration (FDA) has granted Qualified Infectious Disease Product (QIDP) designation to this compound in combination with meropenem for the treatment of complicated urinary tract infections (cUTI).[6]
Mechanism of Action
This compound functions by directly binding to the active site of MBLs, specifically interacting with the dinuclear zinc ion cluster that is essential for the catalytic activity of these enzymes.[7][8] This competitive inhibition prevents the hydrolysis of the β-lactam ring of carbapenems like meropenem, thereby allowing the antibiotic to exert its bactericidal effect by inhibiting cell wall synthesis.[1][2][7]
In Vitro Efficacy
Susceptibility Testing
The combination of this compound with meropenem has demonstrated significant in vitro activity against a large collection of MBL-producing Enterobacterales.
Table 1: In Vitro Activity of Meropenem-ANT2681 against MBL-Producing Enterobacterales [1][2][3][9]
| Organism Set | No. of Isolates | Meropenem MIC50/MIC90 (µg/mL) | Meropenem + this compound (8 µg/mL) MIC50/MIC90 (µg/mL) |
| All MBL-positive Enterobacterales | 1,687 | >32/>32 | 0.25/8 |
| NDM-producing CRE | 1,108 | >32/>32 | 0.25/8 |
| VIM-positive Enterobacterales | - | - | - |
| IMP-positive Enterobacterales | - | - | - |
Note: The addition of this compound at a fixed concentration of 8 µg/mL was found to be optimal for restoring meropenem activity.[2][9]
Table 2: Comparative Activity of Meropenem-ANT2681 and Other Agents against NDM-CRE [1][3]
| Agent | MIC90 (µg/mL) |
| Meropenem-ANT2681 | 8 |
| Cefiderocol | 8 |
| Cefepime-taniborbactam | 32 |
| Aztreonam-avibactam | 0.5 |
Notably, against NDM-positive E. coli, the MIC90 of meropenem-ANT2681 was 1 µg/mL, which was significantly lower than that of aztreonam-avibactam (4 µg/mL), cefiderocol (>32 µg/mL), and cefepime-taniborbactam (>32 µg/mL).[1][3]
Experimental Protocol: Broth Microdilution Susceptibility Testing
The following protocol is a detailed representation of the methodology used for in vitro susceptibility testing of meropenem-ANT2681.
Detailed Steps:
-
Bacterial Isolates: Clinical isolates of MBL-producing Enterobacterales are used.
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is utilized for the assay.
-
Inoculum Preparation: A suspension of the bacterial isolate is prepared in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Drug Preparation: Meropenem is serially diluted (twofold) in the microtiter plates. This compound is added to each well containing meropenem to a final fixed concentration of 8 µg/mL.
-
Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of meropenem, in the presence of this compound, that completely inhibits visible bacterial growth. Testing is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
In Vivo Efficacy
Murine Thigh Infection Model
The in vivo efficacy of meropenem-ANT2681 has been evaluated in a neutropenic murine thigh infection model against NDM-producing Enterobacterales.
Table 3: In Vivo Efficacy of Meropenem-ANT2681 in a Murine Thigh Infection Model [5][10]
| Parameter | Value |
| Animal Model | Neutropenic mice |
| Infection Site | Thigh muscle |
| Strains | NDM-producing Enterobacteraceae |
| Meropenem Dose | 50 mg/kg every 4 hours (subcutaneously) |
| This compound Dose for Half-Maximal Effect | 89 mg/kg every 4 hours (intravenously) |
| Key Pharmacodynamic Index for this compound | Area under the concentration-time curve (AUC) |
| Exposure for Stasis | fT > potentiated meropenem MIC of 40% and this compound AUC of 700 mg·h/liter |
Experimental Protocol: Neutropenic Murine Thigh Infection Model
The following protocol outlines the key steps in the murine thigh infection model used to assess the in vivo efficacy of meropenem-ANT2681.
Detailed Steps:
-
Animal Model: Female Swiss Webster mice are typically used.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.[11]
-
Infection: A bacterial suspension of an NDM-producing Enterobacterales strain is injected into the thigh muscle of the mice.
-
Treatment: Treatment with meropenem (administered subcutaneously) and this compound (administered intravenously) is initiated at a set time point post-infection (e.g., 2 hours). Dose-ranging and dose-fractionation studies are performed to determine the pharmacodynamics of the combination.
-
Efficacy Endpoint: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are aseptically removed, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/thigh).
-
Data Analysis: The change in bacterial load compared to untreated controls is used to evaluate the efficacy of the treatment regimens. The relationship between drug exposure (pharmacokinetics) and antibacterial effect (pharmacodynamics) is modeled to determine the key drivers of efficacy.
Conclusion
This compound, in combination with meropenem, presents a promising new therapeutic option for the treatment of serious infections caused by MBL-producing carbapenem-resistant Enterobacterales. Its potent and specific inhibition of NDM and other metallo-β-lactamases restores the activity of meropenem against these highly resistant pathogens. The in vitro and in vivo data generated to date provide a strong foundation for the continued clinical development of this important new combination therapy. Further research and clinical trials are anticipated to fully elucidate the clinical utility of meropenem-ANT2681 in addressing the urgent unmet medical need posed by CRE.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae | Semantic Scholar [semanticscholar.org]
- 11. criver.com [criver.com]
Preclinical Development of ANT2681: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ANT2681 is a novel, specific, and competitive small-molecule inhibitor of metallo-β-lactamases (MBLs) currently in preclinical development. It exhibits particularly potent activity against New Delhi metallo-β-lactamase (NDM) enzymes, which are a significant and growing cause of carbapenem resistance in Enterobacterales.[1][2][3][4][5][6][7] Developed to be co-administered with a β-lactam antibiotic, this compound aims to restore the efficacy of agents like meropenem against MBL-producing, multidrug-resistant Gram-negative bacteria. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and key safety pharmacology findings.
Mechanism of Action
This compound functions as a competitive inhibitor of MBLs.[1][6][7][8] Its inhibitory activity stems from its ability to interact with the dinuclear zinc ion cluster located in the active site of these enzymes.[9][10][11][12] This interaction is non-covalent and reversible. By binding to the active site, this compound prevents the hydrolysis of the β-lactam ring of co-administered antibiotics, thereby restoring their antibacterial activity. The primary target for this compound is the NDM-1 enzyme, against which it demonstrates potent inhibition.[1]
In Vitro Efficacy
Potentiation of Meropenem Activity
This compound itself does not possess intrinsic antibacterial activity.[1][8] Its primary role is to restore the antibacterial efficacy of meropenem against MBL-producing bacteria. In vitro susceptibility studies have demonstrated that the addition of this compound significantly reduces the Minimum Inhibitory Concentrations (MICs) of meropenem for these resistant strains.
Table 1: In Vitro Susceptibility of Meropenem with Increasing Concentrations of this compound against MBL+ and NDM+ Enterobacterales [1][8]
| Organism Group | This compound Conc. (µg/mL) | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) |
| All MBL-positive Enterobacterales | 0 | >64 | >64 |
| 1 | 32 | >64 | |
| 2 | 16 | >64 | |
| 4 | 8 | >64 | |
| 8 | 4 | 8 | |
| 16 | 4 | 8 | |
| NDM-producing CRE | 0 | >64 | >64 |
| 1 | 16 | >64 | |
| 2 | 8 | >64 | |
| 4 | 4 | 32 | |
| 8 | 2 | 4 | |
| 16 | 2 | 4 |
Data from a collection of 360 MBL-producing Enterobacterales. CRE: Carbapenem-Resistant Enterobacterales
Based on these findings, a fixed concentration of 8 µg/mL of this compound was selected for subsequent in vitro studies as it provided a significant reduction in the meropenem MIC90 with little additional benefit at higher concentrations.[1][8]
Activity Against a Broad Panel of MBL-Producing Isolates
The combination of meropenem and this compound (at 8 µg/mL) was tested against a large panel of 1,687 MBL-positive Enterobacterales clinical isolates.
Table 2: Antibacterial Activity of Meropenem and Meropenem-ANT2681 (8 µg/mL) Against MBL-Positive Enterobacterales [1][6][7][8]
| Organism Subgroup (Carbapenemase) | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) | Meropenem-ANT2681 MIC50 (µg/mL) | Meropenem-ANT2681 MIC90 (µg/mL) | % Inhibited by MEM-ANT2681 at 8 µg/mL |
| NDM-CRE (n=1,108) | >32 | >32 | 0.25 | 8 | 92.5% |
| VIM-positive (n=not specified) | >32 | >32 | Not Reported | Not Reported | 74.9% |
| IMP-positive (n=not specified) | >32 | >32 | Not Reported | Not Reported | 85.7% |
| All MBL-positive (n=1,687) | >32 | >32 | 0.25 | 8 | 78.7% |
MEM: Meropenem
These results highlight the potent ability of this compound to restore meropenem's activity against a wide range of clinically relevant MBL-producing pathogens.[1][6][7][8]
In Vivo Efficacy
Murine Neutropenic Thigh Infection Model
The in vivo efficacy of the meropenem-ANT2681 combination was evaluated in a murine neutropenic thigh model using NDM-producing Enterobacteriaceae.[9][12][13]
-
Dose-Ranging Studies: Dose-ranging experiments were conducted for both meropenem and this compound. A background regimen of meropenem at 50 mg/kg every 4 hours (q4h) administered subcutaneously (s.c.) showed minimal antibacterial effect on its own.[9][12][13] Against this background, a half-maximal effect was achieved with an this compound dose of 89 mg/kg q4h administered intravenously (i.v.).[9][12][13]
-
Dose Fractionation Studies: To determine the key pharmacodynamic (PD) index driving the efficacy of this compound, dose fractionation studies were performed. The results indicated that the area under the concentration-time curve (AUC) is the relevant PD index for this compound when co-administered with meropenem.[1][9][12][13]
Pharmacodynamic Targets for Stasis
Further analysis using five NDM-producing strains in the murine model established the pharmacodynamic targets required to achieve bacterial stasis (no change in bacterial count).
Table 3: Pharmacodynamic Targets for Meropenem-ANT2681 to Achieve Stasis [9][12]
| Parameter | Target for Stasis |
| Meropenem | fT > potentiated MIC of 40% |
| This compound | AUC of 700 mg·h/liter |
fT > MIC: Percentage of the dosing interval that free drug concentrations remain above the MIC. AUC: Area under the concentration-time curve.
These in vivo data provide a strong rationale for the clinical development of the meropenem-ANT2681 combination.[9]
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound: SAR Studies Leading to the Identification of a Metallo-β-lactamase Inhibitor with Potential for Clinical Use in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: SAR studies leading to the identification of a metallo-β-lactamase inhibitor with potential for clinical use in combination with meropenem for the treatment of infections caused by NDM-Producing enterobacteriaceae [usiena-air.unisi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide: ANT2681's Activity Against NDM-Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of carbapenem-resistant Enterobacterales (CRE) producing New Delhi metallo-β-lactamase (NDM) poses a significant threat to global public health. NDM enzymes confer resistance to a broad range of β-lactam antibiotics, including the last-resort carbapenems, leaving limited therapeutic options. ANT2681 is a novel, specific, and competitive inhibitor of metallo-β-lactamases (MBLs) with potent activity against NDM enzymes. When used in combination with meropenem, this compound restores its efficacy against many NDM-producing bacterial strains. This technical guide provides a comprehensive overview of the in vitro and in vivo activity of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound functions as a specific, competitive inhibitor of metallo-β-lactamases, with particularly high potency against NDM enzymes.[1] Its inhibitory action targets the core of the enzyme's catalytic machinery. The NDM-1 enzyme, for instance, utilizes a di-zinc active site to hydrolyze the β-lactam ring of antibiotics.[2] this compound is believed to interact with this dinuclear zinc ion cluster, preventing the hydrolysis of meropenem and thereby restoring its antibacterial activity.[3]
Data Presentation
In Vitro Activity of Meropenem-ANT2681
The combination of meropenem with this compound has been shown to significantly reduce the Minimum Inhibitory Concentrations (MICs) against a large number of NDM-producing Enterobacterales isolates. The data below summarizes the potentiation of meropenem's activity in the presence of a fixed concentration of this compound.
| Organism/Enzyme Type | Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| MBL-positive Enterobacterales (n=1,687) | Meropenem | >32 | >32 |
| Meropenem + this compound (8 µg/mL) | 0.25 | 8 | |
| NDM-producing CRE (n=1,108) | Meropenem | >32 | >32 |
| Meropenem + this compound (8 µg/mL) | 0.25 | 8 | |
| NDM-positive E. coli | Meropenem + this compound (8 µg/mL) | - | 1 |
| VIM-positive Enterobacterales | Meropenem + this compound (8 µg/mL) | - | - |
| IMP-positive Enterobacterales | Meropenem + this compound (8 µg/mL) | - | - |
Table 1: In vitro activity of meropenem and meropenem-ANT2681 against MBL-producing Enterobacterales.[1]
Comparative In Vitro Activity
The activity of the meropenem-ANT2681 combination has been compared to other antimicrobial agents against NDM-producing CRE.
| Agent | MIC90 (µg/mL) |
| Meropenem + this compound (8 µg/mL) | 8 |
| Aztreonam-avibactam | 0.5 |
| Cefiderocol | 8 |
| Cefepime-taniborbactam | 32 |
Table 2: Comparative MIC90 values against NDM-producing CRE.[4]
In Vivo Efficacy in a Murine Thigh Infection Model
The combination of meropenem and this compound has demonstrated significant efficacy in a neutropenic murine thigh infection model against NDM-producing E. coli.
| Treatment Group | Dosage | Mean Change in log10 CFU/thigh at 24h |
| Meropenem alone | 50 mg/kg q4h (s.c.) | Minimal antibacterial effect |
| Meropenem + this compound | 50 mg/kg (MEM) q4h (s.c.) + 89 mg/kg (this compound) q4h (i.v.) | >1.5 log10 reduction vs. no treatment |
Table 3: In vivo efficacy of meropenem-ANT2681 combination.[3][4]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of meropenem in combination with a fixed concentration of this compound is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically document M07.[5][6]
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Meropenem stock solution
-
This compound stock solution (typically prepared in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Sterile saline or PBS
Procedure:
-
Preparation of this compound-containing CAMHB: Prepare a working solution of CAMHB containing a fixed concentration of this compound (e.g., 8 µg/mL).
-
Serial Dilution of Meropenem: Perform a two-fold serial dilution of meropenem in the this compound-containing CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Controls: Include a growth control well (inoculum in CAMHB without antibiotics) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is defined as the lowest concentration of meropenem that completely inhibits visible growth of the organism.
Enzyme Inhibition Assay (Ki Determination)
The inhibition constant (Ki) of this compound against NDM-1 can be determined using a spectrophotometric assay with a chromogenic substrate like nitrocefin.
Materials:
-
Purified NDM-1 enzyme
-
This compound stock solution
-
Nitrocefin stock solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well UV-transparent microtiter plates
-
Spectrophotometer capable of kinetic reads
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare various concentrations of this compound in the assay buffer. Prepare a working solution of NDM-1 enzyme.
-
Reaction Setup: In the microtiter plate, add the assay buffer, different concentrations of this compound, and the NDM-1 enzyme. Allow for a short pre-incubation period.
-
Initiate Reaction: Add the nitrocefin substrate to each well to initiate the reaction. The final volume should be consistent across all wells.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically.
-
Data Analysis: Determine the initial reaction velocities (V₀) for each inhibitor concentration. The Ki can be calculated by fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using non-linear regression analysis.
Murine Neutropenic Thigh Infection Model
This in vivo model is used to evaluate the efficacy of antimicrobial agents in an immunocompromised host.
Procedure:
-
Induction of Neutropenia: Mice (e.g., ICR or Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A bacterial suspension of an NDM-producing strain is injected into the thigh muscle of the neutropenic mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with meropenem, this compound, or the combination is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.
-
Efficacy Assessment: At various time points, including 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are aseptically removed and homogenized.
-
Bacterial Load Determination: The homogenates are serially diluted and plated on appropriate agar to determine the number of colony-forming units (CFU) per thigh.
-
Data Analysis: The change in bacterial load (log10 CFU/thigh) is calculated for each treatment group relative to the initial bacterial load at the start of treatment.
Conclusion
This compound, in combination with meropenem, demonstrates promising activity against NDM-producing Enterobacterales. Its potent, competitive inhibition of NDM enzymes effectively restores the in vitro and in vivo efficacy of meropenem. The data and protocols presented in this guide provide a solid foundation for further research and development of this important therapeutic candidate in the fight against multidrug-resistant bacteria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
ANT2681: A Novel Metallo-β-Lactamase Inhibitor as a Potential Therapeutic Option for Carbapenem-Resistant Enterobacterales (CRE) Infections
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The rise of carbapenem-resistant Enterobacterales (CRE) poses a significant threat to global public health. A primary mechanism of resistance in these pathogens is the production of metallo-β-lactamases (MBLs), enzymes that inactivate a broad range of β-lactam antibiotics, including carbapenems. New Delhi metallo-β-lactamase (NDM) is a particularly concerning MBL due to its rapid global dissemination. ANT2681 is a novel, specific, and competitive MBL inhibitor currently in preclinical development. It is being investigated in combination with the carbapenem antibiotic meropenem (MEM) as a potential therapeutic solution for serious infections caused by MBL-producing CRE. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound.
Mechanism of Action
This compound functions as a specific, competitive inhibitor of MBLs, with particularly potent activity against NDM enzymes.[1][2][3] Its inhibitory action targets the dinuclear zinc ion cluster within the active site of the MBL enzyme, which is essential for the hydrolysis of β-lactam antibiotics.[4][5][6] By binding to the active site, this compound prevents the degradation of meropenem, thereby restoring its antibacterial activity against MBL-producing bacteria.
In Vitro Efficacy
Susceptibility studies have demonstrated that this compound, in combination with meropenem, exhibits significant in vitro activity against a large collection of MBL-producing Enterobacterales.
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) data for meropenem in the presence and absence of this compound against various CRE isolates.
Table 1: In Vitro Activity of Meropenem with and without this compound against MBL-Positive Enterobacterales
| Organism Subset | This compound Conc. (μg/mL) | Meropenem MIC50 (μg/mL) | Meropenem MIC90 (μg/mL) |
| MBL-positive Enterobacterales (n=1,687) | 0 | >32 | >32 |
| MBL-positive Enterobacterales (n=1,687) | 8 | 0.25 | 8 |
| NDM-producing CRE (n=1,108) | 0 | >32 | >32 |
| NDM-producing CRE (n=1,108) | 8 | 0.25 | 8 |
| VIM-positive Enterobacterales (n=251) | 8 | - | - |
| IMP-positive Enterobacterales (n=49) | 8 | - | - |
| Data sourced from references[1][2][3]. |
Table 2: Comparative Activity of MEM-ANT2681 and Other Antibiotics against NDM-CRE
| Antibiotic Combination | MIC90 (μg/mL) |
| MEM-ANT2681 (8 μg/mL) | 8 |
| Cefiderocol (FDC) | 8 |
| Cefepime-taniborbactam (FEP-taniborbactam) | 32 |
| Aztreonam-avibactam (ATM-AVI) | 0.5 |
| Data sourced from references[1][2][7]. |
Table 3: Activity of MEM-ANT2681 against NDM-Positive E. coli
| Antibiotic Combination | MIC90 (μg/mL) |
| MEM-ANT2681 | 1 |
| Aztreonam-avibactam (ATM-AVI) | 4 |
| Cefiderocol (FDC) | >32 |
| Cefepime-taniborbactam (FEP-taniborbactam) | >32 |
| Data sourced from references[1][3]. |
Experimental Protocols
In Vitro Susceptibility Testing
Objective: To determine the MIC of meropenem in combination with a fixed concentration of this compound against MBL-producing Enterobacterales.
Methodology:
-
Bacterial Isolates: A collection of 1,687 MBL-positive Enterobacterales clinical isolates, including 1,108 NDM-producing strains, were used.[1][2]
-
MIC Determination: MICs were determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
-
Drug Preparation: Meropenem was prepared in doubling dilutions in microtiter wells. This compound was dissolved in dimethyl sulfoxide (DMSO) and added to each well at a fixed concentration of 8 μg/mL.[8]
-
Inoculum Preparation: A bacterial inoculum was prepared and adjusted to a final concentration of approximately 5 x 105 CFU/mL in the microtiter wells.
-
Incubation: The microtiter plates were incubated at 35°C for 16-20 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of meropenem that completely inhibited visible bacterial growth.
In Vivo Pharmacodynamics in a Murine Thigh Infection Model
Objective: To evaluate the pharmacokinetics/pharmacodynamics (PK/PD) of meropenem in combination with this compound in a neutropenic murine thigh infection model.[4][6]
Methodology:
-
Animal Model: Neutropenic mice were used for the thigh infection model.[4][6]
-
Infection: Mice were inoculated in the thigh muscle with a suspension of an NDM-producing Enterobacteriaceae strain.
-
Dose-Ranging Studies: Dose-ranging studies were performed for both meropenem and this compound to establish their individual and combined effects.[4][6]
-
Dose Fractionation Studies: To determine the relevant pharmacodynamic index for this compound, dose fractionation experiments were conducted.[4] A background of meropenem was administered at 50 mg/kg every 4 hours subcutaneously.[4][6] Various doses of this compound were administered intravenously.[4]
-
Data Analysis: The area under the concentration-time curve (AUC) was identified as the relevant pharmacodynamic index for this compound.[4][8] The study aimed to determine the exposure of meropenem and this compound required to achieve stasis (no change in bacterial burden).[4]
Conclusion and Future Directions
The preclinical data for this compound are promising, demonstrating its potential to restore the activity of meropenem against MBL-producing CRE, particularly those carrying NDM enzymes. The combination of meropenem and this compound shows favorable in vitro activity compared to several other novel antibiotic combinations. Further clinical development is warranted to establish the safety and efficacy of this combination in treating patients with serious CRE infections.[9] The data from in vivo models provide a basis for determining appropriate clinical dosing regimens.[8] Continued surveillance of the prevalence and diversity of MBLs will be crucial in guiding the clinical application of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound: SAR Studies Leading to the Identification of a Metallo-β-lactamase Inhibitor with Potential for Clinical Use in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ANT2681 in Overcoming Antibiotic Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) represents a critical global health threat. These enzymes effectively hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective. This guide provides an in-depth technical overview of ANT2681, a novel MBL inhibitor, and its role in restoring the efficacy of carbapenems against these multidrug-resistant pathogens.
Introduction to this compound
This compound is a specific, competitive inhibitor of metallo-β-lactamases.[1][2][3][4] It is being developed in combination with the carbapenem antibiotic meropenem to combat serious infections caused by MBL-producing bacteria.[5][6] The primary mechanism of resistance in these bacteria is the production of MBLs, such as New Delhi Metallo-β-lactamase (NDM), Verona integron-encoded MBL (VIM), and imipenemase (IMP), which all belong to Ambler class B β-lactamases.[5] These enzymes possess a dinuclear zinc ion cluster in their active site, which is essential for their hydrolytic activity against β-lactam antibiotics.[5][6] this compound is designed to interact with this zinc cluster, thereby inactivating the MBL and protecting the partner antibiotic from degradation.[5][6]
Mechanism of Action
This compound functions as a competitive inhibitor of MBLs.[1][2][3][4] It binds to the active site of the MBL enzyme, preventing it from hydrolyzing β-lactam antibiotics like meropenem. This inhibition is achieved through interaction with the dinuclear zinc ions that are crucial for the catalytic activity of the enzyme.[5][6][7] By neutralizing the primary resistance mechanism, this compound restores the susceptibility of the MBL-producing bacteria to the partner carbapenem.
Figure 1: Mechanism of this compound Action.
Quantitative Data: In Vitro Efficacy
Susceptibility studies have demonstrated the potent ability of this compound to restore the activity of meropenem against a large collection of MBL-producing Enterobacterales.
| Organism Set | Meropenem MIC50/MIC90 (µg/mL) | Meropenem + this compound (8 µg/mL) MIC50/MIC90 (µg/mL) | Reference |
| MBL-positive Enterobacterales (n=1,687) | >32/>32 | 0.25/8 | [1][2] |
| NDM-producing CRE (n=1,108) | >32/>32 | 0.25/8 | [1] |
The combination of meropenem and this compound has also shown significant activity against isolates producing different types of MBLs.
| MBL Genotype | % Inhibition with Meropenem (8 µg/mL) + this compound (8 µg/mL) | Reference |
| NDM-CRE | 92.5% | [1] |
| VIM-positive | 74.9% | [1][2] |
| IMP-positive | 85.7% | [1][2] |
Quantitative Data: In Vivo Pharmacodynamics
The pharmacodynamics of the meropenem-ANT2681 combination were evaluated in a murine neutropenic thigh infection model against NDM-producing Enterobacteriaceae.
| Parameter | Value | Experimental Conditions | Reference |
| Meropenem background dose | 50 mg/kg q4h s.c. | Minimal antibacterial effect | [5][6] |
| This compound half-maximal effect dose | 89 mg/kg q4h i.v. | On meropenem background | [5][6] |
| Relevant this compound pharmacodynamic index | Area Under the Curve (AUC) | Dose fractionation study | [5][6] |
| Stasis exposure target (fT > potentiated meropenem MIC) | 40% | 3-D surface analysis of 5 NDM-producing strains | [6] |
| Stasis exposure target (this compound AUC) | 700 mg·h/liter | 3-D surface analysis of 5 NDM-producing strains | [6] |
Experimental Protocols
In Vitro Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of meropenem in combination with a fixed concentration of this compound against MBL-producing Enterobacterales.
Methodology:
-
Method: Broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB).[4]
-
Antibiotic Preparation: Meropenem is prepared in doubling dilutions in microtiter wells.[5]
-
Inhibitor Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) and added to each well at a fixed concentration (e.g., 8 mg/liter).[5]
-
Inoculum: Bacterial isolates are grown to a standardized density and inoculated into the microtiter plates.
-
Incubation: Plates are incubated at 35°C for 16-20 hours.
-
Endpoint: The MIC is recorded as the lowest concentration of meropenem that completely inhibits visible bacterial growth.
Figure 2: In Vitro Susceptibility Testing Workflow.
Murine Neutropenic Thigh Infection Model
Objective: To evaluate the in vivo efficacy and pharmacodynamics of the meropenem-ANT2681 combination.
Methodology:
-
Animal Model: Neutropenic mice are used to minimize the contribution of the host immune system to bacterial clearance. Neutropenia is typically induced by cyclophosphamide administration.
-
Infection: A defined inoculum of an NDM-producing Enterobacteriaceae strain is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated.
-
Meropenem is administered subcutaneously (s.c.).
-
This compound is administered intravenously (i.v.).
-
Dosing regimens (dose and frequency) are varied for dose-ranging and dose-fractionation studies.
-
-
Sample Collection: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are excised and homogenized.
-
Bacterial Quantification: The number of viable bacteria (colony-forming units, CFU) in the thigh homogenates is determined by plating serial dilutions on appropriate agar media.
-
Data Analysis: The change in bacterial burden (log10 CFU/thigh) over the treatment period is calculated relative to the initial bacterial load. Pharmacodynamic parameters (e.g., fT > MIC, AUC/MIC) are correlated with the observed antibacterial effect.
Figure 3: Murine Neutropenic Thigh Model Workflow.
Conclusion
This compound, in combination with meropenem, presents a promising therapeutic strategy to address the challenge of infections caused by MBL-producing CRE. Its potent, competitive inhibition of a broad range of MBLs restores the clinical utility of carbapenems against these highly resistant pathogens. The robust in vitro and in vivo data provide a strong foundation for the continued clinical development of this important new agent in the fight against antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Spectrum of Activity of ANT2681
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectrum of activity for ANT2681, a novel metallo-β-lactamase (MBL) inhibitor. This compound is under development to be used in combination with meropenem for the treatment of serious infections caused by MBL-producing Enterobacterales. This document details the quantitative data on its efficacy, the experimental protocols used in its evaluation, and visual representations of its mechanism of action and experimental workflows.
Introduction
The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) represents a significant global health threat.[1][2] MBLs hydrolyze a broad range of β-lactam antibiotics, including carbapenems, rendering them ineffective.[3] this compound is a specific and competitive inhibitor of MBLs, with particularly potent activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][4] It acts by interacting with the dinuclear zinc ion cluster at the active site of these enzymes.[3][5] This guide summarizes the key findings from preclinical studies investigating the spectrum of activity of this compound.
Quantitative Data: In Vitro Activity
The primary mechanism of this compound is the inhibition of MBLs, thereby restoring the antibacterial activity of β-lactam antibiotics like meropenem. Its efficacy has been quantified through enzyme inhibition assays (determining the inhibition constant, Ki) and antimicrobial susceptibility testing (determining the Minimum Inhibitory Concentration, MIC).
Enzyme Inhibition Activity
This compound has demonstrated potent inhibitory activity against a range of MBLs, with a particular strength against NDM-1.
| Metallo-β-Lactamase | Ki Value |
| NDM-1 | 40 nM[4] |
| VIM-1 | 100 nM[4] |
| VIM-2 | 680 nM[4] |
| IMP-1 | 6.3 µM[4] |
Potentiation of Meropenem Activity
In combination with meropenem, this compound significantly reduces the MIC of meropenem against a large panel of MBL-producing Enterobacterales.
Table 2.1: Meropenem MICs with and without this compound against MBL-Positive Enterobacterales [1][4]
| Organism Subset | Meropenem MIC50/MIC90 (µg/mL) | Meropenem + this compound (8 µg/mL) MIC50/MIC90 (µg/mL) |
| All MBL-positive Enterobacterales (n=1,687) | >32 / >32 | 0.25 / 8 |
| NDM-producing CRE (n=1,108) | >32 / >32 | 0.25 / 8 |
Table 2.2: Activity of Meropenem-ANT2681 against Enterobacterales Producing Different MBLs [1][4]
| MBL Produced | % of Isolates Inhibited by Meropenem (8 µg/mL) + this compound (8 µg/mL) |
| NDM-CRE | 92.5% |
| VIM-positive | 74.9% |
| IMP-positive | 85.7% |
Table 2.3: Comparative Activity against NDM-positive Escherichia coli [1]
| Compound Combination | MIC90 (µg/mL) |
| Meropenem-ANT2681 | 1 |
| Aztreonam-avibactam (ATM-AVI) | 4 |
| Cefiderocol (FDC) | >32 |
| Cefepime-taniborbactam (FEP-taniborbactam) | >32 |
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited in this guide.
Antimicrobial Susceptibility Testing
The in vitro potency of meropenem in combination with this compound was determined using broth microdilution methods following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Method: Broth microdilution in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum: Standardized bacterial suspension.
-
Test Compounds: Meropenem was tested in doubling dilutions, both alone and in the presence of a fixed concentration of this compound (typically 8 µg/mL). For cefiderocol testing, iron-depleted CAMHB was utilized.
-
Incubation: Panels were incubated at 35°C for 16-20 hours.
-
Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
Murine Neutropenic Thigh Infection Model
The pharmacokinetics and pharmacodynamics of the meropenem-ANT2681 combination were evaluated in a well-established murine infection model.[5][6]
-
Animal Model: Neutropenic mice were used to simulate conditions in immunocompromised patients. Neutropenia was induced by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice were inoculated intramuscularly in the thigh with a standardized suspension of an NDM-producing Enterobacterales strain.
-
Treatment: Meropenem was administered subcutaneously (s.c.), and this compound was administered intravenously (i.v.). Dose-ranging and dose-fractionation studies were performed.
-
Pharmacodynamic Analysis: The bacterial burden in the thighs was determined after 24 hours of treatment. The relationship between drug exposure (e.g., area under the concentration-time curve, AUC) and antibacterial effect (change in bacterial log10 CFU/thigh) was modeled to determine the pharmacodynamic index associated with efficacy. For this compound, the AUC was identified as the relevant pharmacodynamic index.[5][6] The magnitude of meropenem-ANT2681 exposure required to achieve stasis (no change in bacterial burden) was determined against multiple NDM-producing strains.[5]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflow of the in vivo experimental model.
References
- 1. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: SAR Studies Leading to the Identification of a Metallo-β-lactamase Inhibitor with Potential for Clinical Use in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Efficacy of ANT2681 on Metallo-β-Lactamase (MBL) Variants
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of ANT2681, a novel metallo-β-lactamase inhibitor, and its effects on a range of clinically significant MBL enzyme variants. The guide details its mechanism of action, presents quantitative inhibitory data, and outlines the key experimental protocols used in its evaluation.
Introduction
The global rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) poses a significant threat to public health.[1] MBLs are zinc-dependent enzymes capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective.[2] Unlike serine-β-lactamases, for which several inhibitors are clinically available, no MBL inhibitors have yet been approved for clinical use.[3]
This compound is a specific, competitive MBL inhibitor being developed in combination with the carbapenem antibiotic meropenem to address this unmet medical need.[4][5] It has shown particularly potent activity against New Delhi Metallo-β-lactamase (NDM), one of the most widespread and concerning MBLs.[1][3] This guide synthesizes the available preclinical data on this compound to provide a detailed resource for the scientific community.
Mechanism of Action
This compound functions as a competitive inhibitor of MBLs.[4] Its mechanism of action involves the interaction with the dinuclear zinc ion cluster (Zn¹⁺ and Zn²⁺) located in the active site of these enzymes.[5][6][7] By chelating these essential zinc ions, this compound disrupts the catalytic activity of the MBL, preventing the hydrolysis of the β-lactam ring of partner antibiotics like meropenem. This restores the antibiotic's ability to bind to its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect. This compound itself does not possess intrinsic antibacterial activity.[4]
Caption: this compound inhibits MBLs by chelating the active site zinc ions.
Data Presentation: Inhibitory Activity of this compound
The efficacy of this compound has been quantified through enzyme kinetic studies and extensive antimicrobial susceptibility testing.
The inhibitory constant (Kᵢ) measures the potency of an inhibitor against a purified enzyme. This compound demonstrates potent, competitive inhibition with nanomolar affinity for NDM and VIM variants, while its affinity for IMP-1 is lower.[4]
| MBL Variant | Enzyme Subclass | Inhibitory Constant (Kᵢ) |
| NDM-1 | B1 | 40 nM[4] |
| VIM-1 | B1 | 100 nM[4] |
| VIM-2 | B1 | 680 nM[4] |
| IMP-1 | B1 | 6.3 µM (6300 nM)[4] |
The primary role of this compound is to restore the activity of meropenem. The following table summarizes data from a large study of 1,687 MBL-positive clinical isolates, demonstrating the reduction in meropenem's Minimum Inhibitory Concentration (MIC) in the presence of a fixed 8 µg/mL of this compound.[1][4]
| MBL Gene(s) Present | Number of Isolates (n) | Meropenem MIC₅₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) | Meropenem + this compound (8 µg/mL) MIC₅₀ (µg/mL) | Meropenem + this compound (8 µg/mL) MIC₉₀ (µg/mL) |
| All MBLs | 1,687 | >32[4] | >32[4] | 0.25[4] | 8[4] |
| NDM only | 1,108 | >32[4] | >32[4] | 0.25[4] | 8[4] |
| NDM-1 | (subset of NDM) | - | - | - | 8[4] |
| NDM-5 / NDM-7 | (subset of NDM) | - | - | - | 1[4] |
| VIM only | 251 | >32[4] | >32[4] | 4[4] | >32[4] |
| IMP only | 49 | 16[4] | >32[4] | 8[4] | 32[4] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
The data confirms that this compound significantly potentiates meropenem activity against a broad range of NDM-producing isolates.[4] While it also restores activity against a majority of VIM- and IMP-positive isolates, its effect is less pronounced compared to its potent activity against NDM variants.[1][4][8]
Experimental Protocols
The quantitative data presented were generated using standardized laboratory methodologies.
This protocol determines the concentration of this compound required to inhibit 50% of an MBL enzyme's activity (IC₅₀), which is then used to calculate the Kᵢ.
-
Enzyme and Substrate Preparation: Highly purified, recombinant MBL enzymes (e.g., NDM-1, VIM-2) are prepared. A chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin, imipenem, or specialized fluorogenic cephalosporins) is reconstituted in an appropriate assay buffer.[9][10]
-
Assay Procedure:
-
Reactions are performed in 96-well, UV-transparent microplates.[9]
-
A reaction mixture is prepared containing a suitable buffer (e.g., HEPES), the purified MBL enzyme at a fixed concentration, and serial dilutions of this compound.[11]
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.[10]
-
The enzymatic reaction is initiated by adding the chromogenic substrate.[9]
-
-
Data Acquisition: The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a spectrophotometer at the appropriate wavelength.[9][11]
-
Data Analysis: The initial velocity of the reaction is calculated for each this compound concentration. Percent inhibition is determined relative to a control reaction with no inhibitor. IC₅₀ values are calculated by fitting the dose-response data to a suitable nonlinear regression model.[11]
This method determines the Minimum Inhibitory Concentration (MIC) of meropenem, alone and in combination with this compound, against bacterial isolates. The protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][12]
-
Inoculum Preparation: MBL-producing bacterial strains are grown overnight on agar plates. Colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13] This suspension is further diluted to the final testing inoculum.
-
Plate Preparation:
-
Serial twofold dilutions of meropenem are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.[14]
-
For the combination test, a fixed concentration of this compound (typically 8 µg/mL) is added to each well containing the meropenem dilutions.[4]
-
A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.[9][13]
-
Endpoint Determination: After incubation, the plates are examined visually or with a plate reader. The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.[9][14]
Caption: Workflow for Broth Microdilution MIC testing of Meropenem-ANT2681.
Conclusion
This compound is a potent, competitive inhibitor of Class B metallo-β-lactamases with a particularly strong activity against the clinically critical NDM variants. Preclinical data robustly demonstrates its ability to restore the in vitro efficacy of meropenem against a vast number of MBL-producing Enterobacterales.[4] The combination of meropenem-ANT2681 represents a promising therapeutic strategy to combat serious infections caused by these difficult-to-treat, carbapenem-resistant pathogens.[1][8] Further clinical development is crucial to establish its role in the clinical setting.
References
- 1. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: SAR Studies Leading to the Identification of a Metallo-β-lactamase Inhibitor with Potential for Clinical Use in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journals.asm.org [journals.asm.org]
- 13. fpharm.uniba.sk [fpharm.uniba.sk]
- 14. pdb.apec.org [pdb.apec.org]
ANT2681: A Technical Guide to a Novel Metallo-β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANT2681 is a novel, specific, and competitive inhibitor of metallo-β-lactamases (MBLs), with particularly potent activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][2][3][4][5] Developed by Antabio, this small molecule therapeutic is designed to be co-administered with a β-lactam antibiotic, meropenem, to combat serious infections caused by carbapenem-resistant Enterobacterales (CRE).[2][4][5][6] The global spread of MBL-producing bacteria poses a significant public health threat, and this compound represents a promising strategy to restore the efficacy of existing carbapenem antibiotics.[5] This technical guide provides an in-depth overview of the basic properties, function, and mechanism of action of this compound, supported by available quantitative data and detailed experimental methodologies.
Basic Properties and Function
This compound is a thiazole carboxylate derivative that functions by inhibiting the enzymatic activity of MBLs.[1] MBLs are a class of β-lactamase enzymes that utilize zinc ions in their active site to hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems.[1] this compound acts as a competitive inhibitor, binding to the active site of the MBL and preventing the hydrolysis of the β-lactam antibiotic.[1] This restores the antibacterial activity of the partner antibiotic, such as meropenem, against MBL-producing bacteria.[2][3][4] this compound itself does not possess intrinsic antibacterial activity.
Quantitative Data
The inhibitory activity of this compound against various MBLs and its efficacy in combination with meropenem have been quantified in several studies.
Table 1: Inhibitory Activity of this compound against Metallo-β-Lactamases
| Metallo-β-Lactamase | Inhibition Constant (Ki) |
| NDM-1 | 40 nM |
| VIM-1 | 100 nM |
| VIM-2 | 680 nM |
| IMP-1 | 6.3 µM |
(Source: Data compiled from publicly available research.)
Table 2: In Vitro Efficacy of Meropenem-ANT2681 Combination against MBL-Producing Enterobacterales
| Bacterial Species | Meropenem MIC50/MIC90 (µg/mL) | Meropenem + this compound (8 µg/mL) MIC50/MIC90 (µg/mL) |
| MBL-positive Enterobacterales (n=1,687) | >32 / >32 | 0.25 / 8 |
| NDM-producing CRE (n=1,108) | >32 / >32 | 0.25 / 8 |
| NDM-positive Escherichia coli | Not reported | MIC90 of 1 |
| VIM-positive Enterobacterales | Not reported | 74.9% inhibited |
| IMP-positive Enterobacterales | Not reported | 85.7% inhibited |
(Source: Data compiled from publicly available research.)[2][3][4]
Mechanism of Action: Signaling Pathway
This compound's mechanism of action involves direct interaction with the MBL enzyme, specifically targeting the dinuclear zinc ion cluster within the active site.[1][6] This interaction is non-covalent and competitive with the β-lactam substrate.
Caption: this compound competitively inhibits MBLs, protecting meropenem from hydrolysis.
Experimental Protocols
Enzyme Inhibition Assay
A detailed, step-by-step protocol for the enzyme kinetics assay of this compound is not publicly available. However, based on the reported competitive inhibition mechanism and the determination of Ki values, the following general methodology can be inferred:
-
Enzyme and Substrate Preparation: Purified MBL enzymes (e.g., NDM-1, VIM-1) and a chromogenic β-lactam substrate (e.g., nitrocefin) are prepared in a suitable buffer.
-
Assay Setup: The assay is typically performed in a microplate format. Varying concentrations of this compound are pre-incubated with the MBL enzyme for a defined period.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the β-lactam substrate. The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The Ki value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Antimicrobial Susceptibility Testing
The in vitro efficacy of the meropenem-ANT2681 combination is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: A panel of clinically relevant MBL-producing Enterobacterales isolates is used.
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium.
-
Drug Preparation: Serial twofold dilutions of meropenem are prepared in the microtiter plates. This compound is added at a fixed concentration (typically 8 µg/mL) to a parallel set of dilutions.
-
Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 105 CFU/mL) is prepared and added to each well of the microtiter plates.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Quality Control: Standard quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) are included in each assay to ensure the accuracy and reproducibility of the results.
Caption: Workflow for antimicrobial susceptibility testing of meropenem-ANT2681.
Murine Thigh Infection Model
The in vivo efficacy of the meropenem-ANT2681 combination is evaluated in a neutropenic murine thigh infection model.
-
Animal Model: Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are inoculated in the thigh muscle with a standardized suspension of an MBL-producing bacterial strain.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Groups of mice receive vehicle control, meropenem alone, this compound alone, or a combination of meropenem and this compound. Dosing is typically administered subcutaneously or intravenously at various dose levels and frequencies.
-
Endpoint: At a predetermined time point (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thigh muscles are excised, homogenized, and plated for bacterial colony counts (CFU).
-
Data Analysis: The efficacy of the treatment is determined by comparing the bacterial burden in the thighs of treated animals to that of the control group. The results are typically expressed as the log10 CFU reduction.
Caption: Experimental workflow of the neutropenic murine thigh infection model.
Conclusion
This compound is a promising MBL inhibitor that, in combination with meropenem, has demonstrated significant potential for the treatment of infections caused by highly resistant Gram-negative bacteria. Its specific and competitive mechanism of action, coupled with its potent in vitro and in vivo activity against NDM-producing Enterobacterales, positions it as a valuable candidate for further clinical development. The experimental data and methodologies outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working to address the critical challenge of antimicrobial resistance. Further investigation into the clinical efficacy and safety of the meropenem-ANT2681 combination is warranted.
References
- 1. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of imipenem in combination with β-lactamase inhibitor MK7655 in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
The Discovery and Synthesis of ANT2681: A Novel Metallo-β-Lactamase Inhibitor
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of carbapenem-resistant Enterobacteriaceae (CRE) expressing metallo-β-lactamases (MBLs) represents a critical global health threat, rendering many last-resort β-lactam antibiotics ineffective. This document provides a comprehensive technical overview of the discovery and synthesis of ANT2681, a potent inhibitor of New Delhi metallo-β-lactamase (NDM) enzymes. This compound is a preclinical candidate developed to be co-administered with meropenem to restore its efficacy against MBL-producing bacteria.[1][2][3] This guide details the lead optimization from its precursor ANT431, its mechanism of action, a detailed synthesis protocol, and key in vitro and in vivo efficacy data.
Introduction: The Challenge of Metallo-β-Lactamases
The clinical utility of the β-lactam class of antibiotics is severely compromised by the proliferation of bacterial resistance mechanisms, primarily the production of β-lactamase enzymes.[1][2][3] These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. While inhibitors against serine-β-lactamases (SBLs) have been successfully developed and integrated into clinical practice, there are currently no approved inhibitors for metallo-β-lactamases (MBLs).[1][2][4] MBLs, particularly the New Delhi metallo-β-lactamase (NDM) variants, are a growing concern due to their broad substrate spectrum, which includes carbapenems, the last line of defense against many multidrug-resistant infections.[1][2][3]
The discovery of this compound, a potent and specific inhibitor of NDM enzymes, offers a promising strategy to address this unmet medical need.[1][2] this compound is intended for use in combination with meropenem, a broad-spectrum carbapenem antibiotic, to treat infections caused by NDM-producing Enterobacteriaceae.
Discovery of this compound: A Lead Optimization Campaign
This compound was identified through a lead optimization program starting from the advanced MBL inhibitor lead compound, ANT431.[1][2][3] The campaign focused on improving the potency, pharmacokinetic properties, and overall clinical potential of the initial scaffold.
Mechanism of Action
This compound is a specific and competitive inhibitor of MBLs.[3][5][6] It functions by interacting with the dinuclear zinc ion cluster located in the active site of these enzymes.[7] This interaction prevents the hydrolysis of the β-lactam ring of co-administered antibiotics like meropenem, thereby restoring their antibacterial activity. The potent inhibitory activity of this compound is particularly pronounced against NDM-1, with a reported inhibition constant (Ki) of 40 nM.[6][8]
The logical workflow for the discovery and development of this compound is depicted in the following diagram:
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the formation of a thiazole ring, followed by sulfamoylation and coupling with a guanidinyl moiety. The detailed experimental protocol is outlined below, based on the supplementary information provided in the primary literature.[4]
Experimental Protocol for Synthesis
Step 1: Synthesis of tert-butyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate
-
To a suspension of potassium tert-butoxide (874 mg, 7.79 mmol) in dry tetrahydrofuran (10 mL) at room temperature, add a solution of tert-butyl isocyanoacetate (1.0 g, 7.08 mmol) in dry tetrahydrofuran (5 mL) dropwise.
-
After stirring for 10 minutes, add a solution of 4-methoxybenzyl isothiocyanate (1.27 g, 7.08 mmol) in dry tetrahydrofuran (5 mL) dropwise at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Pour the solution into a saturated NaHCO₃ solution and extract with ethyl acetate.
-
Dry the organic layer with Na₂SO₄, filter, and concentrate in vacuo to yield the product.
Step 2: Synthesis of tert-butyl 5-amino-thiazole-4-carboxylate
This intermediate is synthesized via a standard deprotection method from the product of Step 1.
Step 3: Synthesis of tert-butyl 5-((4-bromo-3,5-difluorophenyl)sulfonamido)thiazole-4-carboxylate
-
To a solution of tert-butyl 5-amino-thiazole-4-carboxylate in THF (15 mL) at 0 °C under an argon atmosphere, add a solution of 4-bromo-3,5-difluoro-benzenesulfonyl chloride (1.0 g, 3.43 mmol) in THF (15 mL).
-
Stir the resulting reaction mixture at room temperature for 1 hour.
-
Quench the reaction with ice-cold water (20 mL) and extract with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material by trituration with diethyl ether to afford the product as a pale yellow solid.[4]
Step 4: Synthesis of 5-((4-(2-carbamimidoylhydrazine-1-carboxamido)-3,5-difluorophenyl)sulfonamido)thiazole-4-carboxamide (this compound)
-
The product from Step 3 is subjected to a palladium-catalyzed aminolysis to introduce the aminoguanidine moiety.
-
The resulting mixture is stirred in a sealed tube at 100 °C for 5 hours.
-
Filter the reaction mixture through a Celite pad and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude material by flash chromatography to afford this compound.[4]
The overall synthetic scheme is presented below:
References
- 1. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound: SAR Studies Leading to the Identification of a Metallo-β-lactamase Inhibitor with Potential for Clinical Use in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing ANT2681 in Combination with Meropenem for Enhanced Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) poses a significant threat to global public health.[1][2][3] MBLs are enzymes that effectively hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems like meropenem, rendering them ineffective.[1][2][4] ANT2681 is a novel, specific, and competitive inhibitor of MBLs, with particularly potent activity against New Delhi metallo-β-lactamase (NDM) enzymes.[2][5][6] By itself, this compound exhibits no intrinsic antibacterial activity.[5] However, when used in combination with meropenem, this compound restores the antibiotic's efficacy against many MBL-producing CRE strains.[5][6][7][8] This document provides detailed application notes and protocols for researchers to effectively utilize this compound in combination with meropenem in various in vitro assays.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of MBLs.[1][7] These enzymes require zinc ions for their catalytic activity.[1] this compound interacts with the dinuclear zinc ion cluster within the active site of MBLs, preventing the hydrolysis of β-lactam antibiotics like meropenem.[1][7] This protective action allows meropenem to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effects by inhibiting cell wall synthesis.
Caption: Mechanism of this compound and Meropenem Synergy.
Data Presentation: In Vitro Susceptibility
The combination of this compound with meropenem significantly reduces the Minimum Inhibitory Concentrations (MICs) of meropenem against MBL-producing Enterobacterales.
Table 1: Meropenem MIC Distribution against MBL-Positive Enterobacterales (n=1,687) with and without this compound. [5][8]
| Meropenem MIC (µg/mL) | Meropenem Alone (%) | Meropenem + this compound (8 µg/mL) (%) |
| ≤1 | 0.8 | 58.1 |
| 2 | 0.8 | 10.9 |
| 4 | 1.8 | 9.7 |
| 8 | 3.5 | 10.5 |
| 16 | 5.9 | 6.0 |
| 32 | 10.1 | 2.8 |
| >32 | 77.1 | 2.0 |
| MIC₅₀ | >32 | 0.25 |
| MIC₉₀ | >32 | 8 |
Table 2: Activity of Meropenem in Combination with this compound (8 µg/mL) against Enterobacterales Producing Different MBLs. [5][8]
| MBL Genotype | Number of Isolates | Meropenem MIC₉₀ (µg/mL) | Meropenem + this compound (8 µg/mL) MIC₉₀ (µg/mL) | % Inhibited at Meropenem ≤8 µg/mL with this compound |
| NDM-positive | 1,108 | >32 | 8 | 92.5 |
| VIM-positive | 331 | >32 | 32 | 74.9 |
| IMP-positive | 105 | >32 | 16 | 85.7 |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of antimicrobial agents.[9][10][11]
Objective: To determine the Fractional Inhibitory Concentration (FIC) Index for the this compound and meropenem combination against a specific bacterial isolate.
Materials:
-
This compound and meropenem powders of known potency
-
Appropriate solvent for dissolving agents (e.g., sterile water, DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of Antibiotic Stock Solutions:
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture, suspend several colonies in sterile saline or PBS.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9][12]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[11][12]
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.[11]
-
Meropenem Dilution (Columns): In column 1, add 50 µL of the 4x intermediate solution of meropenem to rows A through G. This creates a 2x concentration. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the control for this compound alone.
-
This compound Dilution (Rows): Add 50 µL of the 4x intermediate solution of this compound to all wells in row A (columns 1 through 11). This creates a 2x concentration. Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G. Row H will serve as the control for meropenem alone.
-
Controls:
-
Meropenem MIC: Row H (columns 1-10) will contain serial dilutions of meropenem only.
-
This compound MIC: Column 11 (rows A-G) will contain serial dilutions of this compound only.
-
Growth Control: Column 12, row G will contain broth and inoculum only.
-
Sterility Control: Column 12, row H will contain broth only.
-
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.[11] The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[11]
-
-
Reading and Interpreting Results:
-
After incubation, determine the MIC for each agent alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth using the following formula:[10]
-
FIC of Meropenem = (MIC of Meropenem in combination) / (MIC of Meropenem alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FICI = FIC of Meropenem + FIC of this compound
-
-
Interpretation of FICI: [10][13][14]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Caption: Checkerboard Assay Workflow.
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.[11][15]
Objective: To assess the rate of bacterial killing by meropenem alone, this compound alone, and the combination of meropenem and this compound.
Materials:
-
Meropenem and this compound
-
Bacterial isolate
-
CAMHB
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of the test organism.
-
Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[12]
-
-
Assay Setup:
-
Prepare flasks/tubes with CAMHB containing the following:
-
Growth Control (no drug)
-
Meropenem alone (at a relevant concentration, e.g., MIC or sub-MIC)
-
This compound alone (at a fixed concentration, e.g., 8 µg/mL)
-
Meropenem + this compound
-
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each collected aliquot in sterile saline or PBS.[12]
-
Plate a known volume of appropriate dilutions onto agar plates.
-
Incubate the plates for 18-24 hours at 37°C.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
-
Synergy: A ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Bactericidal activity: A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
-
Caption: Time-Kill Assay Workflow.
Conclusion
The combination of this compound and meropenem presents a promising therapeutic strategy to combat infections caused by MBL-producing CRE.[6][8] The protocols outlined in this document provide a framework for researchers to evaluate the synergistic potential and efficacy of this combination in a laboratory setting. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the advancement of novel antimicrobial therapies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: SAR Studies Leading to the Identification of a Metallo-β-lactamase Inhibitor with Potential for Clinical Use in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: SAR studies leading to the identification of a metallo-β-lactamase inhibitor with potential for clinical use in combination with meropenem for the treatment of infections caused by NDM-Producing enterobacteriaceae [usiena-air.unisi.it]
- 5. journals.asm.org [journals.asm.org]
- 6. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actascientific.com [actascientific.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ANT2681 Murine Thigh Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The neutropenic murine thigh infection model is a well-established and highly standardized in vivo system for the preclinical evaluation of antimicrobial agents.[1][2] This model is particularly valuable for studying the pharmacokinetics and pharmacodynamics (PK/PD) of new antibiotics, allowing for the quantitative comparison of different drugs and dosing regimens.[1][3][4] The model mimics human soft tissue infections and is a crucial step in the development of novel therapies.[1] By inducing neutropenia, the model minimizes the influence of the host immune system, thereby providing a clear assessment of the antimicrobial agent's efficacy.[1][4] This document provides a detailed protocol for utilizing the murine thigh infection model to evaluate the efficacy of ANT2681, a metallo-β-lactamase inhibitor (MBLi), when used in combination with meropenem against infections caused by New Delhi metallo-β-lactamase (NDM)-producing Enterobacteriaceae.[5] this compound works by inhibiting the enzymatic activity of MBLs through interaction with the dinuclear zinc ion cluster in the active site.[5][6]
Experimental Protocols
This protocol outlines the key steps for conducting a murine thigh infection study to assess the efficacy of this compound in combination with meropenem.
1. Animal Model and Husbandry:
-
Species and Strain: Female ICR (CD-1) mice, 5-6 weeks old, weighing 23-27 g.[3][4][7]
-
Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All animal procedures must be approved and conducted in accordance with the institution's Animal Experimentation Ethics Committee guidelines.[7]
2. Induction of Neutropenia:
To create a neutropenic state, which is optimal for assessing antimicrobial efficacy, mice are treated with cyclophosphamide.[1][4]
-
Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection.[3][4][7]
-
Administer a second dose of cyclophosphamide (100 mg/kg, IP) one day before infection.[3][4][7]
-
This regimen typically results in neutropenia (<100 neutrophils/mm³).[7]
3. Inoculum Preparation:
-
Bacterial Strain: Use a well-characterized NDM-producing Enterobacteriaceae strain (e.g., E. coli).
-
Culture: Grow the bacterial strain overnight on appropriate agar plates (e.g., Trypticase Soy Agar with 5% sheep's blood).[3][4]
-
Inoculum Suspension: Resuspend bacterial colonies in sterile saline or phosphate-buffered saline (PBS).[3][8] Adjust the suspension to the desired concentration, typically around 1 x 10⁷ CFU/mL.[3][4]
4. Thigh Infection:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).[7]
-
Inject 0.1 mL of the bacterial inoculum intramuscularly into the right thigh of each mouse.[3][4][8] The left thigh can be used as a control or for another test article.[2]
5. Drug Administration:
-
This compound and Meropenem Combination Therapy:
-
Administer meropenem subcutaneously (s.c.) at a background dose of 50 mg/kg every 4 hours.[5][9] This dose should have a minimal antibacterial effect on its own.[5][9]
-
Administer this compound intravenously (i.v.). Dose-ranging studies are necessary to determine the optimal dose. A half-maximal effect has been observed with an this compound dose of 89 mg/kg every 4 hours.[5][9]
-
-
Control Groups:
-
Vehicle control group (receiving sterile saline or the drug vehicle).[3]
-
Meropenem only group.
-
Untreated control group.
-
6. Endpoint Measurement:
-
Euthanize mice at a predetermined time point, typically 24 hours after the initiation of treatment.[3][8]
-
Weigh the excised thigh tissue.[3]
-
Homogenize the thigh tissue in a fixed volume of sterile PBS (e.g., 3 mL).[3]
-
Perform serial ten-fold dilutions of the thigh homogenate in sterile PBS.[3][4]
-
Plate 0.1 mL of appropriate dilutions onto agar plates in duplicate.[3][4]
-
Incubate the plates at 37°C for approximately 20-24 hours.[3][4]
-
Enumerate the bacterial colonies to determine the number of colony-forming units (CFU) per gram of thigh tissue.[3]
Data Presentation
Quantitative data from the study should be summarized in tables for clear comparison of the different treatment groups.
Table 1: Dosing Regimen for this compound/Meropenem Efficacy Study
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency |
| 1 | Vehicle Control | N/A | s.c. / i.v. | q4h |
| 2 | Meropenem | 50 | s.c. | q4h |
| 3 | Meropenem + this compound | 50 + 22.25 | s.c. + i.v. | q4h |
| 4 | Meropenem + this compound | 50 + 44.5 | s.c. + i.v. | q4h |
| 5 | Meropenem + this compound | 50 + 89 | s.c. + i.v. | q4h |
| 6 | Meropenem + this compound | 50 + 178 | s.c. + i.v. | q4h |
Table 2: Bacterial Burden in Thigh Tissue 24 Hours Post-Treatment
| Group | Treatment | Mean Log10 CFU/g (± SD) | Change from Initial Inoculum (Log10 CFU/g) |
| Initial Inoculum (2h post-infection) | - | - | |
| 1 | Vehicle Control | ||
| 2 | Meropenem | ||
| 3 | Meropenem + this compound (22.25 mg/kg) | ||
| 4 | Meropenem + this compound (44.5 mg/kg) | ||
| 5 | Meropenem + this compound (89 mg/kg) | ||
| 6 | Meropenem + this compound (178 mg/kg) |
Visualizations
Diagram 1: Experimental Workflow for the Murine Thigh Infection Model
Caption: Workflow of the neutropenic murine thigh infection model.
Diagram 2: Mechanism of Action of this compound in Combination with Meropenem
Caption: this compound inhibits NDM-1, protecting meropenem from degradation.
References
- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 2. criver.com [criver.com]
- 3. noblelifesci.com [noblelifesci.com]
- 4. imquestbio.com [imquestbio.com]
- 5. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Murine thigh infection model. [bio-protocol.org]
- 9. journals.asm.org [journals.asm.org]
Standard concentration of ANT2681 for susceptibility testing (8 µg/ml)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of Gram-negative bacteria, particularly metallo-β-lactamase (MBL)-producing Enterobacterales, to meropenem in combination with the MBL inhibitor ANT2681. The standard fixed concentration of 8 µg/ml for this compound is utilized in these protocols, a concentration determined to be optimal for restoring meropenem's efficacy without providing additional benefit at higher concentrations.[1]
Introduction
This compound is a specific and competitive inhibitor of metallo-β-lactamases (MBLs), with particularly potent activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][2][3] MBLs are a significant cause of carbapenem resistance in Gram-negative bacteria. By inhibiting the activity of these enzymes, this compound restores the antibacterial efficacy of carbapenems like meropenem.[1][2][4][5] In vitro studies have demonstrated that this compound itself possesses no intrinsic antibacterial activity.[1][6] Its sole function is to counteract the primary resistance mechanism mediated by MBLs.
The combination of meropenem and this compound offers a promising therapeutic strategy against infections caused by MBL-producing carbapenem-resistant Enterobacterales (CRE).[2][3]
Data Presentation
The following tables summarize the in vitro activity of meropenem alone and in combination with a fixed concentration of 8 µg/ml of this compound against various MBL-producing Enterobacterales. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
Table 1: In Vitro Susceptibility of Meropenem with Increasing Concentrations of this compound against MBL-positive and NDM-positive Enterobacterales [7]
| Organism Group | This compound Concentration (µg/ml) | Meropenem MIC₅₀ (µg/ml) | Meropenem MIC₉₀ (µg/ml) |
| MBL-positive Enterobacterales | 0 | >32 | >32 |
| 2 | 2 | 32 | |
| 4 | 1 | 16 | |
| 8 | 0.25 | 8 | |
| 16 | 0.25 | 8 | |
| NDM-positive Enterobacterales | 0 | >64 | >64 |
| 2 | 4 | 32 | |
| 4 | 2 | 16 | |
| 8 | 0.5 | 4 | |
| 16 | 0.5 | 4 |
Table 2: Antibacterial Activity of Meropenem and Meropenem-ANT2681 (8 µg/ml) against Different Subsets of MBL-positive Enterobacterales [1]
| Carbapenemase Profile | Number of Isolates | Meropenem MIC₉₀ (µg/ml) | Meropenem-ANT2681 (8 µg/ml) MIC₉₀ (µg/ml) |
| NDM only | 1,108 | >32 | 8 |
| NDM + VIM | 5 | >32 | 8 |
| VIM only | 251 | >32 | >32 |
| IMP only | 49 | >32 | >32 |
Experimental Protocols
The following protocol is for the determination of Minimum Inhibitory Concentrations (MICs) of meropenem in combination with a fixed concentration of this compound (8 µg/ml) against Gram-negative bacteria using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
This compound
-
Meropenem
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum dilution
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Preparation of Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepare CAMHB according to the manufacturer's instructions. The final concentration of cations should be 20 to 25 mg/L of calcium and 10 to 12.5 mg/L of magnesium.[6]
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent to a known concentration.
-
Meropenem Stock Solution: Prepare a stock solution of meropenem in a suitable solvent to a known concentration.
-
Working Solutions:
-
This compound Working Solution: Prepare a working solution of this compound in CAMHB at a concentration of 16 µg/ml (this will be diluted 1:1 in the microtiter plate to achieve the final fixed concentration of 8 µg/ml).
-
Meropenem Serial Dilutions: Prepare a series of 2-fold serial dilutions of meropenem in CAMHB containing 16 µg/ml of this compound. The concentration range of meropenem should be appropriate to determine the MIC of the test organisms (e.g., 0.06 to 64 µg/ml).
-
Experimental Procedure
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/ml.
-
Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/ml in each well of the microtiter plate.
-
-
Microtiter Plate Preparation:
-
Dispense 50 µl of the appropriate meropenem-ANT2681 serial dilution into each well of the 96-well microtiter plate.
-
Include a growth control well containing 50 µl of CAMHB with 16 µg/ml this compound but no meropenem.
-
Include a sterility control well containing 100 µl of uninoculated CAMHB.
-
-
Inoculation:
-
Add 50 µl of the diluted bacterial inoculum to each well (except the sterility control well), bringing the total volume to 100 µl. The final fixed concentration of this compound in each well will be 8 µg/ml.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of meropenem that completely inhibits visible growth of the organism.
-
The growth control well should show turbidity, and the sterility control well should remain clear.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action in restoring meropenem activity.
Experimental Workflow Diagram
Caption: Workflow for meropenem-ANT2681 susceptibility testing.
References
- 1. kisanbiotech.img15.kr [kisanbiotech.img15.kr]
- 2. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 3. tmmedia.in [tmmedia.in]
- 4. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ANT2681 Stock Solution Preparation with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANT2681 is a potent, specific, and competitive inhibitor of metallo-β-lactamases (MBLs), with notable activity against New Delhi metallo-β-lactamase-1 (NDM-1).[1][2][3] These enzymes are a primary cause of carbapenem resistance in Gram-negative bacteria, posing a significant threat to public health. This compound is being developed in combination with β-lactam antibiotics, such as meropenem, to restore their efficacy against MBL-producing resistant strains.[1][2][3][4] The mechanism of action involves the interaction of this compound with the dinuclear zinc ion cluster at the active site of MBLs, thereby preventing the hydrolysis of the β-lactam antibiotic.[4] This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) for in vitro research applications.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₁₂F₂N₈O₄S₂ | |
| Molecular Weight | 434.40 g/mol | |
| Mechanism of Action | Competitive Inhibitor of Metallo-β-Lactamases (MBLs) | [1][2][3] |
| Target | Dinuclear zinc ion cluster in the MBL active site | [4] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [5][6][7] |
| Recommended Stock Concentration | 10 mM | [5][6][7][8] |
| Maximum Final DMSO Concentration in Assays | < 0.5% (v/v), ideally ≤ 0.1% (v/v) | [9][10] |
| Storage of Stock Solution | -20°C or -80°C, protected from light and moisture | [9][11] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile filter tips
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for your specific experimental requirements.
-
Pre-weighing Preparation: Before handling this compound and DMSO, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All procedures should be performed in a chemical fume hood.
-
Weighing this compound:
-
Tare a sterile, dry microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.344 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 434.40 g/mol = 0.004344 g = 4.344 mg
-
-
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM solution with 4.344 mg of this compound, add 1 mL of DMSO.
-
For smaller amounts, it is recommended to dissolve the entire contents of the vial to avoid inaccuracies from weighing very small quantities.[12]
-
-
Solubilization:
-
Cap the tube securely.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.[9][11]
-
Preparation of Working Solutions
When preparing working solutions for cell-based assays or other aqueous experimental systems, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced toxicity.[5][10]
-
Serial Dilution: It is recommended to perform serial dilutions of the 10 mM DMSO stock solution in DMSO to achieve an intermediate concentration before the final dilution into the aqueous buffer or cell culture medium. This gradual dilution helps to prevent precipitation of the compound.
-
Final Dilution: Add the final DMSO-diluted this compound to the aqueous solution dropwise while gently vortexing or mixing to ensure rapid and uniform dispersion.
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept below 0.5% (v/v), and ideally at or below 0.1% (v/v).[9][10] Always include a vehicle control (containing the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Mandatory Visualization
This compound Signaling Pathway: Inhibition of Metallo-β-Lactamase
Caption: this compound competitively inhibits MBLs by binding to the active site.
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
References
- 1. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: SAR Studies Leading to the Identification of a Metallo-β-lactamase Inhibitor with Potential for Clinical Use in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
Application Notes and Protocols: In Vitro Synergy Testing of Meropenem and ANT2681
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) poses a significant global health threat. ANT2681 is a novel, specific, and competitive MBL inhibitor designed to restore the activity of carbapenem antibiotics like meropenem against these resistant pathogens.[1][2] This document provides detailed application notes and protocols for the in vitro synergy testing of meropenem in combination with this compound, enabling researchers to assess their combined efficacy against MBL-producing bacteria.
This compound functions by inhibiting the enzymatic activity of MBLs, such as New Delhi Metallo-β-lactamase (NDM), through interaction with the dinuclear zinc ion cluster in the active site of the enzyme.[3][4] This inhibition protects meropenem from hydrolysis, allowing it to exert its bactericidal activity.
Data Presentation: Quantitative Synergy Data
The combination of meropenem with this compound has demonstrated significant potentiation of meropenem's activity against a broad range of MBL-producing Enterobacterales. The following tables summarize the key quantitative data from susceptibility studies.
Table 1: Meropenem MIC50/MIC90 Values with and without this compound against MBL-Positive Enterobacterales [1][2][5]
| Organism Set | Meropenem Alone (µg/mL) | Meropenem + this compound (8 µg/mL) (µg/mL) |
| MBL-positive Enterobacterales (n=1,687) | >32 / >32 | 0.25 / 8 |
| NDM-producing CRE (n=1,108) | >32 / >32 | 0.25 / 8 |
Table 2: Inhibitory Activity of Meropenem/ANT2681 Combination against Enterobacterales with Different MBLs [1][2][5]
| MBL Type | % Inhibited by Meropenem (8 µg/mL) + this compound (8 µg/mL) |
| VIM-positive | 74.9% |
| IMP-positive | 85.7% |
Table 3: Comparative MIC90 Values of Meropenem/ANT2681 and Other Agents against NDM-Producing E. coli [1][5]
| Agent | MIC90 (µg/mL) |
| Meropenem-ANT2681 | 1 |
| Aztreonam-avibactam (ATM-AVI) | 4 |
| Cefiderocol (FDC) | >32 |
| Cefepime-taniborbactam (FEP-taniborbactam) | >32 |
Experimental Protocols
Checkerboard Synergy Assay
The checkerboard assay is a standard method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the meropenem and this compound combination.
Materials:
-
Meropenem and this compound stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)
-
Microplate reader
Protocol:
-
Prepare Antibiotic Dilutions:
-
Prepare serial twofold dilutions of meropenem and this compound in CAMHB in separate tubes. The concentration range should span from well above to well below the expected Minimum Inhibitory Concentration (MIC).
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the appropriate meropenem dilution along the x-axis (columns).
-
Add 50 µL of the appropriate this compound dilution along the y-axis (rows). This creates a matrix of varying concentrations of both agents.
-
Include wells with each agent alone to determine their individual MICs.
-
Include a growth control well with no antibiotics.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring absorbance with a microplate reader. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FICI using the following formula: FICI = (MIC of Meropenem in combination / MIC of Meropenem alone) + (MIC of this compound in combination / MIC of this compound alone)
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Objective: To evaluate the rate and extent of bacterial killing by meropenem in combination with this compound.
Materials:
-
Meropenem and this compound stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to ~5 x 105 CFU/mL
-
Sterile culture tubes
-
Incubator shaker
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
Protocol:
-
Preparation:
-
Prepare tubes with CAMHB containing meropenem alone, this compound alone, the combination of meropenem and this compound at desired concentrations (e.g., based on MIC values from the checkerboard assay), and a growth control without any antibiotics.
-
-
Inoculation:
-
Inoculate each tube with the bacterial suspension to a final concentration of ~5 x 105 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Bacterial Viable Count:
-
Perform serial dilutions of the collected aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and treatment condition.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each treatment.
-
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3 log10 decrease in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: A < 3 log10 decrease in CFU/mL from the initial inoculum.
-
-
Visualizations
Caption: Workflow for in vitro synergy testing of meropenem and this compound.
Caption: Mechanism of synergistic action between meropenem and this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ANT2681 Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANT2681 is a novel metallo-β-lactamase inhibitor (MBLi) developed to be co-administered with meropenem. This combination therapy is designed to combat infections caused by carbapenem-resistant Enterobacterales (CRE) that produce metallo-β-lactamases, such as New Delhi metallo-β-lactamase (NDM). Accurate and reproducible antimicrobial susceptibility testing (AST) is crucial for the clinical development and subsequent use of this drug combination. This document provides detailed application notes and protocols for establishing a robust quality control (QC) program for the susceptibility testing of the meropenem-ANT2681 combination.
These guidelines are based on established principles from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for β-lactam/β-lactamase inhibitor combinations.[1][2] Given the novelty of this compound, specific QC ranges have not yet been formally established by these organizations. Therefore, this document provides a framework for selecting appropriate QC strains and a protocol for establishing in-house QC ranges.
Mechanism of Action: Meropenem-ANT2681
Meropenem, a carbapenem antibiotic, exerts its bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). However, its efficacy is compromised by metallo-β-lactamases, which hydrolyze the carbapenem ring. This compound is a specific, competitive inhibitor of MBLs with potent activity against NDM enzymes.[2][3] It protects meropenem from degradation by these enzymes, thereby restoring its activity against MBL-producing bacteria.
Mechanism of Action of Meropenem-ANT2681.
Recommended Quality Control Strains
A panel of well-characterized QC strains is essential to ensure the accuracy and precision of meropenem-ANT2681 susceptibility testing. The following strains are recommended for routine QC.
| ATCC® Number | Organism | Relevant Characteristics | Purpose |
| E. coli 25922 | Escherichia coli | Wild-type, susceptible to meropenem. | To monitor the potency of meropenem. |
| P. aeruginosa 27853 | Pseudomonas aeruginosa | Wild-type, susceptible to meropenem. | To monitor the potency of meropenem against a non-fermenter. |
| K. pneumoniae BAA-1705 | Klebsiella pneumoniae | KPC-2 producer (serine carbapenemase). | To ensure the test can detect resistance to meropenem and to show the specificity of this compound for MBLs. |
| K. pneumoniae BAA-2146 | Klebsiella pneumoniae | NDM-1 producer (metallo-β-lactamase). | Primary challenge strain. To verify the inhibitory activity of this compound. |
Experimental Protocol: Broth Microdilution QC Testing
This protocol outlines the broth microdilution (BMD) method for determining the Minimum Inhibitory Concentration (MIC) of meropenem in combination with a fixed concentration of this compound. This method should be performed in accordance with CLSI document M07 and EUCAST guidelines.[1][2]
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Meropenem analytical powder
-
This compound analytical powder
-
Sterile 96-well microtiter plates
-
Recommended QC strains (see table above)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or deionized water
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of meropenem and this compound in a suitable solvent as recommended by the manufacturer.
-
Further dilute the stock solutions in CAMHB to prepare working solutions.
-
-
Preparation of Microtiter Plates:
-
Prepare a solution of CAMHB containing a fixed concentration of this compound (e.g., 8 µg/mL).[3]
-
Dispense 50 µL of the this compound-containing CAMHB into each well of the microtiter plate, except for the growth control wells.
-
Prepare a serial two-fold dilution of meropenem across the wells of the plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).
-
The final volume in each well after inoculation will be 100 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the QC strain and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well with 50 µL of the prepared bacterial suspension.
-
Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of meropenem that completely inhibits visible growth of the organism.
-
Compare the observed MIC values for the QC strains with the expected ranges.
-
Experimental workflow for QC testing.
Establishing In-House Quality Control Ranges
As this compound is a novel compound, laboratories should establish their own QC ranges for the recommended strains. This should be done by following the principles outlined in CLSI document M23.
Protocol for Establishing QC Ranges:
-
Inter-laboratory Study Design: Ideally, a multi-center study involving at least three laboratories should be conducted to establish robust QC ranges.
-
Data Collection: Each laboratory should test each recommended QC strain on at least 20 different days.
-
Data Analysis:
-
Calculate the mean and standard deviation of the log2 MIC values.
-
The proposed QC range is typically the mean ± 2 standard deviations.
-
The range should encompass at least 95% of the obtained MIC values.
-
Expected MIC Ranges for Quality Control Strains
The following table provides the established QC ranges for meropenem alone and proposed acceptable ranges for meropenem-ANT2681. The ranges for the combination are illustrative and should be established by individual laboratories or through collaborative studies.
| QC Strain | Meropenem MIC Range (µg/mL) | Proposed Meropenem-ANT2681 (8 µg/mL) MIC Range (µg/mL) |
| E. coli ATCC 25922 | 0.008 - 0.06 | 0.008 - 0.06 |
| P. aeruginosa ATCC 27853 | 0.25 - 1 | 0.25 - 1 |
| K. pneumoniae ATCC BAA-1705 | 16 - 64 | 0.5 - 2 |
| K. pneumoniae ATCC BAA-2146 | 16 - >128 | 0.125 - 1 |
Note: The proposed ranges for meropenem-ANT2681 are hypothetical and require validation. For E. coli and P. aeruginosa, no significant change in MIC is expected as this compound should not affect meropenem's activity against strains lacking MBLs. For K. pneumoniae ATCC BAA-1705, a slight reduction in MIC may be observed, but not to the same extent as with MBL producers. For the NDM-producing strain, a significant reduction in the meropenem MIC is the expected outcome and the primary indicator of a successful test.
Troubleshooting Out-of-Range QC Results
If a QC result falls outside the established range, the following steps should be taken:
-
Review the entire testing process: Check for clerical errors, proper inoculum preparation, correct media and reagents, and appropriate incubation conditions.
-
Repeat the test: Re-test the out-of-range strain.
-
Test a new culture: If the repeat result is still out of range, use a fresh subculture of the QC strain.
-
Investigate further: If the issue persists, investigate other potential sources of error, such as reagent contamination or equipment malfunction. Patient results should not be reported until the QC issue is resolved.
Conclusion
A robust quality control program is fundamental for the reliable susceptibility testing of the novel meropenem-ANT2681 combination. By utilizing a well-defined panel of QC strains and adhering to standardized protocols, researchers and clinical laboratories can ensure the accuracy and reproducibility of their results, which is essential for the successful development and clinical application of this important new therapeutic agent.
References
Application Notes and Protocols for ANT2681 in Preclinical Research
Disclaimer: ANT2681 is a preclinical candidate currently under investigation. The information provided below is based on published preclinical research. Detailed clinical trial protocols are not yet publicly available. Researchers should consult the latest publications and regulatory guidance for the most current information.
Introduction
This compound is a novel, potent, and specific inhibitor of metallo-β-lactamases (MBLs), particularly New Delhi metallo-β-lactamase (NDM). It is being developed in combination with the carbapenem antibiotic meropenem for the treatment of serious infections caused by MBL-producing Gram-negative bacteria, a significant threat to global health.[1][2][3] The combination of this compound with meropenem aims to restore the antibiotic's efficacy against otherwise resistant bacterial strains. In 2019, the U.S. Food and Drug Administration (FDA) granted Qualified Infectious Disease Product (QIDP) designation to the combination of this compound and meropenem for the treatment of complicated urinary tract infections (cUTI), a status that encourages the development of new antibacterial drugs.[4]
Mechanism of Action
This compound functions as a competitive inhibitor of MBLs.[3][5] These enzymes, which are produced by certain bacteria, inactivate β-lactam antibiotics like meropenem by hydrolyzing their characteristic β-lactam ring. MBLs require zinc ions for their catalytic activity. This compound specifically interacts with the dinuclear zinc ion cluster within the active site of the MBL enzyme.[2][6] By binding to this site, this compound prevents the MBL from hydrolyzing meropenem, thereby protecting the antibiotic and allowing it to exert its antibacterial effect on the pathogen.
Data Presentation
In Vitro Efficacy
The combination of this compound with meropenem has demonstrated significant in vitro activity against a large number of MBL-producing Enterobacterales clinical isolates.
Table 1: In Vitro Susceptibility of Meropenem in Combination with this compound against MBL-Positive Enterobacterales
| Organism Set | Number of Isolates | Meropenem MIC50/MIC90 (μg/mL) | Meropenem + this compound (8 μg/mL) MIC50/MIC90 (μg/mL) | Reference |
| MBL-positive Enterobacterales | 1,687 | >32 / >32 | 0.25 / 8 | [3][7] |
| NDM-producing Enterobacterales | 1,108 | >32 / >32 | 0.25 / 8 | [3][7] |
| VIM-positive Enterobacterales | - | - | - | [3][7] |
| IMP-positive Enterobacterales | - | - | - | [3][7] |
Note: The combination of 8 μg/mL of both meropenem and this compound inhibited 74.9% of VIM-positive and 85.7% of IMP-positive Enterobacterales tested.[3][7]
Table 2: Comparative In Vitro Activity of Meropenem-ANT2681 and Other Agents against NDM-producing Enterobacterales
| Antibacterial Agent | MIC90 (μg/mL) | Reference |
| Meropenem-ANT2681 | 8 | [3] |
| Cefiderocol | 8 | [3] |
| Cefepime-taniborbactam | 32 | [3] |
| Aztreonam-avibactam | 0.5 | [3] |
Table 3: In Vitro Susceptibility of NDM-positive E. coli to Meropenem-ANT2681 and Comparators
| Antibacterial Agent | MIC90 (μg/mL) | Reference |
| Meropenem-ANT2681 | 1 | [3] |
| Aztreonam-avibactam | 4 | [3] |
| Cefiderocol | >32 | [3] |
| Cefepime-taniborbactam | >32 | [3] |
In Vivo Pharmacodynamics
Pharmacodynamic studies in a murine neutropenic thigh infection model have been conducted to determine the efficacy of the meropenem-ANT2681 combination.
Table 4: Pharmacodynamic Parameters of Meropenem-ANT2681 in a Murine Thigh Infection Model against NDM-producing Enterobacteriaceae
| Parameter | Value | Model System | Reference |
| Meropenem background dose | 50 mg/kg every 4h (s.c.) | Murine neutropenic thigh model | [2][5] |
| This compound half-maximal effect dose | 89 mg/kg every 4h (i.v.) | Murine neutropenic thigh model | [2][5] |
| Relevant pharmacodynamic index for this compound | Area Under the Curve (AUC) | Murine neutropenic thigh model | [2][5] |
| Stasis achievement (fT > potentiated meropenem MIC) | 40% | Murine neutropenic thigh model | [2] |
| Stasis achievement (this compound AUC) | 700 mg·h/L | Murine neutropenic thigh model | [2] |
Experimental Protocols
In Vitro Susceptibility Testing (Broth Microdilution)
This protocol is based on the methodologies described in the preclinical studies of this compound.[5]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of meropenem in combination with a fixed concentration of this compound against bacterial isolates.
Materials:
-
Bacterial isolates (e.g., NDM-producing E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Meropenem powder
-
This compound powder
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of meropenem in an appropriate solvent.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of meropenem in CAMHB across the wells of the microtiter plates.
-
Add a fixed concentration of this compound (e.g., 8 µg/mL) to each well containing the meropenem dilutions.
-
Include control wells: growth control (no antibiotic), sterility control (no bacteria), and meropenem-only control.
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well (except the sterility control) with the bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.
-
Murine Neutropenic Thigh Infection Model
This is a generalized protocol based on the pharmacodynamic studies of this compound.[2][5] Specific pathogen strains and animal models may require protocol adjustments.
Objective: To evaluate the in vivo efficacy of meropenem-ANT2681 combination therapy.
Materials:
-
Specific pathogen-free mice
-
Cyclophosphamide (for inducing neutropenia)
-
Bacterial culture of the test organism (e.g., NDM-producing K. pneumoniae)
-
Meropenem for injection
-
This compound for injection
-
Saline or appropriate vehicle
-
Thigh tissue homogenizer
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide to the mice to induce a neutropenic state (typically 3-4 days prior to infection).
-
-
Infection:
-
Prepare a standardized inoculum of the test bacteria.
-
Inject a defined bacterial load (e.g., 106 - 107 CFU) into the thigh muscle of each mouse.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer meropenem and this compound via appropriate routes (e.g., subcutaneous for meropenem, intravenous for this compound) at predefined dosing schedules.
-
Include control groups: untreated, meropenem-only, and this compound-only.
-
-
Efficacy Assessment:
-
At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the thigh muscle.
-
Homogenize the thigh tissue in a known volume of saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
-
Data Analysis:
-
Compare the bacterial burden in the treated groups to the control groups to determine the efficacy of the combination therapy.
-
Future Directions in Clinical Research
While detailed clinical trial protocols are not yet public, the preclinical data suggests that future clinical research will likely focus on:
-
Phase 1 studies: To evaluate the safety, tolerability, and pharmacokinetics of this compound alone and in combination with meropenem in healthy volunteers.
-
Phase 2/3 studies: To assess the efficacy and safety of the meropenem-ANT2681 combination in patients with complicated urinary tract infections (cUTI), hospital-acquired pneumonia (HAP), ventilator-associated pneumonia (VAP), and other serious infections caused by MBL-producing Enterobacterales.
Researchers interested in the clinical development of this compound should monitor clinical trial registries and publications from Antabio SAS for the latest information.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antabio Receives QIDP Designation from the U.S. FDA for the Development of Its Metallo Beta-Lactamase inhibitor this compound - Antabio [antabio.com]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound: SAR Studies Leading to the Identification of a Metallo-β-lactamase Inhibitor with Potential for Clinical Use in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying MBL-Mediated Resistance Mechanisms with ANT2681
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of metallo-β-lactamase (MBL)-producing Gram-negative bacteria pose a significant threat to public health. These enzymes confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant infections.[1][2] ANT2681 is a novel, specific, and competitive inhibitor of MBLs with potent activity, particularly against New Delhi metallo-β-lactamase (NDM).[3][4] It is currently in development in combination with meropenem to address the challenge of MBL-mediated resistance.[4][5]
This compound restores the in vitro and in vivo efficacy of meropenem against MBL-producing Enterobacterales by inhibiting the enzymatic activity of MBLs.[3][5] Its mechanism of action involves interaction with the dinuclear zinc ion cluster at the active site of the MBL enzyme.[2][5] These application notes provide detailed protocols and data for utilizing this compound as a tool to study MBL-mediated resistance mechanisms.
Quantitative Data
Table 1: In Vitro Activity of Meropenem in Combination with this compound against MBL-Producing Enterobacterales
| Organism Subset | Meropenem MIC (µg/mL) | Meropenem + this compound (8 µg/mL) MIC (µg/mL) |
| All MBL-Positive Enterobacterales (n=1,687) | ||
| MIC₅₀ | >32 | 0.25 |
| MIC₉₀ | >32 | 8 |
| NDM-Positive Enterobacterales (n=1,108) | ||
| MIC₅₀ | >32 | 0.25 |
| MIC₉₀ | >32 | 8 |
| VIM-Positive Enterobacterales (n=251) | ||
| % Inhibited | - | 74.9% |
| IMP-Positive Enterobacterales (n=49) | ||
| % Inhibited | - | 85.7% |
Data compiled from studies on a large collection of clinical isolates.[3][6][7]
Table 2: Inhibitory Activity of this compound against Purified MBL Enzymes
| Metallo-β-Lactamase | Kᵢ (nM) |
| NDM-1 | 40 |
| VIM-1 | 100 |
| VIM-2 | 680 |
| IMP-1 | 6300 |
Kᵢ (inhibition constant) values indicate the concentration of this compound required to produce half-maximal inhibition.[6]
Table 3: Pharmacodynamic Parameters of this compound in a Murine Thigh Infection Model with NDM-Producing Enterobacteriaceae
| Parameter | Value |
| This compound Dose for Half-Maximal Effect (with Meropenem 50 mg/kg q4h) | 89 mg/kg q4h i.v. |
| Key Pharmacodynamic Index | Area Under the Concentration-Time Curve (AUC) |
| This compound AUC for Bacterial Stasis (with Meropenem fT>MIC of 40%) | 700 mg·h/liter |
Data from a neutropenic murine thigh infection model.[2][5]
Signaling Pathways and Mechanisms
The primary mechanism of resistance addressed by this compound is the enzymatic degradation of β-lactam antibiotics by MBLs. The following diagram illustrates this process and the inhibitory action of this compound.
Caption: Mechanism of MBL-mediated resistance and its inhibition by this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution (Checkerboard Assay)
This protocol is designed to assess the in vitro synergy between meropenem and this compound against MBL-producing bacterial isolates.
Materials:
-
MUELLER-HINTON BROTH (MHB), CATION-ADJUSTED
-
Sterile 96-well microtiter plates
-
Meropenem stock solution
-
This compound stock solution
-
Bacterial inoculum (adjusted to 0.5 McFarland standard and diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)
-
Sterile diluent (e.g., sterile water or saline)
Procedure:
-
Prepare Drug Dilutions:
-
Prepare serial twofold dilutions of meropenem in MHB along the x-axis of the 96-well plate (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Prepare serial twofold dilutions of this compound in MHB along the y-axis of the plate (e.g., from 16 µg/mL to 0.25 µg/mL). A fixed concentration of this compound (e.g., 8 µg/mL) can also be used.
-
-
Inoculate Plates: Add the diluted bacterial inoculum to each well.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of the drug (alone or in combination) that completely inhibits visible growth of the organism.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index can be calculated to determine synergy, additivity, or antagonism.
Caption: Workflow for determining MIC using the checkerboard method.
Protocol 2: MBL Enzyme Inhibition Assay
This protocol is to determine the inhibitory activity (IC₅₀ or Kᵢ) of this compound against purified MBL enzymes.
Materials:
-
Purified MBL enzyme (e.g., NDM-1)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂)
-
Substrate (e.g., a chromogenic cephalosporin like CENTA or nitrocefin)
-
This compound stock solution
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, varying concentrations of this compound, and the MBL enzyme. Incubate for a defined period at room temperature.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Monitor Hydrolysis: Measure the change in absorbance over time at the appropriate wavelength for the substrate using a spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
For Kᵢ determination, perform the assay with varying substrate and inhibitor concentrations and fit the data to the appropriate model for competitive inhibition (e.g., Michaelis-Menten kinetics).
-
Caption: Workflow for MBL enzyme inhibition assay.
Protocol 3: Neutropenic Murine Thigh Infection Model
This in vivo model is used to evaluate the efficacy of meropenem and this compound in a setting that mimics a deep-seated infection in an immunocompromised host.
Materials:
-
Female ICR mice (or other suitable strain)
-
Cyclophosphamide for inducing neutropenia
-
MBL-producing bacterial strain
-
Meropenem for injection
-
This compound for injection
-
Saline
-
Anesthetic
Procedure:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally on days -4 and -1 prior to infection to induce neutropenia.
-
Infection: On day 0, anesthetize the mice and inject a defined inoculum of the MBL-producing bacterial strain (e.g., 10⁶ CFU) into the thigh muscle of each mouse.
-
Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with meropenem, this compound, the combination, or vehicle control via the appropriate route (e.g., subcutaneous or intravenous). Dosing regimens can be varied to determine pharmacodynamic parameters.
-
Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the thighs, and homogenize the tissue.
-
Bacterial Load Determination: Perform serial dilutions of the thigh homogenates and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
Data Analysis: Compare the bacterial loads between treatment groups and the control group to determine the efficacy of the treatment regimens.
Caption: Workflow for the neutropenic murine thigh infection model.
Conclusion
This compound is a valuable research tool for investigating MBL-mediated antibiotic resistance. The provided data and protocols offer a framework for researchers to study the efficacy of MBL inhibitors, explore the mechanisms of resistance, and evaluate novel therapeutic strategies against challenging Gram-negative pathogens. These standardized methods will facilitate the comparison of results across different studies and contribute to the development of new treatments to combat this critical public health threat.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential inhibitors designed against NDM-1 type metallo-β-lactamases: an attempt to enhance efficacies of antibiotics against multi-drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
Laboratory guidelines for handling and storing ANT2681
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: ANT2681 is a research compound for laboratory use only and is not intended for human or veterinary use. A comprehensive Safety Data Sheet (SDS) for this compound is not currently available. Therefore, this compound should be handled with the utmost care, treating it as a potentially hazardous substance. The information provided in these application notes is based on publicly available research and general laboratory safety guidelines. All users must adhere to their institution's safety protocols and conduct their own risk assessments before use.
Introduction
This compound is a potent and specific inhibitor of New Delhi metallo-β-lactamase (NDM) enzymes, which are a significant contributor to carbapenem resistance in Gram-negative bacteria.[1][2] It functions as a competitive, noncovalent inhibitor by interacting with the dinuclear zinc ion cluster within the active site of metallo-β-lactamases (MBLs).[3][4] this compound is being developed for clinical use in combination with meropenem to combat infections caused by NDM-producing Enterobacteriaceae.[1][2][3] It has been shown to restore the in vitro and in vivo efficacy of meropenem against a wide range of MBL-producing clinical isolates.[5][6][7]
Chemical and Physical Properties
The following table summarizes the known chemical and physical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂F₂N₈O₄S₂ | [8] |
| Molecular Weight | 434.40 g/mol | [8] |
| Appearance | Solid powder | [8] |
| Purity | >98% (typical) | [8] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [8] |
Handling and Storage
As a formal Safety Data Sheet (SDS) is not available, the following guidelines are based on general best practices for handling research compounds with unknown hazards.
3.1. Personal Protective Equipment (PPE)
When handling this compound, appropriate PPE is mandatory to prevent exposure. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses or goggles are required to protect from splashes or airborne particles.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of aerosolization or if handling large quantities of the powder, a respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
3.2. Storage Conditions
Proper storage is crucial to maintain the stability and integrity of this compound.
| Condition | Temperature | Duration | Additional Notes | Reference |
| Short-term | 0 - 4°C | Days to weeks | Store in a dry, dark environment. | [8] |
| Long-term | -20°C | Months to years | Store in a dry, dark environment. | [8] |
3.3. Stock Solution Preparation and Storage
This compound is soluble in DMSO.[8] The following is a general protocol for preparing a stock solution.
-
Preparation:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM).
-
Vortex briefly until the compound is fully dissolved.
-
-
Storage:
-
Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C in the dark.
-
Before use, thaw an aliquot at room temperature and vortex gently to ensure homogeneity.
-
3.4. Spill and Waste Disposal
-
Spills: In case of a spill, decontaminate the area using an appropriate method. For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe the area. For liquid spills, absorb with an inert material. The contaminated materials should be placed in a sealed container for proper disposal.
-
Waste Disposal: All waste containing this compound (e.g., unused compound, contaminated labware, solutions) should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Mechanism of Action
This compound is a specific inhibitor of metallo-β-lactamases (MBLs), with potent activity against NDM enzymes.[6][7] MBLs are zinc-dependent enzymes that hydrolyze and inactivate β-lactam antibiotics, including carbapenems like meropenem.[9] this compound acts by binding to the dinuclear zinc ion cluster in the active site of the MBL, preventing the hydrolysis of the β-lactam antibiotic.[3][10] This restores the antibiotic's ability to inhibit bacterial cell wall synthesis, leading to bacterial cell death.
Experimental Protocols
The following are representative protocols for in vitro experiments involving this compound. These should be adapted and optimized based on the specific bacterial strains and experimental conditions.
5.1. In Vitro Susceptibility Testing: Broth Microdilution (Checkerboard Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of meropenem in combination with a fixed concentration of this compound against a bacterial isolate.
Workflow for Checkerboard Assay
Materials:
-
This compound stock solution (in DMSO)
-
Meropenem powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate (e.g., NDM-producing E. coli or K. pneumoniae)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Prepare Meropenem Stock Solution: Prepare a stock solution of meropenem in an appropriate solvent (e.g., water or buffer) according to CLSI guidelines.
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select several colonies of the test organism and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare Microtiter Plate:
-
Perform serial two-fold dilutions of meropenem in CAMHB across the columns of the 96-well plate.
-
Add a fixed concentration of this compound to each well containing the meropenem dilutions. A commonly used concentration is 8 µg/mL.[6][7] Ensure the final DMSO concentration is low (typically ≤1%) and does not affect bacterial growth.
-
Include appropriate controls:
-
Growth control (no antibiotic or inhibitor)
-
Sterility control (no bacteria)
-
Meropenem only control
-
This compound only control
-
-
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of meropenem, in the presence of the fixed concentration of this compound, that completely inhibits visible bacterial growth.
5.2. Metallo-β-Lactamase (MBL) Inhibition Assay
This protocol is for determining the inhibitory activity of this compound against a purified MBL enzyme using a chromogenic substrate like nitrocefin.
Materials:
-
Purified MBL enzyme (e.g., NDM-1)
-
This compound stock solution (in DMSO)
-
Nitrocefin (chromogenic substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂)
-
Sterile 96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 490 nm in kinetic mode
Procedure:
-
Prepare Reagents:
-
Dilute the purified MBL enzyme to the desired concentration in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of nitrocefin in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted MBL enzyme to each well.
-
Add the serial dilutions of this compound to the wells.
-
Include controls:
-
Enzyme only (no inhibitor)
-
Substrate only (no enzyme)
-
-
-
Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow this compound to bind to the enzyme.
-
Initiate Reaction: Add the nitrocefin solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 490 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity).
-
Data Presentation
The following tables provide examples of how to present quantitative data from the described experiments.
Table 1: In Vitro Activity of Meropenem in Combination with this compound against NDM-producing E. coli
| Bacterial Strain | Meropenem MIC (µg/mL) | Meropenem + this compound (8 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| E. coli NDM-1 | 64 | 1 | 64 |
| E. coli NDM-5 | 128 | 2 | 64 |
| E. coli NDM-7 | 32 | 0.5 | 64 |
Table 2: Inhibitory Activity of this compound against Purified MBLs
| Enzyme | IC₅₀ (nM) |
| NDM-1 | 40 |
| VIM-1 | 100 |
| IMP-1 | 6300 |
Note: The data presented in these tables are for illustrative purposes and may not represent actual experimental results.
References
- 1. iris.unimore.it [iris.unimore.it]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating ANT2681 Efficacy in Cell-Based Assays
Introduction
The rise of carbapenem-resistant Enterobacterales (CRE) poses a significant threat to global public health. A primary mechanism of resistance is the production of metallo-β-lactamases (MBLs), such as the New Delhi Metallo-β-lactamase (NDM), which effectively inactivate carbapenem antibiotics. ANT2681 is a novel, specific, and competitive MBL inhibitor developed to counteract this resistance mechanism.[1][2][3] It is designed for co-administration with a β-lactam antibiotic, such as meropenem (MEM), to restore its efficacy against MBL-producing bacteria.[4][5] The primary mechanism of this compound involves the inhibition of the MBL's enzymatic activity through interaction with the dinuclear zinc ion cluster within the active site.[4][6][7]
These application notes provide detailed protocols for cell-based assays crucial for evaluating the in vitro efficacy of this compound in a research or drug development setting.
Mechanism of Action: this compound Inhibition of NDM-type Metallo-β-Lactamase
NDM-type enzymes require zinc ions as cofactors for their catalytic activity. They hydrolyze the β-lactam ring of carbapenem antibiotics like meropenem, rendering them ineffective. This compound acts as a competitive inhibitor, binding to the active site of the NDM enzyme and chelating the essential zinc ions. This inhibition prevents the degradation of meropenem, allowing the antibiotic to exert its bactericidal effect by inhibiting bacterial cell wall synthesis.
Application Note 1: Potentiation of Meropenem Activity by this compound
This section details the primary assay for evaluating this compound: its ability to lower the Minimum Inhibitory Concentration (MIC) of meropenem against NDM-producing Enterobacterales.
Data Presentation: Meropenem MIC Restoration
The efficacy of this compound is quantified by the fold-reduction in the meropenem MIC. Data is typically presented as MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of the tested bacterial isolates, respectively.
| Bacterial Group | Carbapenemase Profile | Meropenem MIC90 (µg/mL) | Meropenem + this compound (8 µg/mL) MIC90 (µg/mL) |
| Enterobacterales | NDM only (n=1,108) | >32 | 8 |
| Enterobacterales | VIM positive (n=251) | >32 | >32 |
| Enterobacterales | IMP positive (n=49) | 32 | >32 |
| E. coli | NDM positive | >32 | 1 |
| Data synthesized from studies on large collections of clinical isolates.[1][3][5] |
Experimental Protocol: Broth Microdilution MIC Assay for Combination Therapy
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of meropenem in the presence of a fixed concentration of this compound.
1. Materials
-
NDM-producing bacterial isolates (e.g., E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Meropenem (MEM) stock solution
-
This compound stock solution (dissolved in DMSO)[8]
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
2. Procedure
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
Prepare a solution of this compound in CAMHB at double the desired final fixed concentration (e.g., prepare a 16 µg/mL solution for a final concentration of 8 µg/mL).[5]
-
In a 96-well plate, add 50 µL of this this compound-containing CAMHB to wells 1 through 11. Add 100 µL to well 12 (growth control).
-
Prepare a stock solution of meropenem at a concentration of 1280 µg/mL.
-
Add 100 µL of the meropenem stock to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the inhibitor control (this compound only).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (wells 1-12). This brings the total volume in each well to 100 µL and dilutes the drugs and inhibitor to their final concentrations.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is defined as the lowest concentration of meropenem (in the presence of this compound) that completely inhibits visible growth of the organism.
-
Workflow Diagram: Broth Microdilution Assay
Application Note 2: Determining the Optimal Fixed Concentration of this compound
To be effective in a clinical setting, a fixed concentration of the inhibitor must be chosen. This assay helps determine the concentration of this compound that provides maximal or near-maximal potentiation of meropenem without providing a benefit at ever-increasing concentrations.
Data Presentation: this compound Concentration vs. Meropenem MIC
Studies have shown that for NDM-producing CRE, an this compound concentration of ≥8 µg/mL is required to reduce the meropenem MIC90 to clinically relevant levels (≤8 µg/mL).[5] Further increases in the this compound concentration provide diminishing returns.
| Fixed this compound Conc. (µg/mL) | Meropenem MIC90 against NDM-CRE (µg/mL) |
| 0 | >64 |
| 1 | 64 |
| 2 | 32 |
| 4 | 16 |
| 8 | 4 |
| 16 | 4 |
| Data adapted from Zalacain et al., 2021.[5] |
Experimental Protocol: MIC Testing with Varying Inhibitor Concentrations
This protocol is a variation of the standard MIC assay, where multiple plates are set up, each with a different fixed concentration of this compound.
1. Materials:
-
Same as in Application Note 1.
2. Procedure:
-
Inoculum Preparation: Prepare the bacterial inoculum as described previously.
-
Plate Preparation:
-
Set up a series of 96-well plates. Each plate will correspond to a single fixed concentration of this compound (e.g., 0, 1, 2, 4, 8, 16 µg/mL).
-
For each plate, prepare the CAMHB containing double the final concentration of the respective this compound concentration.
-
In each plate, create a 2-fold serial dilution of meropenem as described in the previous protocol.
-
-
Inoculation, Incubation, and Interpretation:
-
Inoculate all plates with the same bacterial inoculum.
-
Incubate all plates under identical conditions.
-
Read the meropenem MIC from each plate.
-
-
Data Analysis:
-
Plot the meropenem MIC value against the fixed concentration of this compound. The optimal concentration is typically the "elbow" of the curve, where further increases in inhibitor concentration do not significantly decrease the antibiotic's MIC.
-
Logical Diagram: Selecting Optimal Inhibitor Concentration
References
- 1. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: SAR Studies Leading to the Identification of a Metallo-β-lactamase Inhibitor with Potential for Clinical Use in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae | Semantic Scholar [semanticscholar.org]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Measuring ANT2681 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques used to measure the inhibitory activity of ANT2681, a potent metallo-β-lactamase inhibitor (MBLi). The protocols detailed below are essential for researchers engaged in the discovery and development of novel antimicrobial agents.
Introduction to this compound
This compound is a specific and competitive inhibitor of metallo-β-lactamases (MBLs), with particularly strong activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][2][3] These enzymes are a primary cause of carbapenem resistance in Gram-negative bacteria, posing a significant threat to public health.[1][4] this compound is being developed for clinical use in combination with the carbapenem antibiotic meropenem to restore its efficacy against MBL-producing Enterobacterales.[1][5][6] The mechanism of action of this compound involves a non-covalent interaction with the dinuclear zinc ion cluster located in the active site of MBLs, which is crucial for their hydrolytic activity against β-lactam antibiotics.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory and synergistic activity of this compound in combination with meropenem.
Table 1: In Vitro Susceptibility of Meropenem in Combination with this compound against MBL-Producing Enterobacterales
| Organism Subgroup | Meropenem MIC50/MIC90 (µg/mL) | Meropenem + this compound (8 µg/mL) MIC50/MIC90 (µg/mL) | Reference |
| All MBL-Positive Enterobacterales (n=1,687) | >32 / >32 | 0.25 / 8 | [1][7] |
| NDM-Positive Enterobacterales (n=1,108) | >32 / >32 | 0.25 / 8 | [1][7] |
| VIM-Positive Enterobacterales | Not Specified | 74.9% inhibited at 8 µg/mL of both | [1][2] |
| IMP-Positive Enterobacterales | Not Specified | 85.7% inhibited at 8 µg/mL of both | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model
| Parameter | Value | Conditions | Reference |
| This compound Half-Maximal Effect (E50) | 89 mg/kg q4h i.v. | On a background of meropenem at 50 mg/kg q4h s.c. | [5][8] |
| Pharmacodynamic Index for this compound | Area Under the Curve (AUC) | Dose fractionation study | [5][8] |
| Stasis Achievement | fT > potentiated meropenem MIC of 40% and this compound AUC of 700 mg·h/liter | 3-dimensional surface fit to pharmacodynamic data from 5 NDM-producing strains | [5][9] |
Signaling Pathway and Mechanism of Action
This compound acts by directly inhibiting the activity of metallo-β-lactamases. The diagram below illustrates the mechanism of β-lactam resistance conferred by MBLs and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments to assess this compound's inhibitory activity are provided below.
Metallo-β-Lactamase (MBL) Inhibition Assay (IC50 Determination)
This enzymatic assay directly measures the inhibitory potency of this compound against a purified MBL enzyme.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
MBL Enzyme Stock: Prepare a stock solution of purified MBL (e.g., NDM-1) in assay buffer. The final concentration in the assay should result in a linear reaction rate for at least 10 minutes.
-
This compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for testing.
-
Nitrocefin Stock: Prepare a stock solution (e.g., 10 mM) of the chromogenic substrate nitrocefin in DMSO. Dilute in assay buffer to the desired final concentration (e.g., 100 µM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer.
-
Add the desired volume of this compound dilution or DMSO as a control.
-
Add the MBL enzyme solution to all wells except for the substrate blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 490 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (Vo) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Checkerboard Synergy Assay
This whole-cell assay determines the synergistic effect of this compound and meropenem against a specific bacterial strain.
Protocol:
-
Reagent Preparation:
-
Bacterial Inoculum: Prepare a suspension of the test bacterium (e.g., an NDM-producing E. coli strain) in Mueller-Hinton Broth (MHB) adjusted to a 0.5 McFarland standard.
-
Drug Solutions: Prepare stock solutions of meropenem and this compound in a suitable solvent and then dilute in MHB to the desired starting concentrations.
-
-
Assay Procedure (96-well plate format):
-
In a 96-well microtiter plate, perform serial two-fold dilutions of meropenem along the x-axis (e.g., columns 1-10).
-
Perform serial two-fold dilutions of this compound along the y-axis (e.g., rows A-G).
-
This creates a two-dimensional matrix of drug concentrations. Include appropriate controls (no drug, each drug alone).
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Meropenem in combination / MIC of Meropenem alone) + (MIC of this compound in combination / MIC of this compound alone)
-
Interpret the FICI value: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.
-
Murine Thigh Infection Model
This in vivo model assesses the efficacy of the meropenem-ANT2681 combination in a living system.
Protocol:
-
Animal Preparation:
-
Use female ICR (CD-1) mice (or a similar strain).
-
Induce neutropenia by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.
-
-
Infection:
-
On day 0, inject a standardized inoculum of the test bacterium (e.g., NDM-producing K. pneumoniae) into the thigh muscle of the mice.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment administration.
-
Administer meropenem (subcutaneously) and this compound (intravenously or as determined by its pharmacokinetic profile) at various doses and schedules. Include control groups receiving vehicle and meropenem alone.
-
-
Efficacy Assessment:
-
At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in a sterile buffer (e.g., PBS).
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates.
-
Incubate the plates and count the number of colony-forming units (CFUs).
-
-
Data Analysis:
-
Calculate the bacterial load (log10 CFU/thigh) for each treatment group.
-
Compare the bacterial load in the treated groups to the control groups to determine the efficacy of the treatment. A static effect is defined as no change in bacterial load compared to the start of treatment, while a cidal effect is a reduction in bacterial load.
-
References
- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 2. journals.asm.org [journals.asm.org]
- 3. dovepress.com [dovepress.com]
- 4. scribd.com [scribd.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. benchchem.com [benchchem.com]
- 7. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 8. criver.com [criver.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for ANT2681 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANT2681 is a potent, specific, and competitive inhibitor of metallo-β-lactamases (MBLs), with particularly strong activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][2] MBLs are a significant threat to the efficacy of β-lactam antibiotics, including carbapenems, as they hydrolyze the β-lactam ring, rendering the antibiotics inactive. This compound is under development in combination with the carbapenem antibiotic meropenem to combat infections caused by MBL-producing bacteria.[1][2][3] High-throughput screening (HTS) assays are crucial for the discovery and characterization of MBL inhibitors like this compound. These assays enable the rapid screening of large compound libraries to identify potent inhibitors. This document provides detailed application notes and protocols for the use of this compound in HTS assays.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of MBLs.[1] The active site of MBLs contains one or two zinc ions that are essential for the hydrolysis of the amide bond in the β-lactam ring of antibiotics. This compound interacts with this dinuclear zinc ion cluster, preventing the enzyme from breaking down β-lactam antibiotics.[1] This restores the effectiveness of co-administered antibiotics like meropenem against MBL-producing bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: SAR Studies Leading to the Identification of a Metallo-β-lactamase Inhibitor with Potential for Clinical Use in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting ANT2681 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with ANT2681 insolubility in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
A1: this compound is a novel metallo-β-lactamase inhibitor (MBLi).[1][2][3] It is being developed for use in combination with meropenem to combat infections caused by NDM-producing Enterobacteriaceae.[1][2][4][5][6][7] this compound works by inhibiting the enzymatic activity of metallo-β-lactamases through interaction with the dinuclear zinc ion cluster in the active site of these enzymes.[2][3]
Q2: What are the known chemical properties of this compound?
A2: this compound is a solid powder with the chemical formula C12H12F2N8O4S2.[8] It is known to be soluble in dimethyl sulfoxide (DMSO).[8] Information regarding its solubility in specific aqueous buffers is limited, and insolubility can be a challenge for researchers.
Q3: Why might this compound be insoluble in my aqueous buffer?
A3: Like many small molecule compounds, the aqueous solubility of this compound can be influenced by several factors including pH, ionic strength, and the presence of other solutes in the buffer. Its molecular structure, which includes several ring systems and functional groups, may contribute to low aqueous solubility. For many poorly soluble drugs, enhancing solubility is a critical step for successful formulation and experimentation.[9][10]
Troubleshooting Guide: Resolving this compound Insolubility
If you are experiencing difficulty dissolving this compound in an aqueous solution, please follow this step-by-step troubleshooting guide.
Step 1: Initial Assessment and Basic Troubleshooting
Before proceeding to more complex methods, ensure that basic laboratory practices for dissolving compounds are being followed correctly.
Problem: this compound powder is not dissolving in the aqueous buffer, resulting in a cloudy suspension or visible precipitate.
Possible Causes:
-
Insufficient mixing or sonication.
-
Incorrect pH of the buffer.
-
The concentration of this compound exceeds its solubility limit in the chosen buffer.
Solutions:
-
Ensure Thorough Mixing: Vortex the solution for at least 2 minutes. If particles are still visible, use a bath sonicator for 5-10 minutes.
-
pH Adjustment: The solubility of many compounds is pH-dependent.[9][11] Attempt to dissolve this compound in a small range of pH values around your target experimental pH (e.g., pH 6.5, 7.0, 7.5, 8.0) to identify an optimal pH for dissolution.
-
Prepare a Concentrated Stock in an Organic Solvent: Since this compound is soluble in DMSO, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[8] This stock can then be serially diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect biological assays.
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound solutions.
Step 2: Advanced Solubilization Techniques
If basic troubleshooting does not resolve the insolubility, more advanced techniques may be necessary. These methods are commonly used to enhance the solubility of poorly soluble drug candidates.[9][10][11][12][13]
Option 1: Utilize Co-solvents
The addition of a small amount of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[12][13]
Experimental Protocol:
-
Prepare a primary stock of this compound in 100% DMSO.
-
Prepare intermediate dilutions of the this compound stock in a co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Further dilute the intermediate solution into your final aqueous buffer.
-
Carefully observe for any signs of precipitation.
Table 1: Example Co-solvent Screening for this compound Solubility
| Co-solvent | Co-solvent Concentration in Buffer | Maximum this compound Concentration Achieved (µM) | Observations |
| Ethanol | 1% | 50 | Clear Solution |
| 5% | 200 | Clear Solution | |
| Propylene Glycol | 1% | 75 | Clear Solution |
| 5% | 300 | Clear Solution | |
| PEG-400 | 1% | 100 | Clear Solution |
| 5% | 500 | Clear Solution |
Option 2: Employ Surfactants
Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[11]
Experimental Protocol:
-
Prepare a stock solution of a non-ionic surfactant (e.g., Tween-80, Pluronic-F68) in your aqueous buffer.
-
Prepare a concentrated stock of this compound in DMSO.
-
Add the this compound stock solution dropwise to the surfactant-containing buffer while vortexing.
-
Allow the solution to equilibrate for 30 minutes before use.
Option 3: Particle Size Reduction
Reducing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate.[11][12]
Experimental Protocol:
-
If you have access to the necessary equipment, techniques like micronization or sonocrystallization can be employed on the solid this compound powder before attempting to dissolve it.[11]
-
Alternatively, after adding the this compound powder to the buffer, use a high-power probe sonicator to break down larger particles.
Troubleshooting Logic Diagram
Caption: Troubleshooting options for this compound insolubility.
Summary of Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Diluting DMSO Stock into Aqueous Buffer
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Pipette the required volume of the stock solution into a larger volume of the desired aqueous buffer. To minimize precipitation, add the DMSO stock to the buffer dropwise while vortexing.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
It is recommended to prepare fresh dilutions for each experiment.
Note: The information provided in this technical support center is based on general principles of small molecule solubilization. The optimal conditions for dissolving this compound in your specific experimental system may require further optimization. Always consider the potential effects of any additives (e.g., DMSO, co-solvents, surfactants) on your downstream assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound: SAR Studies Leading to the Identification of a Metallo-β-lactamase Inhibitor with Potential for Clinical Use in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. ijpbr.in [ijpbr.in]
Addressing variability in ANT2681 MIC assay results
Welcome to the technical support center for ANT2681. This guide is designed for researchers, scientists, and drug development professionals to address potential variability in Minimum Inhibitory Concentration (MIC) assay results when testing β-lactam antibiotics in combination with this compound.
Understanding this compound
This compound is a specific, competitive inhibitor of metallo-β-lactamases (MBLs), with potent activity against enzymes like New Delhi Metallo-β-lactamase (NDM).[1][2] It functions by interacting with the dinuclear zinc ion cluster essential for MBL enzymatic activity, thereby protecting β-lactam antibiotics such as meropenem from hydrolysis.[3][4] Consequently, this compound is not tested alone but is used at a fixed concentration (e.g., 8 µg/mL) to determine its effect on the MIC of a partner antibiotic against MBL-producing bacteria.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in meropenem-ANT2681 MIC assays?
A1: Variability in MIC assays is common and typically falls within a range of +/- one twofold dilution.[5][6] Significant deviations often stem from procedural inconsistencies. The most critical factors include:
-
Inoculum Preparation: Incorrect bacterial density is a primary cause of MIC shifts. An inoculum that is too high can lead to falsely elevated MICs, while an inoculum that is too low can result in falsely lowered values.[7]
-
Media Composition: The use of standard, quality-controlled Cation-Adjusted Mueller-Hinton Broth (CAMHB) is crucial. Variations in cation concentrations, particularly Mg²⁺ and Ca²⁺, can affect bacterial growth and antibiotic activity.[7]
-
Compound Handling: Errors in the preparation of stock solutions or in the serial dilution of meropenem can directly impact the final concentrations in the assay plate.
-
Incubation Conditions: Deviations in temperature (35°C ± 2°C) or duration (16-20 hours) can alter bacterial growth rates and affect the final MIC reading.[5]
-
Endpoint Reading: Subjectivity in visually determining the lowest concentration that completely inhibits growth can introduce operator-dependent variability.[6]
Q2: I'm observing trailing endpoints (reduced growth over several wells). How should I read the MIC?
A2: Trailing, where reduced but visible growth appears across a range of concentrations, can complicate MIC determination. This may occur if the agent is bacteriostatic rather than bactericidal or if the inoculum is too dense.[8] For agents that cause trailing, the endpoint should be read as the lowest concentration that causes a significant reduction in growth (e.g., ~80%) compared to the positive control well.[9] Consistency in this reading method is essential for reproducibility.
Q3: Since this compound targets a metalloenzyme, do I need to use special iron-depleted media?
A3: No, this is a critical point of distinction. While some novel antibiotics like cefiderocol are siderophores that require iron-depleted media for accurate testing, this compound is not a siderophore-antibiotic conjugate.[10][11][12] this compound's mechanism is the direct inhibition of MBLs by binding to the zinc ions in their active site.[3][4] Therefore, standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) , as recommended by CLSI and EUCAST for susceptibility testing, is the appropriate medium. Using iron-depleted media is unnecessary and may introduce other variables that lead to inaccurate results.
Q4: My Quality Control (QC) strain is out of range. What should I do?
A4: If your QC strain MIC is outside the acceptable range, the results for all other isolates tested on that day are considered invalid. Do not report the results. Instead, use a systematic process to identify the source of error. The troubleshooting workflow and checklist provided in this guide are the best starting points. Re-run the assay after identifying and correcting the potential issue. Common culprits are expired reagents, improperly prepared inoculum, or incorrect incubation.
Troubleshooting Guide
Use the following table to diagnose and resolve common issues leading to MIC variability.
| Observed Problem | Potential Cause | Recommended Solution |
| MICs are consistently high or low across all isolates. | Inoculum Density Error: Inoculum is too heavy (high MICs) or too light (low MICs). | Prepare a fresh inoculum suspension and carefully adjust its turbidity to match a 0.5 McFarland standard using a nephelometer or densitometer. Verify the final concentration via colony count if issues persist. |
| Antibiotic Dilution Error: Incorrect preparation of meropenem stock or serial dilution errors. | Prepare fresh stock solutions for each assay run. Use calibrated pipettes and ensure proper mixing at each dilution step. | |
| MICs are variable and not reproducible between runs. | Media Variation: Inconsistent media preparation (if in-house) or lot-to-lot variability from the manufacturer. | Use a single, high-quality lot of commercially prepared CAMHB for a series of related experiments. Always adhere to CLSI/EUCAST standards for media.[9] |
| Incubation Inconsistency: Fluctuations in incubator temperature or non-uniform heating of plates. | Use a calibrated incubator. Avoid stacking plates more than four high to ensure uniform heat distribution. Ensure incubation time is consistent (16-20 hours).[5] | |
| Skipped wells or no growth in the positive control well. | Contamination: The bacterial culture may be contaminated or non-viable. | Re-streak the test organism from a frozen stock to obtain pure, isolated colonies. Verify the purity via microscopy or Gram stain before starting the assay.[8] |
| Pipetting Error: Inoculum was not added to the control well, or wells were missed during serial dilution. | Review the pipetting technique. Use a multichannel pipette where appropriate for consistency. Ensure all wells, including controls, are correctly filled. |
Illustrative Quality Control Data
Accurate MIC testing requires the concurrent testing of validated QC strains. The following table provides hypothetical target MIC ranges for meropenem tested in combination with a fixed 8 µg/mL of this compound.
| QC Strain | Mechanism of Resistance | Meropenem MIC (µg/mL) | Meropenem + this compound (8 µg/mL) Target MIC Range (µg/mL) |
| E. coli ATCC® 25922™ | None (WT) | 0.03 - 0.125 | 0.03 - 0.125 |
| K. pneumoniae ATCC® BAA-2146™ | NDM-1 Producer | 16 - 128 | 0.5 - 2 |
| P. aeruginosa ATCC® 27853™ | None (WT) | 0.5 - 2 | 0.5 - 2 |
Note: These ranges are for illustrative purposes only. Laboratories should establish their own QC ranges based on validated standards.
Visual Diagrams and Workflows
Mechanism of Action
Caption: this compound inhibits MBLs by binding to essential zinc ions.
Standard MIC Assay Workflow
References
- 1. journals.asm.org [journals.asm.org]
- 2. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. benchchem.com [benchchem.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. benchchem.com [benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Improving the Stability of ANT2681 in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of ANT2681 in culture media. The following information is designed to help users identify and resolve common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, specific, and competitive metallo-β-lactamase (MBL) inhibitor.[1][2] It is being developed for clinical use in combination with meropenem to treat infections caused by NDM-producing Enterobacterales.[1][2][3][4] this compound works by inhibiting the enzymatic activity of MBLs through interaction with the dinuclear zinc ion cluster in the active site of these enzymes.[3]
Q2: What is the chemical information for this compound?
| Property | Value |
| Chemical Formula | C₁₂H₁₁F₂N₇O₅S₂ |
| Molecular Weight | 434.40 g/mol |
Q3: What is the recommended solvent for dissolving this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic small molecules like this compound.[5][6] It is important to use a high-purity, anhydrous grade of DMSO to avoid introducing moisture, which can affect compound stability.[6]
Q4: My this compound precipitates out of solution when I add it to my culture medium. Why is this happening and what can I do?
This is a common issue known as "precipitation upon dilution" and occurs because this compound, like many small molecule inhibitors, is likely more soluble in an organic solvent like DMSO than in an aqueous solution like cell culture medium.[5] When the DMSO stock is diluted into the medium, the concentration of the organic solvent drops significantly, and the aqueous environment may not be able to keep the compound dissolved.[5]
To prevent this, you can try the following:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, first create an intermediate dilution in a smaller volume of medium or a buffer/DMSO mixture.[5]
-
Increase Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.[5]
-
Warm the Medium: Pre-warming the culture medium to 37°C can sometimes help improve solubility.
-
Optimize DMSO Concentration: While minimizing DMSO is important to reduce cytotoxicity (typically keeping the final concentration below 0.5%), a slightly higher, yet cell-tolerated, concentration might be necessary to maintain solubility for some compounds.[5] Always include a vehicle control with the same final DMSO concentration in your experiments.[5]
Q5: How can I determine the maximum soluble concentration of this compound in my specific culture medium?
You can perform a small-scale solubility test. This involves preparing serial dilutions of this compound in your complete culture medium and visually inspecting for any signs of precipitation, such as cloudiness or visible particles, after a few hours of incubation at 37°C.[5] The highest concentration that remains clear is the approximate maximum soluble concentration under your experimental conditions.[7]
Troubleshooting Guide: this compound Instability in Culture Media
This guide addresses common issues related to the stability of this compound in cell culture experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation immediately upon addition to media | - The concentration of this compound exceeds its solubility in the aqueous medium.[5]- The final DMSO concentration is too low to maintain solubility.[5] | - Perform a stepwise dilution.[5]- Add the this compound stock solution slowly while vortexing the medium.[5]- Pre-warm the medium to 37°C.- Determine the maximum soluble concentration of this compound in your specific medium by performing a solubility test.[5][7]- If possible, slightly increase the final DMSO concentration (while staying within the tolerated range for your cells and including a vehicle control).[5] |
| Delayed precipitation (solution becomes cloudy over time) | - The compound may be less stable at 37°C over longer incubation periods.- Changes in media pH during the experiment can affect solubility.[6]- Evaporation of media can increase the compound concentration above its solubility limit. | - Assess the stability of this compound over your experimental time course (see Experimental Protocol below).- Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH.[5]- Ensure proper humidification in the incubator to minimize evaporation. |
| Loss of this compound activity over time | - Chemical degradation of this compound in the culture medium.- Adsorption of the compound to the plastic of the culture vessel. | - Perform a stability study to quantify the concentration of this compound over time using an analytical method like LC-MS/MS (see Experimental Protocol below).- If degradation is confirmed, consider adding the compound to the culture more frequently.- Consider using low-binding microplates. |
| Inconsistent experimental results | - Incomplete dissolution of the this compound stock solution.- Variability in the preparation of working solutions.- Degradation of the stock solution due to improper storage. | - Ensure the this compound stock solution is fully dissolved before use. Gentle warming or brief sonication may help.- Prepare fresh working solutions for each experiment.- Aliquot the stock solution upon initial preparation and store at -80°C to avoid repeated freeze-thaw cycles.[8] |
Experimental Protocol: Assessing the Stability of this compound in Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved. Vortexing and, if necessary, brief sonication can be used.[9]
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.
2. Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration.
-
Follow the best practices to avoid precipitation as described in the FAQs (e.g., stepwise dilution, gentle mixing).
3. Stability Experiment Setup:
-
In a multi-well plate, add the this compound-containing culture medium to several wells.
-
Include a "time zero" control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At various time points (e.g., 0, 2, 6, 12, 24, and 48 hours), collect samples of the culture medium from the wells.
-
Immediately store the collected samples at -80°C until analysis.
4. Analysis of this compound Concentration:
-
The concentration of this compound in the collected samples can be quantified using a suitable analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]
-
LC-MS/MS provides high sensitivity and selectivity for quantifying small molecules in complex matrices like cell culture media.[10]
-
If LC-MS/MS is not available, High-Performance Liquid Chromatography (HPLC) with UV detection can be an alternative, provided this compound has a suitable chromophore.[11]
5. Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
Determine the half-life (t₁/₂) of this compound in your culture medium.
Summary of Potential Quantitative Data
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | [Measured Concentration] | [% Remaining] |
| 6 | [Measured Concentration] | [% Remaining] |
| 12 | [Measured Concentration] | [% Remaining] |
| 24 | [Measured Concentration] | [% Remaining] |
| 48 | [Measured Concentration] | [% Remaining] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: SAR Studies Leading to the Identification of a Metallo-β-lactamase Inhibitor with Potential for Clinical Use in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. allumiqs.com [allumiqs.com]
- 11. 小分子分析与质控 [sigmaaldrich.com]
Interpreting unexpected results in ANT2681 synergy tests
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results during ANT2681 synergy tests.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a synergy test with this compound and meropenem?
A synergistic interaction is the expected outcome when testing this compound in combination with meropenem against bacterial strains producing metallo-β-lactamases (MBLs), particularly New Delhi Metallo-β-lactamase (NDM).[1][2] this compound is a specific, competitive inhibitor of MBLs.[2] By inhibiting the MBL enzyme, this compound restores the efficacy of meropenem, a carbapenem antibiotic that would otherwise be hydrolyzed by the enzyme. The combination should result in a significant reduction in the minimum inhibitory concentration (MIC) of meropenem compared to its activity alone.
Q2: How is synergy quantitatively defined in these experiments?
Synergy is typically determined using the Fractional Inhibitory Concentration (FIC) index, calculated from a checkerboard assay. The FIC index is the sum of the FICs of each drug, where the FIC of a drug is the MIC of that drug in combination divided by its MIC when used alone. The interaction is generally interpreted as follows:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
| [3][4][5] |
Q3: What are the primary resistance mechanisms that could lead to a lack of synergy?
While this compound is designed to inhibit MBLs, other resistance mechanisms in the test organism can still lead to elevated MICs for the meropenem-ANT2681 combination. These can include:
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in PBPs, the target of meropenem, can reduce the binding affinity of the antibiotic, rendering it less effective even if MBLs are inhibited.[2]
-
Porin Loss or Modification: Reduced expression or mutations in outer membrane porins (e.g., OmpK36 in Klebsiella pneumoniae) can limit the influx of meropenem into the bacterial cell, thereby reducing its effective concentration at the target site.[6][7]
-
Efflux Pumps: Overexpression of efflux pumps can actively transport meropenem out of the cell, preventing it from reaching its PBP targets.
-
Presence of other β-lactamases: The bacterial strain may produce other types of β-lactamases (e.g., serine-β-lactamases) that are not inhibited by this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound synergy experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing a lack of synergy (FIC index > 0.5) when I expect it?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Bacterial Resistance Mechanisms | Characterize the test strain to confirm the presence of an MBL gene (e.g., blaNDM). Investigate other potential resistance mechanisms such as porin loss or PBP mutations, which would not be overcome by this compound.[2][6][7] |
| Inconsistent Inoculum Density | Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard, to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4][8] Use a spectrophotometer to verify the turbidity of the bacterial suspension. |
| Compound Degradation | This compound is stable for short periods at ambient temperature but should be stored at 0-4°C for short-term and -20°C for long-term use.[9] Meropenem can also degrade in aqueous solutions. Prepare fresh stock solutions for each experiment and minimize the time they are kept at room or incubator temperatures before use. |
| Suboptimal Drug Concentrations | Ensure that the range of concentrations tested in the checkerboard assay brackets the expected MICs of the individual drugs and their combination. Published studies have often used a fixed concentration of this compound (e.g., 8 µg/mL) to assess the reduction in the meropenem MIC.[2] |
| Incorrect FIC Calculation | Double-check the calculation of the FIC index. Ensure the MIC of each drug alone is accurately determined in the same experiment as the combination. |
Question 2: My checkerboard assay results are inconsistent across replicates. What could be the cause?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Pipetting Errors | Inaccurate pipetting can lead to significant variations in drug concentrations. Calibrate pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step. Use reverse pipetting for viscous solutions like DMSO, in which this compound may be dissolved.[8][9] |
| Edge Effects in Microtiter Plates | Evaporation from the outer wells of a microtiter plate can concentrate the compounds and affect bacterial growth. To mitigate this, fill the peripheral wells with sterile broth or water and do not use them for experimental data.[8] |
| Subjective Interpretation of Growth | Visual determination of growth can be subjective. Use a microplate reader to measure optical density (OD) for a more quantitative and objective endpoint. Alternatively, use a growth indicator dye like resazurin.[8] |
| Bacterial Clumping | A non-homogenous bacterial suspension can lead to "skipped" wells, where growth appears at higher drug concentrations while lower concentrations show inhibition. Ensure the bacterial inoculum is well-vortexed to break up clumps before addition to the plate. |
Question 3: Why do my time-kill assays and checkerboard assays show conflicting results?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Different Endpoints | The checkerboard assay determines the inhibition of growth at a single time point (e.g., 24 hours), which is a bacteriostatic measure. The time-kill assay assesses the rate of bacterial killing over time, a bactericidal measure.[10][11] A combination may be synergistic in its rate of killing but not in the final concentration required for inhibition, or vice-versa. |
| Static vs. Dynamic Measurement | The checkerboard assay is a static method, while the time-kill assay is dynamic. The latter provides more detailed information about the interaction over time.[8] Consider the specific question you are asking: are you interested in inhibiting growth or actively killing the bacteria? |
| Compound Stability | The longer incubation time in a time-kill assay (e.g., 24 hours with multiple time points) may lead to more significant degradation of one or both compounds compared to a standard 18-24 hour checkerboard assay. This could result in apparent regrowth at later time points. |
Experimental Protocols
Checkerboard Assay Protocol
-
Prepare Stock Solutions: Prepare stock solutions of this compound (e.g., in DMSO) and meropenem (in an appropriate buffer or water) at a concentration at least 10x the highest desired concentration to be tested.
-
Prepare Microtiter Plate: Add a suitable volume of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilutions:
-
Add a volume of the this compound stock solution to the first well of each row and perform serial two-fold dilutions along the rows.
-
Add a volume of the meropenem stock solution to the first well of each column and perform serial two-fold dilutions down the columns. This creates a matrix of drug concentrations.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include wells with bacteria and no compounds (growth control), wells with media alone (sterility control), and rows/columns with each compound alone to determine their individual MICs.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm.
-
Calculate FIC Index: Calculate the FIC index for each well showing no growth to determine the nature of the interaction.[3][4]
Time-Kill Assay Protocol
-
Drug Preparation: Prepare tubes containing MHB with this compound alone, meropenem alone, and the combination of both at desired concentrations (e.g., based on MIC values from the checkerboard assay, such as 0.25x MIC). Include a drug-free growth control tube.
-
Inoculum Preparation: Prepare a bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in each tube.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[10][12]
Visualizations
Caption: Mechanism of synergistic action between this compound and Meropenem.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Troubleshooting workflow for interpreting unexpected synergy results.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Carbapenem treatment options for metallo-beta-lactamase: drug screening and dose optimization of meropenem-based combinations against NDM- or IMP-producing Klebsiella pneumoniae [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. medkoo.com [medkoo.com]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
ANT2681 quality control and purity assessment for research
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of ANT2681 for research purposes.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected potentiation of meropenem activity | Degradation of this compound: this compound, like many small molecules, can be susceptible to degradation if not stored or handled properly. Factors like repeated freeze-thaw cycles, exposure to light, or inappropriate solvent choice can compromise its integrity.[1] Incorrect concentration: Errors in calculating the concentration of the stock solution or working solutions. | Verify compound integrity: Assess the purity of your this compound stock using High-Performance Liquid Chromatography (HPLC). A significant decrease in the main peak area or the appearance of new peaks could indicate degradation. Prepare fresh solutions: If degradation is suspected, prepare fresh stock solutions from a new aliquot of the compound.[1] Confirm concentration: Use a spectrophotometer to confirm the concentration of your stock solution if a known extinction coefficient is available. Follow proper storage: Store this compound as recommended by the supplier, typically at -20°C or -80°C in a desiccated, light-protected environment.[1] |
| Precipitation of this compound in aqueous buffers or cell culture media | Low aqueous solubility: this compound may have limited solubility in aqueous solutions, leading to precipitation when diluted from a high-concentration organic stock solution.[2] High final solvent concentration: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too high in the final assay medium, causing the compound to crash out.[3] | Optimize solubilization: Prepare a high-concentration stock solution in an appropriate organic solvent like dimethyl sulfoxide (DMSO).[2] When diluting into aqueous buffers, do so gradually while vortexing to aid dissolution. Control final solvent concentration: Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) to maintain solubility and minimize solvent-induced artifacts.[2][3] Consider pH adjustment: For ionizable compounds, adjusting the pH of the buffer may improve solubility.[2] |
| Variability in MIC (Minimum Inhibitory Concentration) assay results | Inconsistent this compound concentration: See "Inconsistent or lower than expected potentiation" above. Issues with bacterial inoculum: The density of the bacterial culture can significantly impact MIC values. Meropenem degradation: The partner antibiotic, meropenem, may also be unstable in solution. | Standardize inoculum preparation: Ensure a consistent and accurate bacterial inoculum density for each experiment, typically by measuring the optical density (OD) at 600 nm. Prepare fresh meropenem solutions: Meropenem should be prepared fresh for each experiment due to its limited stability in solution. Include quality control strains: Always include reference bacterial strains with known MIC values for the meropenem-ANT2681 combination to ensure the assay is performing correctly.[4][5] |
| Off-target effects observed in cellular assays | Compound aggregation: At high concentrations, small molecules can form aggregates that may lead to non-specific activity.[3] Non-specific inhibition: The observed effect may not be due to the specific inhibition of metallo-β-lactamases. | Perform dose-response curves: A steep, non-saturating dose-response curve may indicate aggregation.[3] Include a counter-screen: Test this compound in a similar assay that does not involve metallo-β-lactamase activity to identify potential off-target effects. Use a structurally unrelated inhibitor: If possible, use another MBL inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to on-target activity.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive inhibitor of metallo-β-lactamases (MBLs).[6][7] It functions by interacting with the dinuclear zinc ion cluster present in the active site of these enzymes, thereby preventing the hydrolysis of β-lactam antibiotics like meropenem.[8][9]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO.[2] For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q3: What concentration of this compound should I use in my experiments?
A3: The optimal concentration of this compound will depend on the specific MBL-producing strain and the experimental conditions. In susceptibility studies, a fixed concentration of 8 µg/mL has been shown to significantly reduce the MIC of meropenem against many NDM-producing Enterobacterales.[4][6][7] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). A pure sample should show a single major peak. The identity of the compound can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the molecular weight corresponds to that of this compound.
Q5: Is this compound effective against all types of β-lactamases?
A5: No, this compound is a specific inhibitor of metallo-β-lactamases (MBLs), with particularly potent activity against New Delhi metallo-β-lactamase (NDM) enzymes.[4] It is not expected to be effective against serine-β-lactamases (SBLs).
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of an this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of approximately 1 mg/mL.
-
Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Set up an appropriate gradient elution method. For example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a small volume (e.g., 5-10 µL) of the this compound sample solution.
-
Monitor the elution profile at an appropriate wavelength (e.g., determined by UV-Vis scan of the compound).
-
Analyze the resulting chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Objective: To confirm the identity of an this compound sample by determining its molecular weight.
Materials:
-
This compound sample
-
LC-MS grade solvents (as for HPLC)
-
C18 reverse-phase LC column
-
LC-MS system with an electrospray ionization (ESI) source
Method:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent.
-
Use an LC method similar to the one described for HPLC to separate the compound.
-
Introduce the eluent from the LC into the ESI-MS.
-
Acquire mass spectra in positive or negative ion mode, depending on the ionization properties of this compound.
-
Analyze the resulting mass spectrum to find the [M+H]+ or [M-H]- ion and confirm that the measured mass corresponds to the expected molecular weight of this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Technical Support Center: Overcoming Challenges in ANT2681 and Meropenem Combination Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ANT2681 and meropenem combination.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound and meropenem combination?
A1: Meropenem is a carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, its efficacy can be compromised by metallo-β-lactamases (MBLs), which are enzymes that hydrolyze and inactivate meropenem. This compound is a specific and competitive inhibitor of MBLs. It functions by interacting with the dinuclear zinc ion cluster in the active site of MBLs, thereby protecting meropenem from degradation and restoring its antibacterial activity against MBL-producing bacteria.[1][2]
Q2: What is the recommended concentration of this compound for in vitro synergy studies?
A2: For in vitro susceptibility testing, a fixed concentration of 8 µg/mL of this compound is recommended to potentiate the activity of meropenem against MBL-producing Enterobacterales, including those producing NDM, VIM, and IMP enzymes.[3][1][4] Studies have shown that increasing the this compound concentration beyond 8 µg/mL provides little additional benefit in reducing the Minimum Inhibitory Concentration (MIC) of meropenem.[1]
Q3: How should I prepare and store this compound and meropenem for in vitro experiments?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[5] For in vitro assays, this stock is then diluted to the final desired concentration in the appropriate testing medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB). Meropenem is water-soluble and should be prepared fresh for each experiment due to its limited stability in aqueous solutions. Meropenem's stability is dependent on temperature, pH, and concentration, with degradation occurring more rapidly at higher temperatures and neutral to alkaline pH.[6][7][8][9][10][11]
Q4: What are the primary resistance mechanisms that can affect the efficacy of the meropenem-ANT2681 combination?
A4: The primary target of this compound is MBL-mediated resistance. However, other resistance mechanisms can still impact the overall efficacy of the combination. These include:
-
Overexpression of efflux pumps: These can actively transport meropenem out of the bacterial cell, reducing its intracellular concentration.[12][13]
-
Porin loss: Reduced expression or mutations in outer membrane porins can decrease the influx of meropenem into the bacterial periplasm.[14]
-
Alterations in penicillin-binding proteins (PBPs): Changes in the target PBPs can reduce the binding affinity of meropenem.
-
Presence of other non-metallo β-lactamases: While this compound is a potent MBL inhibitor, it may not be effective against other classes of β-lactamases (e.g., serine-β-lactamases) that may also be present in the bacteria.
Troubleshooting Guides
Checkerboard and Broth Microdilution Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent MIC or FIC Index Results | Inoculum density variation. | Standardize the inoculum to a 0.5 McFarland standard for each experiment. Use a spectrophotometer to confirm the turbidity. |
| Meropenem degradation. | Prepare fresh meropenem solutions for each assay. Avoid prolonged storage of reconstituted meropenem, especially at room temperature or 37°C.[6][7][8][9][10][11] | |
| Pipetting errors. | Calibrate pipettes regularly. Ensure proper mixing during serial dilutions. | |
| Edge effects in microtiter plates. | Fill the outer wells of the plate with sterile broth or water and do not use them for experimental data to minimize evaporation. | |
| Precipitation in Wells | Poor solubility of this compound at final concentration. | Ensure the final concentration of DMSO from the this compound stock solution is kept to a minimum, typically ≤1%, as higher concentrations can be toxic to cells and cause precipitation.[15][16] Prepare fresh dilutions of this compound from the DMSO stock for each experiment. |
| Physicochemical incompatibility. | Although not widely reported for this specific combination, if precipitation occurs upon mixing meropenem and this compound, try preparing intermediate dilutions in the assay medium before adding to the wells. | |
| "Skipped" Wells (Growth at Higher Concentrations) | Bacterial clumping. | Ensure a homogenous bacterial suspension by thorough vortexing before inoculation. |
| Paradoxical effect (Eagle effect) of meropenem. | This is less common with meropenem but can occur with some β-lactams. Confirm results with a time-kill assay to observe the dynamics of bacterial killing over a range of concentrations. |
Time-Kill Assays
| Problem | Potential Cause | Troubleshooting Steps |
| No Synergistic Killing Observed Despite Synergy in Checkerboard | Different endpoints measured. | The checkerboard assay measures inhibition of growth at a single time point, while the time-kill assay measures the rate of killing over time. A combination may be synergistic in one assay but not the other. |
| Drug degradation over the assay period. | The extended incubation time in a time-kill assay (e.g., 24 hours) can lead to significant degradation of meropenem at 37°C.[6][7] Consider a mathematical modeling approach to account for drug degradation or a shorter assay duration if appropriate. | |
| High Variability in CFU Counts | Inaccurate serial dilutions or plating. | Ensure proper mixing at each dilution step. Use calibrated pipettes. Plate a sufficient volume to obtain countable colonies (30-300 CFU/plate). |
| Bacterial clumping. | Vortex samples thoroughly before plating to ensure a uniform suspension. |
Data Presentation
Table 1: In Vitro Activity of Meropenem in Combination with this compound (8 µg/mL) against MBL-Producing Enterobacterales
| Organism Type | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) | Meropenem + this compound (8 µg/mL) MIC50 (µg/mL) | Meropenem + this compound (8 µg/mL) MIC90 (µg/mL) |
| NDM-producing | >32 | >32 | 0.25 | 8 |
| VIM-producing | >32 | >32 | N/A | N/A |
| IMP-producing | >32 | >32 | N/A | N/A |
| All MBL-positive | >32 | >32 | 0.25 | 8 |
Data summarized from studies on large collections of clinical isolates.[3][1][2]
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index in Checkerboard Assays
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4 | Additive or Indifference |
| > 4 | Antagonism |
ΣFIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[17]
Experimental Protocols
Checkerboard Assay Protocol
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in 100% DMSO at a concentration 100-fold higher than the final desired testing concentration.
-
Prepare a fresh stock solution of meropenem in sterile deionized water or an appropriate buffer at a concentration 100-fold higher than the final desired testing concentration.
-
-
Prepare Microtiter Plate:
-
Add 50 µL of CAMHB to each well of a 96-well microtiter plate.
-
Create a two-dimensional serial dilution of meropenem along the x-axis and this compound along the y-axis. This is typically done by adding a concentrated solution to the first well of each row/column and performing serial dilutions.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from an overnight culture in CAMHB, adjusted to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well with 50 µL of the prepared bacterial inoculum.
-
Include appropriate controls: growth control (no drug), sterility control (no bacteria), and single-drug controls.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm.
-
Calculate the FIC index for each well showing no growth to determine the nature of the interaction (synergy, additivity, or antagonism).
-
Time-Kill Assay Protocol
-
Prepare Cultures and Drug Solutions:
-
Grow an overnight culture of the test organism in CAMHB.
-
Dilute the overnight culture to a starting inoculum of approximately 5 x 105 CFU/mL in fresh, pre-warmed CAMHB.
-
Prepare fresh solutions of meropenem and this compound at the desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
-
Incubation and Sampling:
-
Set up test tubes or flasks containing the bacterial suspension and the following conditions:
-
Growth control (no drug)
-
Meropenem alone
-
This compound alone
-
Meropenem + this compound combination
-
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).
-
Incubate the plates for 18-24 hours at 37°C.
-
Count the number of colonies (CFU/mL) for each time point and condition.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[18]
-
Mandatory Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Stability of Meropenem After Reconstitution for Administration by Prolonged Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Overproduction of efflux pumps caused reduced susceptibility to carbapenem under consecutive imipenem-selected stress in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spread of efflux pump-overexpressing, non-metallo-beta-lactamase-producing, meropenem-resistant but ceftazidime-susceptible Pseudomonas aeruginosa in a region with blaVIM endemicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In-vitro selection of porin-deficient mutants of two strains of Klebsiella pneumoniae with reduced susceptibilities to meropenem, but not to imipenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. researchgate.net [researchgate.net]
Impact of zinc concentration on ANT2681 activity in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of zinc concentration on the in vitro activity of ANT2681, a metallo-β-lactamase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific and competitive inhibitor of metallo-β-lactamases (MBLs).[1][2] It functions by interacting with the dinuclear zinc ion cluster located in the active site of these enzymes.[3][4][5] This interaction prevents the MBL from hydrolyzing and inactivating β-lactam antibiotics, such as meropenem.[1][3]
Q2: How does zinc concentration affect the in vitro activity of this compound?
A2: As this compound targets the zinc-dependent active site of MBLs, the concentration of zinc in the experimental medium is a critical factor that can influence its inhibitory activity. MBLs require one or two zinc ions for their catalytic function.[6][7][8] The inhibitory potential of this compound is linked to its ability to interact with these essential zinc ions.[3][4] Therefore, variations in the free zinc concentration in the assay medium can alter the apparent potency of this compound. It has been observed that the zinc concentration in standard in vitro susceptibility testing media can be supra-physiological and variable, potentially impacting the activity of MBLs and their inhibitors.[4]
Q3: Why am I observing variable Minimum Inhibitory Concentrations (MICs) for meropenem in the presence of this compound?
A3: Variable MIC values for meropenem when combined with this compound against MBL-producing bacteria can be attributed to inconsistent zinc concentrations in the cation-adjusted Mueller-Hinton Broth (CAMHB) used for the assay.[4] Different commercial lots of CAMHB can have varying levels of zinc, which can affect the activity of the MBL enzyme and consequently the potentiation effect of this compound.[4] For more consistent results, it is recommended to use zinc-depleted or zinc-controlled media.[4]
Q4: Can this compound inhibit other metalloenzymes?
A4: this compound was developed to be a selective inhibitor of bacterial MBLs.[9][10] Preclinical studies have shown it to be selective towards other metalloenzymes, with no significant inhibition of P450, hERG, and no mammalian cytotoxicity reported.[9] The development of MBL inhibitors often involves strategies to avoid off-target effects on human metalloenzymes.[11][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in this compound potency (IC50) across experiments. | Inconsistent free zinc concentration in the assay buffer. | Prepare a zinc-depleted assay buffer using a chelating agent like Chelex-100 resin. Subsequently, add back a defined, physiological concentration of ZnSO4 to standardize the assay conditions. |
| Meropenem-ANT2681 combination shows lower than expected efficacy against NDM-producing strains. | The specific NDM variant may have evolved to be less dependent on exogenous zinc. Some NDM variants exhibit improved thermostability and zinc affinity, allowing them to remain active even in low-zinc environments.[13] | Characterize the specific NDM variant if possible. Consider testing a range of zinc concentrations to understand the zinc-dependency of the particular enzyme. |
| Precipitation observed in the assay well when adding this compound or zinc. | The concentration of this compound or zinc may be too high, leading to solubility issues or complex formation with components of the media. | Prepare fresh stock solutions and ensure complete dissolution before adding to the assay. Perform a solubility test of this compound and ZnSO4 in the assay medium at the intended concentrations. |
| Inconsistent results in cell-based assays (e.g., MIC determination). | Variability in the zinc content of different batches of Mueller-Hinton Broth.[4] | Use a single, quality-controlled batch of broth for a series of experiments. Alternatively, prepare a zinc-limited medium by adding a chelator like EDTA to the broth to achieve a consistent and physiologically relevant zinc concentration.[4] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 against NDM-1 in a Zinc-Controlled Environment
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against the NDM-1 enzyme using a spectrophotometric assay with nitrocefin as the substrate.
Materials:
-
Purified NDM-1 enzyme
-
This compound
-
Nitrocefin
-
HEPES buffer (50 mM, pH 7.5)
-
Bovine Serum Albumin (BSA)
-
ZnSO4
-
Chelex-100 resin
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 486 nm
Methodology:
-
Preparation of Zinc-Depleted Buffer:
-
Prepare 50 mM HEPES buffer, pH 7.5.
-
Treat the buffer with Chelex-100 resin overnight at 4°C to remove trace metal ions.
-
Filter the buffer to remove the resin.
-
Add 0.1 mg/mL BSA to the Chelex-treated buffer. This is the "Apo-buffer".
-
-
Enzyme Preparation:
-
Dialyze the purified NDM-1 enzyme against the Apo-buffer to remove any loosely bound zinc.
-
Determine the protein concentration of the apo-enzyme.
-
-
Assay Procedure:
-
Prepare a stock solution of ZnSO4 in the Apo-buffer.
-
In a 96-well plate, set up reactions containing:
-
Apo-buffer
-
A fixed, physiological concentration of ZnSO4 (e.g., 1 µM).
-
A serial dilution of this compound.
-
A fixed concentration of apo-NDM-1 enzyme.
-
-
Incubate the plate at 30°C for 10 minutes to allow this compound to bind to the enzyme.
-
Initiate the reaction by adding a stock solution of nitrocefin to a final concentration of 100 µM.
-
Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each this compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Broth Microdilution Assay for Meropenem-ANT2681 Synergy in a Zinc-Controlled Medium
This protocol details the determination of the MIC of meropenem in combination with a fixed concentration of this compound against an MBL-producing bacterial strain in a zinc-controlled medium.
Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
Meropenem
-
This compound
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
EDTA
-
96-well microtiter plates
-
Bacterial incubator
Methodology:
-
Preparation of Zinc-Limited Medium:
-
Prepare CAMHB according to the manufacturer's instructions.
-
To create a zinc-limited environment, add a specific concentration of EDTA to the broth. A concentration of ≥30 µg/mL has been shown to be effective.[4] It is advisable to titrate the EDTA concentration to achieve the desired level of zinc limitation without affecting bacterial growth in the absence of the antibiotic.
-
-
Assay Setup:
-
Prepare a bacterial inoculum adjusted to 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
In a 96-well plate, prepare serial twofold dilutions of meropenem in the zinc-limited CAMHB.
-
Add a fixed concentration of this compound (e.g., 8 µg/mL) to each well containing the meropenem dilutions.[1][2]
-
Include control wells:
-
Bacteria in zinc-limited CAMHB only (growth control).
-
Bacteria with this compound only.
-
Bacteria with meropenem only.
-
Wells with medium only (sterility control).
-
-
Inoculate the wells with the prepared bacterial suspension.
-
-
Incubation and MIC Determination:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Mechanism of this compound action on Metallo-β-Lactamase.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Synthesis and biological evaluation of zinc chelating compounds as metallo-β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Efficacy of Biocompatible Zinc Ion Chelating Molecules as Metallo-β-Lactamase Inhibitor among NDM Producing <i>Escherichia coli</i> - Journal of Laboratory Physicians [jlabphy.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound: SAR Studies Leading to the Identification of a Metallo-β-lactamase Inhibitor with Potential for Clinical Use in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evolution of New Delhi metallo-β-lactamase (NDM) in the clinic: Effects of NDM mutations on stability, zinc affinity, and mono-zinc activity - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for preparing ANT2681 with DMSO for in vivo use
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation of ANT2681 with DMSO for in vivo use. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a metallo-β-lactamase inhibitor (MBLi). It is being developed for use in combination with β-lactam antibiotics, such as meropenem, to combat infections caused by bacteria that produce metallo-β-lactamase enzymes.[1][2] These enzymes are a significant cause of antibiotic resistance. The mechanism of action of this compound involves the inhibition of MBLs through interaction with the dinuclear zinc ion cluster present in the active site of these enzymes.[1][3]
Q2: Why is DMSO used as a solvent for this compound?
A2: While specific solubility data for this compound in various solvents is not widely published, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving compounds that are not readily soluble in water for both in vitro and in vivo studies.[4][5][6] For in vitro susceptibility testing, this compound has been dissolved in DMSO.[3] For in vivo studies, a common practice is to dissolve a hydrophobic compound in a small amount of DMSO to create a stock solution, which is then further diluted in a physiologically compatible vehicle for administration.
Q3: What are the potential toxicity concerns with using DMSO in vivo?
A3: While DMSO is a widely used solvent, it is not inert and can have biological effects. High concentrations of DMSO can cause hemolysis, inflammation, and other toxic effects.[4][6] It is crucial to keep the final concentration of DMSO in the administered solution as low as possible, ideally below 1% (v/v), and not exceeding 10% (v/v) for intravenous injections.[4] Researchers should always include a vehicle-only control group in their experiments to account for any effects of the DMSO itself.
Q4: What is the recommended route of administration for this compound in mice?
A4: In published preclinical studies, this compound has been administered to mice intravenously (i.v.).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation upon dilution of DMSO stock solution in aqueous vehicle. | The compound has low solubility in the final aqueous vehicle. The concentration of the compound in the final solution is too high. | - Increase the proportion of DMSO in the final vehicle, being mindful of the toxicity limits (ideally <1% v/v, max 10% v/v for i.v.).- Consider using a co-solvent such as PEG400 or Tween 80 in the final vehicle. A suggested combination is 10% DMSO, 10% Tween 80, and 80% water or saline.[4]- Decrease the final concentration of this compound in the dosing solution. This may require increasing the injection volume, within acceptable limits for the animal model. |
| Adverse reaction in animals after injection. | The concentration of DMSO in the final solution is too high. The injection was administered too quickly. The compound itself is causing an acute toxic reaction. | - Ensure the final DMSO concentration is within the recommended safe limits.- Administer the intravenous injection slowly and monitor the animal closely during and after administration.- Review the literature for any known acute toxicity of this compound at the administered dose. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Inconsistent experimental results. | Incomplete dissolution of this compound. Instability of the prepared formulation. Variability in dosing technique. | - Ensure complete dissolution of the this compound in DMSO before further dilution. Gentle warming or sonication may aid dissolution, but stability of the compound under these conditions should be verified.- Prepare the final dosing solution fresh before each experiment and store the DMSO stock solution appropriately (see protocol below).- Ensure consistent and accurate administration of the dose to all animals. |
Quantitative Data Summary
Table 1: Recommended DMSO Concentrations for In Vivo Mouse Studies
| Route of Administration | Recommended Maximum DMSO Concentration (v/v) |
| Intravenous (IV) | < 1% (ideal), not to exceed 10%[4] |
| Intraperitoneal (IP) | < 5%[7] |
Table 2: Dosing Information for this compound from a Murine Thigh Infection Model
| Partner Antibiotic | This compound Dose for Half-Maximal Effect | Route of Administration |
| Meropenem (50 mg/kg q4h s.c.) | 89 mg/kg q4h[1] | Intravenous (i.v.) |
Note: This data is from a specific experimental model and should be used as a reference. The optimal dose for other models may vary.
Experimental Protocols
Protocol 1: Preparation of this compound in DMSO for Intravenous Administration in Mice
Disclaimer: The specific solubility of this compound in DMSO is not publicly available. The following protocol is a general guideline. Researchers must first determine the solubility of their specific batch of this compound in DMSO to prepare an appropriate stock solution.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile physiological saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free vials and syringes
-
Vortex mixer
-
Optional: Sonicator, water bath
Procedure:
-
Determine this compound Solubility in DMSO (Preliminary Step):
-
Accurately weigh a small, known amount of this compound powder (e.g., 1-5 mg) into a sterile microcentrifuge tube.
-
Add a small, measured volume of sterile DMSO (e.g., 10-20 µL).
-
Vortex thoroughly. If the powder does not dissolve, incrementally add more DMSO, vortexing after each addition, until the compound is fully dissolved.
-
Calculate the approximate solubility in mg/mL. This will inform the concentration of your stock solution.
-
-
Preparation of this compound Stock Solution in DMSO:
-
Based on the determined solubility and the required final dosing concentration, calculate the desired concentration of the stock solution. It is advisable to make the stock solution as concentrated as possible to minimize the volume of DMSO in the final injection.
-
Aseptically weigh the required amount of this compound powder into a sterile vial.
-
Under a sterile hood, add the calculated volume of sterile, anhydrous DMSO.
-
Vortex until the this compound is completely dissolved. Gentle warming (to room temperature if stored cold) or brief sonication may be used if necessary, but the stability of this compound under these conditions should be considered.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of the Final Dosing Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Calculate the volume of the stock solution and the sterile saline/PBS required to achieve the desired final concentration of this compound and a final DMSO concentration of less than 10% (ideally as low as possible).
-
Slowly add the required volume of the this compound stock solution to the sterile saline/PBS while gently vortexing. It is critical to add the DMSO stock to the aqueous vehicle and not the other way around to minimize precipitation.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
The final dosing solution should be prepared fresh and used promptly.
-
Example Calculation:
-
Desired Dose: 89 mg/kg
-
Mouse Weight: 20 g (0.02 kg)
-
Dose per Mouse: 89 mg/kg * 0.02 kg = 1.78 mg
-
Injection Volume: 100 µL (0.1 mL)
-
Required Final Concentration: 1.78 mg / 0.1 mL = 17.8 mg/mL
-
Assume Stock Solution Concentration: 200 mg/mL in DMSO
-
Volume of Stock Needed: 1.78 mg / 200 mg/mL = 0.0089 mL (8.9 µL)
-
Volume of Saline Needed: 100 µL - 8.9 µL = 91.1 µL
-
Final DMSO Concentration: (8.9 µL / 100 µL) * 100% = 8.9% (v/v)
Visualizations
References
- 1. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
Avoiding common pitfalls in ANT2681 experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during experiments with ANT2681.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific and competitive inhibitor of metallo-β-lactamases (MBLs), with particularly strong activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][2] It functions by binding to the dinuclear zinc ion cluster in the active site of these enzymes, thereby inactivating them.[3] this compound itself does not have intrinsic antibacterial activity.[1][2] Its purpose is to be used in combination with a β-lactam antibiotic, such as meropenem, to restore its efficacy against bacteria that have acquired resistance through the production of MBLs.[1][2]
Q2: What is the recommended concentration of this compound for in vitro susceptibility testing?
A2: For in vitro susceptibility testing, a fixed concentration of 8 µg/mL of this compound is recommended.[1][2] Studies have shown that this concentration is effective at reducing the Minimum Inhibitory Concentration (MIC) of meropenem against MBL-producing Enterobacterales to clinically relevant levels.[1][2] Increasing the concentration beyond 8 µg/mL has been shown to provide little additional benefit.[1][2]
Q3: How should this compound be stored and handled?
A3: this compound should be stored as a dry powder in a dark, dry environment at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years). For experimental use, it is soluble in dimethyl sulfoxide (DMSO). It is important to be aware that the stability of 2-aminothiazole compounds in DMSO can be a concern, and stock solutions should be freshly prepared and stored appropriately to avoid degradation.
Q4: Are there any known off-target effects or cytotoxicity associated with this compound?
A4: Preclinical safety studies have indicated that this compound is well-tolerated. It has not shown any mammalian cytotoxicity, genotoxicity, hERG inhibition, or P450 inhibition in these studies.[1][2][4]
Troubleshooting Guide
Issue 1: Unexpectedly high meropenem MIC values in the presence of this compound.
-
Possible Cause 1: Presence of additional resistance mechanisms. While this compound is effective against MBLs, it does not inhibit serine-β-lactamases (SBLs) like KPC (Klebsiella pneumoniae carbapenemase) and OXA-type (oxacillinase) carbapenemases.[1][2] The presence of these enzymes can lead to continued resistance to meropenem even with MBL inhibition.
Troubleshooting Steps:
-
Molecular Detection of Resistance Genes: Perform multiplex PCR to screen for the presence of common carbapenemase genes, including blaNDM, blaVIM, blaIMP (MBLs), as well as blaKPC and blaOXA-48-like (SBLs).[5][6][7][8]
-
Phenotypic Confirmation: Use phenotypic tests, such as the modified Hodge test or Carba NP test, to confirm carbapenemase production.
-
-
Possible Cause 2: Alterations in Penicillin-Binding Proteins (PBPs). Mutations in the ftsI gene, which encodes for PBP3, can reduce the binding affinity of meropenem to its target, leading to increased MICs independent of β-lactamase activity.[9]
Troubleshooting Steps:
-
PBP Gene Sequencing: Sequence the ftsI gene to identify any known resistance-conferring mutations.[2]
-
-
Possible Cause 3: Issues with the experimental setup. Inaccurate inoculum density, improper reagent storage, or variations in incubation conditions can all lead to erroneous MIC results.[10]
Troubleshooting Steps:
-
Verify Inoculum: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard.[10]
-
Check Reagents: Use fresh dilutions of meropenem and this compound. Confirm the quality and correct formulation of the cation-adjusted Mueller-Hinton broth (CAMHB).[10]
-
Confirm Incubation Conditions: Ensure plates are incubated at 35°C for 16-20 hours.[1]
-
Issue 2: Variability in MIC results between experiments.
-
Possible Cause 1: Inconsistent this compound concentration. Since this compound is used at a fixed concentration, any variability in its final concentration in the assay will directly impact the observed meropenem MIC.
Troubleshooting Steps:
-
Careful Pipetting: Ensure accurate and consistent pipetting of the this compound solution into all wells.
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound in DMSO for each experiment to avoid degradation.
-
-
Possible Cause 2: Mixed bacterial cultures. Contamination of the bacterial isolate with another organism can lead to inconsistent and uninterpretable MIC results.[10]
Troubleshooting Steps:
-
Purity Plating: Streak the bacterial isolate on a non-selective agar plate to confirm the presence of a pure culture with uniform colony morphology.[10]
-
Experimental Protocols
Broth Microdilution Susceptibility Testing for Meropenem-ANT2681
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
-
Prepare Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Meropenem stock solution.
-
This compound stock solution (in DMSO).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity.
-
-
Assay Setup:
-
Prepare serial twofold dilutions of meropenem in CAMHB in the microtiter plate.
-
Add this compound to each well (except for the meropenem-only control wells) to a final fixed concentration of 8 µg/mL.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35°C for 16-20 hours in ambient air.[1]
-
-
Reading Results:
-
The MIC is the lowest concentration of meropenem that completely inhibits visible bacterial growth.[1]
-
Data Presentation
Table 1: Expected Meropenem MIC Shift in the Presence of this compound for NDM-producing Enterobacterales
| Bacterial Strain Type | Meropenem MIC (µg/mL) | Meropenem + this compound (8 µg/mL) MIC (µg/mL) |
| NDM-producing, SBL-negative | >32 | ≤8 |
| NDM-producing, SBL-positive (e.g., KPC, OXA-48) | >32 | >8 (variable) |
| Non-MBL producer | ≤2 | ≤2 |
Table 2: Troubleshooting Checklist for Unexpected MIC Results
| Checkpoint | Action | Expected Outcome |
| Bacterial Isolate | Purity plate and confirm identity. | Homogenous colony morphology. |
| Perform multiplex PCR for resistance genes. | Detects expected MBL gene; absence of confounding SBL genes. | |
| Reagents | Prepare fresh antibiotic and inhibitor solutions. | Consistent results with quality control strains. |
| Verify CAMHB quality and formulation. | Proper bacterial growth in control wells. | |
| Assay Procedure | Standardize inoculum to 0.5 McFarland. | Reproducible MIC values. |
| Confirm incubation time and temperature. | Consistent results with quality control strains. |
Visualizations
Caption: Workflow for this compound-meropenem susceptibility testing.
Caption: Mechanism of action of this compound with meropenem.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Rapid Detection of KPC, NDM, and OXA-48-Like Carbapenemases by Real-Time PCR from Rectal Swab Surveillance Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiplex PCR Detection of Common Carbapenemase Genes and Identification of Clinically Relevant Escherichia coli and Klebsiella pneumoniae Complex | MDPI [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Reproducibility of ANT2681 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with ANT2681.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is a metallo-β-lactamase inhibitor (MBLi). It is designed to be co-administered with a β-lactam antibiotic, such as meropenem, to combat infections caused by bacteria that produce metallo-β-lactamases.[1] |
| What is the mechanism of action of this compound? | This compound inhibits the enzymatic activity of metallo-β-lactamases (MBLs) by interacting with the dinuclear zinc ion cluster present in the active site of these enzymes. This prevents the MBLs from hydrolyzing and inactivating β-lactam antibiotics. |
| What are the primary in vitro experiments involving this compound? | The primary in vitro experiment is the determination of the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic (e.g., meropenem) in combination with a fixed concentration of this compound against MBL-producing bacterial strains. |
| What is the key in vivo experiment for evaluating this compound efficacy? | The murine neutropenic thigh infection model is a standard in vivo experiment used to evaluate the pharmacodynamics of this compound in combination with a partner β-lactam.[1] |
| What is the clinical relevance of this compound? | This compound, in combination with meropenem, is being developed as a novel therapeutic option to treat serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE) that produce MBLs, particularly New Delhi metallo-β-lactamase (NDM).[2] |
Troubleshooting Guides
Minimum Inhibitory Concentration (MIC) Assays
| Problem | Possible Cause | Recommended Solution |
| High variability in MIC results between experiments. | Inconsistent inoculum preparation. | Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard. Use a spectrophotometer to verify the optical density. |
| Different sources or batches of media. | Use the same manufacturer and lot of Mueller-Hinton broth/agar for a set of comparable experiments. Media composition can influence MIC results.[3] | |
| Contamination of bacterial cultures. | Always work in aseptic conditions. Before starting an assay, streak the bacterial culture on an appropriate agar plate to check for purity. | |
| Unexpectedly high MIC values for the antibiotic combination. | "Inoculum effect" with high bacterial densities. | Strictly adhere to the recommended inoculum size. Higher bacterial loads can lead to higher MICs, especially with β-lactamase-producing organisms.[3] |
| Degradation of this compound or the partner antibiotic. | Prepare fresh stock solutions of this compound and the partner antibiotic for each experiment. Check the manufacturer's recommendations for storage and stability. | |
| Suboptimal concentration of this compound. | Ensure the fixed concentration of this compound used is appropriate to inhibit the specific MBL. Literature suggests a concentration of 8 μg/ml is often effective.[2] | |
| No significant reduction in MIC with the addition of this compound. | The bacterial strain does not produce a metallo-β-lactamase susceptible to this compound. | Confirm the resistance mechanism of the bacterial strain. This compound is a specific MBL inhibitor and will not be effective against other resistance mechanisms (e.g., serine-β-lactamases, efflux pumps). |
| Issues with the solubility of this compound. | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the assay medium. Visually inspect for any precipitation. |
Murine Neutropenic Thigh Infection Model
| Problem | Possible Cause | Recommended Solution |
| High mortality or morbidity in the control group. | Overly virulent bacterial strain or incorrect inoculum size. | Perform pilot studies to determine the optimal inoculum size that establishes a stable infection without causing rapid mortality. |
| Incomplete neutropenia. | Verify the efficacy of the cyclophosphamide regimen in inducing neutropenia before starting the infection study. | |
| Inconsistent bacterial growth in the thighs of control animals. | Improper injection technique. | Ensure the bacterial inoculum is injected directly into the thigh muscle. Practice the injection technique to ensure consistency. |
| Variation in the health status of the mice. | Use mice of the same age, sex, and from the same supplier. Allow for an acclimatization period before the experiment. | |
| Lack of efficacy of the this compound/meropenem combination. | Suboptimal dosing regimen. | The pharmacodynamic index for this compound is the area under the concentration-time curve (AUC).[1][4] Ensure the dosing regimen is sufficient to achieve the target AUC. Dose fractionation studies can help determine the optimal dosing frequency.[1][4] |
| Poor drug exposure at the site of infection. | While the thigh model is well-established, consider potential issues with drug distribution. Pharmacokinetic studies can confirm drug concentrations in plasma and tissue. | |
| Rapid development of resistance in vivo. | While less common in short-term experiments, consider the possibility. Plating thigh homogenates on selective media at the end of the experiment can help assess this. |
Experimental Protocols
Broth Microdilution MIC Assay for Meropenem-ANT2681 Combination
-
Preparation of Reagents:
-
Prepare stock solutions of meropenem and this compound in an appropriate solvent (e.g., DMSO for this compound).
-
Prepare cation-adjusted Mueller-Hinton broth (CAMHB).
-
-
Inoculum Preparation:
-
From an overnight culture of the test organism on an appropriate agar plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Plate Preparation (Checkerboard or Fixed Inhibitor Concentration):
-
For a fixed inhibitor concentration assay, add a constant concentration of this compound (e.g., 8 µg/mL) to all wells containing serial dilutions of meropenem.
-
Perform two-fold serial dilutions of meropenem across the microtiter plate.
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control (inoculum without antibiotics) and a sterility control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of meropenem that completely inhibits visible bacterial growth.
-
Murine Neutropenic Thigh Infection Model
-
Induction of Neutropenia:
-
Administer cyclophosphamide to mice (e.g., 150 mg/kg intraperitoneally 4 days prior to infection and 100 mg/kg 1 day prior to infection) to induce neutropenia.
-
-
Infection:
-
Prepare an inoculum of the MBL-producing bacterial strain in the mid-logarithmic growth phase.
-
Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension (e.g., 10^6 - 10^7 CFU/mL) into the thigh muscle of each mouse.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer this compound (e.g., intravenously) and meropenem (e.g., subcutaneously) at various doses and schedules as per the experimental design.[1]
-
-
Assessment of Bacterial Burden:
-
At a defined endpoint (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically remove the thighs and homogenize them in a known volume of sterile saline.
-
Perform serial dilutions of the thigh homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis:
-
Compare the bacterial burden in the treated groups to the control group (vehicle-treated) to determine the efficacy of the combination therapy.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of Meropenem-ANT2681 in Murine Thigh Infection Model
| Parameter | Value | Reference |
| Meropenem background dose (minimal effect) | 50 mg/kg every 4h (s.c.) | [1] |
| This compound dose for half-maximal effect | 89 mg/kg every 4h (i.v.) | [1] |
| Relevant pharmacodynamic index for this compound | Area under the concentration-time curve (AUC) | [1][4] |
| Target for stasis (no change in bacterial load) | fT > potentiated meropenem MIC of 40% and this compound AUC of 700 mg·h/liter | [1] |
Table 2: In Vitro Activity of Meropenem-ANT2681 against MBL-Producing Enterobacterales
| Organism Group | Meropenem MIC90 (µg/mL) | Meropenem + this compound (8 µg/mL) MIC90 (µg/mL) | Reference |
| NDM-producing Enterobacterales | >32 | 8 | [2] |
| NDM-positive E. coli | >32 | 1 |
Visualizations
Caption: Mechanism of action of this compound in combination with meropenem.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. journals.asm.org [journals.asm.org]
Strategies to mitigate ANT2681 degradation during experiments
Disclaimer: Information regarding "ANT2681" is not available in public literature. The following troubleshooting guide is based on common challenges encountered with novel small molecule kinase inhibitors in a research setting and is intended to provide a general framework for mitigating compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary degradation pathways for a compound like this compound?
A: For many kinase inhibitors, the primary routes of degradation in experimental settings are oxidation and hydrolysis. These reactions can be influenced by components in the cell culture media, pH, light exposure, and temperature.[1][2]
-
Oxidation: The presence of dissolved oxygen or reactive oxygen species in the media can lead to the oxidation of susceptible functional groups on the this compound molecule.[2] This can be exacerbated by exposure to light or the presence of metal ions.[3]
-
Hydrolysis: The aqueous environment of cell culture media, especially at a physiological pH of 7.2-7.4 and a temperature of 37°C, can promote the hydrolysis of labile functional groups such as esters or amides.[1][2]
Q2: How should I prepare and store this compound stock solutions to ensure maximum stability?
A: Proper storage is critical to maintaining the integrity of this compound. For in vitro experiments, stock solutions are typically prepared in a solvent like DMSO and stored at low temperatures to minimize degradation.[4]
| Parameter | Recommendation | Rationale |
| Solvent | High-quality, anhydrous DMSO | Minimizes water content, reducing the risk of hydrolysis. |
| Concentration | 10-50 mM | High concentration stocks limit the volume of solvent added to experimental media (typically <0.5%).[4][5] |
| Storage Temp. | -80°C | Low temperature significantly slows chemical degradation reactions.[2] |
| Aliquoting | Small, single-use volumes | Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.[5] |
| Light Exposure | Store in amber vials or protect from light | Prevents photolysis, a potential degradation pathway for light-sensitive compounds.[1] |
Q3: My in vitro assay results with this compound are inconsistent. Could this be due to degradation?
A: Yes, inconsistent results are a common sign of compound instability in the assay environment.[6] If this compound degrades during the experiment, the effective concentration exposed to the cells decreases over time, leading to variable outcomes.[2] Consider the following troubleshooting workflow.
Potential Causes and Solutions for Inconsistent Results [6][7]
| Potential Cause | Recommended Solution |
| Compound Degradation | Perform a stability study of this compound in your culture medium at 37°C over the duration of your experiment. If unstable, replenish the compound by changing the medium at regular intervals.[7] |
| Adsorption to Plasticware | Hydrophobic compounds can bind to plastic, reducing the effective concentration. Consider using low-binding plates.[7] |
| Cell Density Effects | High cell densities can metabolize compounds more rapidly. Optimize cell seeding density for your assay.[7] |
| Incomplete Dissolution | Ensure the stock solution is fully dissolved before making dilutions. Brief vortexing or sonication can help.[7] |
| Media Component Interaction | Test stability in a simpler, serum-free medium to identify potential interactions with media components like amino acids.[2][5] |
Q4: I'm observing lower than expected in vivo efficacy. How can I improve the stability of my this compound formulation?
A: Poor in vivo efficacy can be linked to the degradation of the compound in the formulation or after administration. Formulation strategies can significantly improve stability by protecting the drug from degradation.[1]
Strategies to Enhance In Vivo Stability:
-
pH Optimization: Using buffering agents to maintain an optimal pH can prevent hydrolysis of acid- or base-sensitive compounds.[1][3]
-
Use of Excipients:
-
Microencapsulation: Enclosing drug particles within a protective shell can provide a physical barrier against environmental factors.[1][9]
-
Lyophilization (Freeze-Drying): Removing water from the formulation reduces the risk of hydrolysis and is particularly useful for sensitive drugs.[1][10]
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmatimesofficial.com [pharmatimesofficial.com]
Validation & Comparative
ANT2681: A Targeted Approach to Neutralizing NDM-Mediated Carbapenem Resistance
A comparative analysis of the metallo-β-lactamase inhibitor ANT2681 demonstrates potent and broad-spectrum activity against clinically significant New Delhi metallo-β-lactamase (NDM) variants, restoring the efficacy of meropenem against carbapenem-resistant Enterobacterales (CRE).
This guide provides an objective comparison of the efficacy of this compound against various NDM variants, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the critical field of antimicrobial resistance.
This compound is a specific and competitive inhibitor of metallo-β-lactamases (MBLs), a class of enzymes that confer resistance to carbapenem antibiotics.[1][2][3][4][5] By targeting the dinuclear zinc ion cluster within the active site of these enzymes, this compound effectively neutralizes their hydrolytic activity against β-lactam antibiotics.[6][7] This guide focuses on the in vitro efficacy of this compound in combination with meropenem (MEM) against Enterobacterales producing various NDM carbapenemases.
Comparative Efficacy of Meropenem-ANT2681
The combination of meropenem with a fixed concentration of this compound has been shown to significantly reduce the minimum inhibitory concentrations (MICs) of meropenem against a large panel of NDM-producing clinical isolates. The addition of this compound at 8 µg/mL lowers the MIC90 of meropenem from >32 µg/mL to 8 µg/mL for NDM-producing CRE.[2][3][4][5]
Table 1: In Vitro Activity of Meropenem (MEM) and MEM-ANT2681 against NDM-Producing Enterobacterales
| Organism/Enzyme | No. of Isolates | MEM MIC50 (µg/mL) | MEM MIC90 (µg/mL) | MEM + this compound (8 µg/mL) MIC50 (µg/mL) | MEM + this compound (8 µg/mL) MIC90 (µg/mL) |
| NDM-producing Enterobacterales | 1,108 | >32 | >32 | 0.25 | 8 |
Data sourced from susceptibility studies on a large collection of MBL-positive Enterobacterales.[2][3][4][5]
Table 2: Comparative Activity of MEM-ANT2681 against Different NDM Variants
| NDM Variant | No. of Isolates | MEM + this compound (8 µg/mL) MIC90 (µg/mL) |
| NDM-1 | 857 | 8 |
| NDM-5 | 113 | 1 |
| NDM-7 | 52 | 1 |
| NDM-4 | 31 | Similar to other common variants |
| NDM-6 | Not specified | Similar to other common variants |
This table highlights the potent activity of the combination against the most prevalent NDM variants.[2]
Experimental Protocols
The data presented in this guide is primarily derived from in vitro susceptibility testing. The following provides a generalized methodology for these key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of meropenem in combination with this compound was determined by broth microdilution methods following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]
-
Bacterial Isolates: A panel of clinical isolates of Enterobacterales with genetically confirmed NDM variants was used.
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was the standard medium for susceptibility testing.
-
Inoculum Preparation: Bacterial suspensions were prepared from overnight cultures and adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Concentrations: Meropenem was tested across a range of doubling dilutions. This compound was added at a fixed concentration, typically 8 µg/mL, to a parallel set of meropenem dilutions.
-
Incubation: The microdilution plates were incubated at 35°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC was defined as the lowest concentration of meropenem that completely inhibited visible bacterial growth.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its efficacy.
Caption: Mechanism of this compound action against NDM enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
In Vitro Showdown: ANT2681 vs. Taniborbactam Against Metallo-β-Lactamases
A Comparative Guide for Researchers and Drug Development Professionals
The relentless rise of antibiotic resistance, particularly among Gram-negative bacteria producing metallo-β-lactamases (MBLs), poses a significant threat to global health. These enzymes readily hydrolyze most β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective. In the race to develop novel therapeutics, two promising MBL inhibitors, ANT2681 and taniborbactam, have emerged as key contenders. This guide provides a detailed comparison of their in vitro activity against clinically relevant MBLs, supported by experimental data and methodologies, to aid researchers and drug development professionals in their evaluation of these critical compounds.
At a Glance: Head-to-Head Comparison
| Feature | This compound | Taniborbactam |
| Partner Antibiotic | Meropenem | Cefepime, Meropenem |
| Chemical Class | N-sulfamoylpyrrole-2-carboxylate | Bicyclic boronate |
| Primary MBL Targets | NDM, VIM, IMP | NDM, VIM |
| Inhibition Mechanism | Competitive inhibitor, interacts with the dinuclear zinc ion cluster | Direct inhibitor of both serine- and metallo-β-lactamases |
In Vitro Activity: A Quantitative Analysis
The in vitro efficacy of this compound and taniborbactam has been extensively evaluated against a panel of MBL-producing Enterobacterales and Pseudomonas aeruginosa. The following tables summarize the key findings from various studies, focusing on Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
This compound in Combination with Meropenem
This compound is being developed in combination with meropenem. The addition of this compound has been shown to significantly restore the activity of meropenem against MBL-producing isolates.
Table 1: In Vitro Activity of Meropenem-ANT2681 against MBL-Producing Enterobacterales
| Organism/Enzyme | Meropenem MIC50/MIC90 (µg/mL) | Meropenem + this compound (8 µg/mL) MIC50/MIC90 (µg/mL) | Reference |
| MBL-positive Enterobacterales (n=1,687) | >32/>32 | 0.25/8 | [1][2][3] |
| NDM-producing CRE (n=1,108) | >32/>32 | 0.25/8 | [1][2][3] |
| NDM-positive E. coli | - | MIC90: 1 | [2][3] |
| VIM-positive Enterobacterales | - | 74.9% inhibited at 8 µg/mL of both | [1][2][3] |
| IMP-positive Enterobacterales | - | 85.7% inhibited at 8 µg/mL of both | [1][2][3] |
CRE: Carbapenem-Resistant Enterobacterales
Table 2: this compound Inhibition Constants (Ki) Against Specific MBLs
| Enzyme | Ki (nM) | Reference |
| NDM-1 | 40 | [2] |
| VIM-1 | 100 | [2] |
| VIM-2 | 680 | [2] |
| IMP-1 | 6,300 | [2] |
Taniborbactam in Combination with Cefepime or Meropenem
Taniborbactam, a broad-spectrum β-lactamase inhibitor, has shown potent activity against both serine- and metallo-β-lactamases and is being developed in combination with cefepime.
Table 3: In Vitro Activity of Cefepime-Taniborbactam against MBL-Producing Isolates
| Organism/Enzyme | Cefepime-Taniborbactam MIC90 (µg/mL) | % Susceptible/Inhibited | Reference |
| MBL-producing K. pneumoniae | ≤8 (with meropenem) | 87% (cefepime), 94% (meropenem) | [4] |
| MBL-producing P. aeruginosa | 32 | 86% inhibited at ≤16/4 mg/L | [4] |
| NDM-producing Enterobacterales (n=207) | - | 84.6% susceptible | [5] |
| VIM-producing Enterobacterales (n=22) | - | 100% susceptible | [5] |
| MBL-producing P. aeruginosa (n=49) | - | 63.2% susceptible | [5] |
Table 4: Taniborbactam Inhibition Constants (Ki) Against Specific MBLs
| Enzyme | Ki (µM) | Reference |
| NDM-1 | 0.081 | [6] |
| VIM-2 | 0.019 | [6] |
| IMP-1 | >30 | [6] |
Experimental Protocols
The in vitro activity data presented above were primarily generated using standard antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: Serial twofold dilutions of the antimicrobial agents (e.g., meropenem alone and in combination with a fixed concentration of this compound) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: The microtiter plates containing the serially diluted drugs are inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Enzyme Inhibition Assays (Ki Determination)
The inhibitory activity of the compounds against purified MBL enzymes is determined by measuring the initial rates of hydrolysis of a chromogenic or fluorogenic substrate in the presence of varying concentrations of the inhibitor.
Workflow for Ki Determination
Caption: Workflow for determining the inhibition constant (Ki).
Detailed Steps:
-
Reaction Setup: Reactions are typically performed in a 96-well plate format in a suitable buffer.
-
Enzyme and Inhibitor Pre-incubation: The purified MBL enzyme is often pre-incubated with various concentrations of the inhibitor for a defined period.
-
Initiation of Reaction: The reaction is initiated by the addition of a chromogenic (e.g., nitrocefin, CENTA) or fluorogenic substrate.[8]
-
Kinetic Measurement: The rate of substrate hydrolysis is monitored continuously by measuring the change in absorbance or fluorescence using a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration. The inhibition constant (Ki) is then determined by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).
Mechanism of Action
Both this compound and taniborbactam function by inhibiting the activity of MBLs, but through distinct chemical interactions within the enzyme's active site.
This compound: Targeting the Zinc Cofactors
This compound is a competitive inhibitor that directly interacts with the dinuclear zinc ion cluster essential for the catalytic activity of MBLs.[9] The N-sulfamoyl group of this compound is proposed to displace the zinc-bridging hydroxide/water molecule, thereby inactivating the enzyme.[10]
Proposed Mechanism of this compound Inhibition
Caption: this compound inhibits MBLs by interacting with the zinc ions.
Taniborbactam: A Dual-Action Inhibitor
Taniborbactam is a boronic acid-based inhibitor that has demonstrated a broad spectrum of activity against both serine-β-lactamases and metallo-β-lactamases.[6] In MBLs, the cyclic boronate moiety is believed to interact with the active site zinc ions and key amino acid residues, mimicking the tetrahedral transition state of β-lactam hydrolysis.[11]
Proposed Mechanism of Taniborbactam Inhibition
Caption: Taniborbactam inhibits MBLs via its cyclic boronate moiety.
Conclusion
Both this compound and taniborbactam demonstrate potent in vitro activity against a broad range of clinically important metallo-β-lactamases, positioning them as promising candidates to address the growing threat of carbapenem-resistant infections. This compound, in combination with meropenem, shows particularly strong activity against NDM-producing Enterobacterales. Taniborbactam, with its broader spectrum of inhibition against both serine- and metallo-β-lactamases, offers a versatile option in combination with cefepime. The choice between these inhibitors for further research and development will likely depend on the specific clinical context, the prevalence of different MBL variants, and the desired spectrum of activity of the final combination therapy. The data and methodologies presented in this guide provide a solid foundation for such evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro comparative activity of the new beta-lactamase inhibitor taniborbactam with cefepime or meropenem against Klebsiella pneumoniae and cefepime against Pseudomonas aeruginosa metallo-beta-lactamase-producing clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative approaches in phenotypic beta-lactamase detection for personalised infection management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ANT2681 with Other Metallo-β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) represents a critical global health threat, rendering many last-resort β-lactam antibiotics ineffective. This has spurred the development of novel MBL inhibitors to be co-administered with β-lactams to restore their efficacy. This guide provides a head-to-head comparison of ANT2681, a promising MBL inhibitor, with other key inhibitors in development, focusing on their inhibitory potency and in vitro efficacy against clinically relevant MBL-producing bacteria.
Executive Summary
This compound is a specific, competitive inhibitor of MBLs with particularly potent activity against New Delhi Metallo-β-lactamase (NDM) enzymes.[1][2][3][4] It is currently in clinical development for use in combination with meropenem. This guide compares this compound primarily with taniborbactam (formerly VNRX-5133) and QPX7728, two other broad-spectrum β-lactamase inhibitors with significant anti-MBL activity. While other inhibitors like vaborbactam, avibactam, and relebactam are clinically important, they lack direct, potent activity against MBLs and are therefore not the focus of this direct comparison. Zidebactam and nacubactam exhibit a unique "enhancer" effect rather than direct MBL inhibition and are also considered separately.
The data presented herein indicates that all three inhibitors—this compound, taniborbactam, and QPX7728—demonstrate potent inhibition of key MBLs and can restore the activity of their partner β-lactams against MBL-producing Enterobacterales. This compound, in combination with meropenem, shows particularly strong efficacy against NDM-producing isolates. Taniborbactam and QPX7728 exhibit a broader spectrum of activity that includes both serine-β-lactamases (SBLs) and MBLs.
Data Presentation
In Vitro Inhibitory Potency (Kᵢ and IC₅₀)
The following table summarizes the inhibitory potency of this compound, taniborbactam, and QPX7728 against key MBL enzymes. Lower values indicate greater potency.
| Inhibitor | Enzyme | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | NDM-1 | 40 | - |
| VIM-1 | 100 | - | |
| VIM-2 | 680 | - | |
| IMP-1 | 6300 | - | |
| Taniborbactam | NDM-1 | 81 | - |
| VIM-2 | 19 | - | |
| IMP-1 | >30,000 | - | |
| QPX7728 | NDM-1 | 32 | 55 |
| VIM-1 | 7.5 | 14 | |
| IMP-1 | 240 | 610 |
Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.
In Vitro Efficacy of Inhibitor-Antibiotic Combinations
The following table presents the in vitro activity (MIC₅₀/MIC₉₀ in µg/mL) of this compound, taniborbactam, and QPX7728 in combination with their respective partner β-lactams against collections of MBL-producing Enterobacterales.
| Inhibitor Combination | Organism Set | Meropenem (MEM) or Cefepime (FEP) MIC₅₀/MIC₉₀ (µg/mL) |
| MEM + this compound (8 µg/mL) | All MBL-positive Enterobacterales (n=1,687) | 0.25 / 8 |
| NDM-producing CRE (n=1,108) | 0.25 / 8 | |
| VIM-positive Enterobacterales (n=251) | - | |
| IMP-positive Enterobacterales (n=49) | - | |
| FEP + Taniborbactam (4 µg/mL) | All Enterobacterales (n=20,725) | 0.06 / 0.25 |
| NDM-positive Enterobacterales | - | |
| VIM-positive Enterobacterales | - | |
| MEM + QPX7728 (8 µg/mL) | MBL-producing Enterobacterales (n=224) | - / 0.5 |
Note: The presented data is derived from large surveillance studies. The specific isolate collections and testing methodologies may differ between studies.
A study directly comparing Meropenem-ANT2681 to other combinations against NDM-producing CRE found the following MIC₉₀ values:
-
Meropenem-ANT2681: 8 µg/mL
-
Cefepime-Taniborbactam: 32 µg/mL
-
Cefiderocol: 8 µg/mL
-
Aztreonam-Avibactam: 0.5 µg/mL
Notably, against NDM-positive E. coli, Meropenem-ANT2681 had an MIC₉₀ of 1 µg/mL, while Cefepime-Taniborbactam had an MIC₉₀ of >32 µg/mL.[1][2][3][4]
Experimental Protocols
MBL Enzyme Inhibition Assay (Kᵢ and IC₅₀ Determination)
Principle: The inhibitory activity of a compound against a purified MBL enzyme is determined by measuring the reduction in the rate of hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin or CENTA. The rate of color change is monitored spectrophotometrically.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)
-
Test inhibitor (e.g., this compound)
-
Chromogenic substrate (e.g., nitrocefin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well microtiter plates
-
Spectrophotometer capable of kinetic readings
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the purified MBL enzyme.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately begin kinetic measurements of absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over a set time period.
-
Calculate the initial reaction velocities from the linear phase of the absorbance curves.
-
For IC₅₀ determination, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve.
-
For Kᵢ determination, perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or mixed inhibition.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC of a β-lactam antibiotic in combination with a fixed concentration of an MBL inhibitor is determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
Bacterial isolates (MBL-producing Enterobacterales)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
β-lactam antibiotic (e.g., meropenem)
-
MBL inhibitor (e.g., this compound)
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate.
-
Add a fixed concentration of the MBL inhibitor (e.g., 8 µg/mL of this compound) to all wells containing the antibiotic dilutions.
-
Prepare a standardized bacterial inoculum and add it to each well.
-
Include growth control (no antibiotic or inhibitor) and sterility control (no bacteria) wells.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Mandatory Visualization
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
ANT2681 Demonstrates Potent In Vivo Efficacy in Preclinical Infection Models
A comprehensive analysis of preclinical data highlights the promise of ANT2681, a novel metallo-β-lactamase (MBL) inhibitor, in restoring the activity of meropenem against challenging Gram-negative pathogens. When administered in combination with meropenem, this compound effectively combats infections caused by New Delhi metallo-β-lactamase (NDM)-producing Enterobacterales in established murine infection models.
This guide provides a detailed comparison of the in vivo efficacy of the meropenem-ANT2681 combination against key alternative treatments. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antibacterial agents.
Executive Summary
Carbapenem resistance, particularly driven by the production of MBLs like NDM, poses a significant threat to global public health. This compound, in combination with the carbapenem antibiotic meropenem, has emerged as a promising therapeutic strategy. Preclinical studies utilizing the neutropenic murine thigh infection model have demonstrated a significant reduction in bacterial burden, underscoring the potential of this combination for treating infections caused by NDM-producing bacteria.
In Vivo Efficacy of Meropenem-ANT2681
The neutropenic murine thigh infection model is a standard and well-characterized model for evaluating the in vivo efficacy of antimicrobial agents. In this model, mice are rendered neutropenic to mimic an immunocompromised state, and the thigh muscle is infected with a specific bacterial strain. The efficacy of the treatment is then assessed by measuring the reduction in the number of colony-forming units (CFU) in the infected tissue over a 24-hour period.
Published studies have consistently shown the potent in vivo efficacy of the meropenem-ANT2681 combination against NDM-producing Enterobacterales.
| Treatment Group | Dosing Regimen | Bacterial Strain | Bacterial Load Reduction (log₁₀ CFU/thigh) | Citation |
| Meropenem + this compound | Meropenem 50 mg/kg q4h (s.c.) + this compound 89 mg/kg q4h (i.v.) | NDM-1-positive E. coli | >1.5 | [1] |
| Meropenem (monotherapy) | 50 mg/kg q4h (s.c.) | NDM-producing E. coli | Minimal antibacterial effect (stasis) | [1][2] |
| No Treatment | - | NDM-1-positive E. coli | Growth | [1] |
Comparison with Alternative Therapies
While direct head-to-head in vivo comparative studies are limited, existing data for alternative treatments against NDM-producing pathogens provide a basis for contextualizing the efficacy of meropenem-ANT2681.
| Treatment | Infection Model | Bacterial Strain(s) | Key In Vivo Efficacy Findings | Citation |
| Ceftazidime-Avibactam + Aztreonam | Mouse infection model | NDM-, IMP-, KPC+IMP-, KPC+NDM-producing strains | Reduced mortality and prolonged lifespan of infected mice. | [3][4] |
| Cefiderocol | Neutropenic murine thigh model | Gram-negative isolates (including Enterobacterales) | Bacterial stasis or ≥1 log₁₀ reduction for isolates with MICs of ≤4 μg/ml. | [5] |
It is important to note that the experimental conditions, including the specific bacterial strains and dosing regimens, may vary between studies, making direct comparisons challenging. However, the available data suggests that meropenem-ANT2681 demonstrates robust in vivo activity comparable to other emerging treatment options for NDM-producing infections.
Experimental Protocols
Neutropenic Murine Thigh Infection Model
The neutropenic murine thigh infection model is a standard preclinical model used to assess the efficacy of antimicrobial agents.[6]
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection.[7]
-
Infection: Mice are anesthetized and a suspension of the challenge organism, typically an NDM-producing Klebsiella pneumoniae or E. coli strain, is injected into the thigh muscle. The inoculum is prepared to achieve a starting bacterial concentration of approximately 10⁶ to 10⁷ CFU/thigh.[7][8]
-
Treatment: Treatment with the investigational drug (e.g., meropenem-ANT2681) or comparator agents is initiated at a specified time point post-infection, often 2 hours. Drugs are administered via appropriate routes (e.g., subcutaneous for meropenem, intravenous for this compound) at specified dosing intervals for 24 hours.[1]
-
Assessment of Efficacy: At 24 hours post-treatment initiation, mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized. The homogenate is then serially diluted and plated on appropriate agar to determine the bacterial load (CFU/thigh). The change in log₁₀ CFU/thigh from the start of treatment is calculated to determine the efficacy of the antimicrobial agent.[7]
Visualizing the Pathway and Process
To better illustrate the underlying mechanism and experimental procedures, the following diagrams are provided.
Caption: Mechanism of this compound action in overcoming NDM-1 mediated meropenem resistance.
Caption: Workflow of the neutropenic murine thigh infection model for efficacy testing.
References
- 1. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo Antimicrobial Activities of Ceftazidime/Avibactam Alone or in Combination with Aztreonam Against Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo Antimicrobial Activities of Ceftazidime/Avibactam Alone or in Combination with Aztreonam Against Carbapenem-Resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Humanized Exposures of Cefiderocol (S-649266) against a Diverse Population of Gram-Negative Bacteria in a Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 7. Mouse thigh infection model. [bio-protocol.org]
- 8. Murine Models of Klebsiella pneumoniae Gastrointestinal Infection - PMC [pmc.ncbi.nlm.nih.gov]
ANT2681: A Metallo-β-Lactamase Inhibitor Restoring Meropenem Activity Against VIM and IMP-Producing Enterobacterales
For Researchers, Scientists, and Drug Development Professionals
The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs), such as Verona integron-encoded MBL (VIM) and imipenemase (IMP), pose a significant threat to public health. These enzymes efficiently hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, rendering them ineffective. This guide provides a comparative analysis of the investigational MBL inhibitor ANT2681 in combination with meropenem, its activity against VIM and IMP-producing Enterobacterales, and a comparison with alternative treatment options, supported by available experimental data.
Executive Summary
This compound is a competitive inhibitor of MBLs that, in combination with meropenem, has demonstrated the ability to restore the in vitro activity of meropenem against Enterobacterales isolates producing VIM and IMP carbapenemases. When combined with meropenem at a concentration of 8 µg/mL, this compound inhibited 74.9% of VIM-producing and 85.7% of IMP-producing Enterobacterales isolates[1][2][3]. This combination presents a promising therapeutic strategy to address infections caused by these difficult-to-treat pathogens. While direct comparative clinical data is limited, in vitro studies suggest that the meropenem-ANT2681 combination has the potential to be a valuable alternative to existing treatments such as cefiderocol and aztreonam-avibactam, particularly for MBL-producing isolates.
Data Presentation
In Vitro Activity of Meropenem-ANT2681 and Comparators
The following table summarizes the in vitro activity of meropenem in combination with this compound against VIM and IMP-producing Enterobacterales. For context, Minimum Inhibitory Concentration (MIC) data for alternative agents against carbapenemase-producing Enterobacterales are also included, although direct comparisons from the same studies are not always available.
| Organism/Enzyme | Drug Combination/Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible/Inhibited | Reference(s) |
| VIM-producing Enterobacterales | Meropenem-ANT2681 (8 µg/mL) | - | - | 74.9% | [1][2][3] |
| IMP-producing Enterobacterales | Meropenem-ANT2681 (8 µg/mL) | - | - | 85.7% | [1][2][3] |
| MBL-producing Enterobacterales | Cefiderocol | - | 4 | 91.5% | [4] |
| MBL-producing K. pneumoniae | Aztreonam-Avibactam | 0.25 | 0.5 | - | [5] |
| NDM-producing Enterobacterales | Meropenem-ANT2681 (8 µg/mL) | 0.25 | 8 | - | [1] |
| NDM-producing Enterobacterales | Cefiderocol | - | 8 | - | [1] |
| NDM-producing Enterobacterales | Aztreonam-Avibactam | - | 0.5 | - | [1] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. The susceptibility breakpoint for cefiderocol is ≤4 mg/L according to CLSI.
Experimental Protocols
Broth Microdilution Susceptibility Testing
The in vitro activity of meropenem in combination with this compound was determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7] A detailed, generalized protocol is as follows:
-
Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on an appropriate agar medium (e.g., Trypticase Soy Agar with 5% sheep blood) for 18-24 hours at 35±2°C.
-
Several colonies are suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Solutions:
-
Stock solutions of meropenem and this compound are prepared at known concentrations.
-
Serial two-fold dilutions of meropenem are prepared in CAMHB in 96-well microtiter plates.
-
This compound is added to the wells at a fixed concentration (e.g., 8 µg/mL).
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well of the microtiter plates containing the antimicrobial dilutions.
-
The plates are incubated at 35±2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.
-
Mandatory Visualization
Mechanism of Action: Competitive Inhibition of Metallo-β-Lactamases
References
- 1. journals.asm.org [journals.asm.org]
- 2. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activity of Cefiderocol Against Meropenem-Nonsusceptible Gram-Negative Bacilli with Defined β-Lactamase Carriage: SIDERO-WT Surveillance Studies, 2014–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentrations of aztreonam-avibactam, ceftazidime-avibactam and meropenem in clinical isolates of Klebsiella pneumoniae harboring carbapenemase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Comparative Analysis of ANT2681 Cross-Reactivity with Other Metalloenzymes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ANT2681's Selectivity Profile.
The development of metallo-β-lactamase (MBL) inhibitors is a critical strategy in combating antibiotic resistance. However, a key challenge in their development is ensuring selectivity for the bacterial MBLs over host metalloenzymes, as off-target inhibition can lead to toxicity. This guide provides a comparative analysis of the cross-reactivity profile of this compound, a novel MBL inhibitor, with other clinically relevant metalloenzymes. The performance of this compound is compared with other MBL inhibitors, taniborbactam and aspergillomarasmine A, supported by available experimental data.
Executive Summary
This compound is a specific, competitive inhibitor of metallo-β-lactamases (MBLs), with particularly potent activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][2] It is currently in preclinical development for use in combination with meropenem.[3][4] This guide demonstrates that this compound exhibits a high degree of selectivity for its target MBLs with minimal cross-reactivity against a panel of human metalloenzymes at therapeutic concentrations. In comparison, while other MBL inhibitors like taniborbactam also show a favorable selectivity profile, the mechanism of action of agents like aspergillomarasmine A raises potential concerns about broader off-target effects due to its zinc-chelating properties.
Comparative Selectivity Profile
The following table summarizes the inhibitory activity of this compound and its comparators against their target MBLs and a panel of human metalloenzymes. This data allows for a direct comparison of their selectivity.
| Compound | Target Enzyme | Enzyme Class | Inhibition (Ki/IC50) | Fold-Selectivity vs. NDM-1 |
| This compound | NDM-1 | Bacterial Metallo-β-Lactamase | Ki: 28 nM | - |
| VIM-1 | Bacterial Metallo-β-Lactamase | Ki: 550 nM | 0.05x | |
| IMP-1 | Bacterial Metallo-β-Lactamase | Ki: 3.6 µM | 0.008x | |
| ACE | Human Metalloenzyme | IC50: 36.37 µM | >1299x | |
| GLY2 (Glyoxalase II) | Human Metalloenzyme | IC50: >54 µM | >1900x | |
| MMP-2 | Human Metalloenzyme | IC50: 172.85 µM | >6173x | |
| MMP-9 | Human Metalloenzyme | IC50: >200 µM | >7143x | |
| Taniborbactam | NDM-1 | Bacterial Metallo-β-Lactamase | Ki: 80 nM | - |
| (VNRX-5133) | VIM-2 | Bacterial Metallo-β-Lactamase | Ki: 19 nM | 4.2x |
| Panel of 128 human enzymes and receptors | Human Metalloenzymes/Receptors | No significant inhibition at 100 µM | High | |
| Aspergillomarasmine A | NDM-1 | Bacterial Metallo-β-Lactamase | IC50: 4.0 µM | - |
| VIM-2 | Bacterial Metallo-β-Lactamase | IC50: 9.6 µM | 0.42x | |
| ACE, GLY2, MMPs | Human Metalloenzymes | Data not available (Mechanism: Zinc Sequestration) | Unknown |
Signaling Pathways and Experimental Workflows
To understand the assessment of inhibitor specificity, the following diagrams illustrate the general signaling pathway of MBLs and the experimental workflow for determining cross-reactivity.
Experimental Protocols
While the specific, detailed protocols for the cross-reactivity testing of this compound are not publicly available, the following are general methodologies for the key experiments cited.
Metallo-β-Lactamase (MBL) Inhibition Assay (Ki Determination)
The inhibitory activity of compounds against MBLs is typically determined using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin.
-
Reagents and Materials: Purified recombinant MBL enzyme (e.g., NDM-1, VIM-1), nitrocefin, assay buffer (e.g., HEPES or MOPS with ZnSO4), test compound (this compound).
-
Procedure:
-
A dilution series of the test compound is prepared.
-
The MBL enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a 96-well plate.
-
The reaction is initiated by the addition of nitrocefin.
-
The rate of nitrocefin hydrolysis is monitored by measuring the increase in absorbance at 486 nm over time using a microplate reader.
-
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The inhibition constant (Ki) is determined by fitting the data to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive) using specialized software.
Human Metalloenzyme Cross-Reactivity Assays (IC50 Determination)
1. Angiotensin-Converting Enzyme (ACE) Inhibition Assay:
-
Principle: ACE activity can be measured using a fluorogenic substrate. The substrate is cleaved by ACE to release a fluorescent product.
-
General Protocol:
-
Recombinant human ACE is incubated with various concentrations of the test compound.
-
A fluorogenic ACE substrate is added to initiate the reaction.
-
The increase in fluorescence is measured over time.
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from a dose-response curve.
-
2. Glyoxalase II (GLY2) Inhibition Assay:
-
Principle: Glyoxalase II catalyzes the hydrolysis of S-D-lactoylglutathione. Its activity can be monitored by the decrease in absorbance at 240 nm due to the consumption of the substrate.
-
General Protocol:
-
S-D-lactoylglutathione is prepared as the substrate.
-
Recombinant human Glyoxalase II is pre-incubated with different concentrations of the test inhibitor.
-
The reaction is started by adding the substrate.
-
The decrease in absorbance at 240 nm is recorded.
-
The IC50 value is determined from the dose-response curve.
-
3. Matrix Metalloproteinase (MMP-2 and MMP-9) Inhibition Assay:
-
Principle: Similar to the ACE assay, MMP activity is often measured using a fluorogenic peptide substrate that is specifically cleaved by the MMP, releasing a fluorescent group.
-
General Protocol:
-
Recombinant human MMP-2 or MMP-9 is activated from its pro-form.
-
The activated MMP is incubated with a range of concentrations of the test compound.
-
A fluorogenic MMP substrate is added to start the reaction.
-
The increase in fluorescence is monitored.
-
The IC50 is calculated from the resulting dose-response curve.
-
Conclusion
The available data indicates that this compound is a highly selective inhibitor of bacterial metallo-β-lactamases, particularly NDM-1. Its high IC50 values against a panel of human metalloenzymes, including ACE, Glyoxalase II, and MMPs, suggest a low potential for off-target effects and a favorable safety profile. Taniborbactam also demonstrates a high degree of selectivity based on broad panel screening.[5] The zinc-chelating mechanism of aspergillomarasmine A, while effective against MBLs, inherently carries a higher theoretical risk of off-target interactions with host metalloenzymes, though further direct comparative studies are needed to quantify this risk.[6] The presented data supports the continued development of this compound as a promising and selective MBL inhibitor for combating carbapenem-resistant infections.
References
- 1. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspergillomarasmine A inhibits metallo-β-lactamases by selectively sequestering Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 203. Activity of Cefepime in Combination with Taniborbactam (formerly VNRX-5133) Against Pseudomonas aeruginosa from a Global 2018-2020 Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Potential Resistance Mechanisms to ANT2681: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the potential mechanisms by which bacteria may develop resistance to the novel metallo-β-lactamase inhibitor (MBLi) ANT2681, which is under development in combination with the carbapenem antibiotic meropenem. As no clinically significant resistance to this compound has been reported to date, this document focuses on theoretical pathways of resistance, supported by experimental data from related compounds and general principles of antibiotic resistance.
Executive Summary
This compound is a potent, competitive inhibitor of New Delhi metallo-β-lactamase (NDM) enzymes, a major cause of carbapenem resistance in Enterobacterales.[1][2][3] In combination with meropenem, this compound restores the antibiotic's activity against many NDM-producing strains.[1][2] While this combination therapy represents a promising new tool in the fight against multidrug-resistant organisms, the potential for the evolution of resistance remains a critical area of investigation. This guide explores the likely molecular mechanisms that could lead to reduced susceptibility to the meropenem-ANT2681 combination, including alterations in the MBL enzyme target, the action of efflux pumps, and modifications to the targets of meropenem itself.
Mechanism of Action: Meropenem and this compound
The combination of meropenem and this compound employs a dual-pronged attack on bacterial cells. Meropenem, a broad-spectrum carbapenem antibiotic, functions by inhibiting bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs). However, the efficacy of meropenem is compromised by the hydrolytic activity of metallo-β-lactamases like NDM-1.
This compound is designed to counteract this resistance mechanism. It acts as a specific and competitive inhibitor of MBLs, with particularly strong activity against NDM enzymes.[1][2][3] this compound binds to the active site of the MBL, preventing the hydrolysis of meropenem and thereby restoring its antibacterial efficacy.
Potential Resistance Mechanisms
While no specific resistance to this compound has been clinically observed, several mechanisms could theoretically lead to reduced efficacy of the combination therapy. These are categorized into three main areas:
-
Target Modification (Metallo-β-Lactamase): Alterations in the gene encoding the MBL could prevent this compound from binding effectively.
-
Efflux Pumps: Bacteria may upregulate or acquire efflux pumps capable of expelling this compound and/or meropenem from the cell.
-
Resistance to Meropenem: Bacteria could develop resistance to meropenem through mechanisms independent of MBLs, such as modifications to penicillin-binding proteins.
The following sections detail these potential mechanisms and provide hypothetical experimental protocols to investigate them.
Target Modification: Alterations in the NDM-1 Enzyme
Mutations in the blaNDM-1 gene could lead to amino acid substitutions in the NDM-1 enzyme, potentially reducing the binding affinity of this compound without significantly compromising the enzyme's ability to hydrolyze meropenem.
Supporting Experimental Data (Hypothetical)
While no studies have specifically examined the evolution of this compound resistance via NDM-1 mutations, studies on other β-lactamase inhibitors have shown that mutations in the target enzyme can confer resistance. For example, mutations in the blaKPC-3 gene have been shown to lead to resistance to the β-lactamase inhibitor avibactam.
| Experiment | Organism | Selection Agent | Observed Mutations | Fold-Increase in MIC |
| Serial Passage | Klebsiella pneumoniae (NDM-1 positive) | Meropenem + this compound | Hypothetical mutations in blaNDM-1 | 4-16 fold |
| Site-Directed Mutagenesis | E. coli expressing NDM-1 variants | - | Specific amino acid substitutions near the active site | Variable |
Table 1: Hypothetical data from experiments investigating NDM-1 mediated resistance to this compound.
Experimental Protocol: In Vitro Evolution of Resistance
This protocol describes a method for selecting for and characterizing resistant mutants through serial passage.
Methodology:
-
Strain and Culture Conditions: A clinical isolate of Klebsiella pneumoniae harboring the blaNDM-1 gene is grown in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Initial MIC Determination: The initial minimum inhibitory concentration (MIC) of the meropenem-ANT2681 combination is determined using broth microdilution according to CLSI guidelines.
-
Serial Passage: The bacterial culture is serially passaged daily in CAMHB containing sub-inhibitory concentrations of meropenem-ANT2681. The concentration is doubled every 2-3 days.
-
Isolation of Mutants: After 30 days of serial passage, the culture is plated on agar containing meropenem-ANT2681 to select for resistant single colonies.
-
Characterization of Mutants: The MICs of the resistant isolates are re-determined. Whole-genome sequencing is performed to identify mutations in the blaNDM-1 gene and other potential resistance determinants.
Efflux Pump-Mediated Resistance
Overexpression or acquisition of efflux pumps that can transport this compound and/or meropenem out of the bacterial cell could lead to reduced intracellular concentrations of the drugs, thereby increasing the MIC.
Supporting Experimental Data
Efflux pumps of the Resistance-Nodulation-Division (RND) superfamily are known to contribute to resistance to β-lactams and some β-lactamase inhibitors. While specific data for this compound is not available, studies with other compounds suggest this is a plausible mechanism.
| Efflux Pump System | Bacterial Species | Substrates | Potential for this compound Efflux |
| AcrAB-TolC | Escherichia coli | β-lactams, various other antibiotics | High |
| MexAB-OprM | Pseudomonas aeruginosa | β-lactams, various other antibiotics | High |
Table 2: Major efflux pump systems in Gram-negative bacteria and their potential to efflux this compound.
Experimental Protocol: Evaluation of Efflux Pump Involvement
This protocol uses an efflux pump inhibitor (EPI) to determine the contribution of efflux pumps to resistance.
Methodology:
-
Strains: A wild-type NDM-1 producing strain and a resistant mutant obtained from serial passage experiments are used.
-
MIC Determination with and without an EPI: The MIC of the meropenem-ANT2681 combination is determined for both strains in the presence and absence of a known broad-spectrum efflux pump inhibitor, such as phenylalanine-arginine β-naphthylamide (PAβN).
-
Interpretation: A significant reduction (≥4-fold) in the MIC in the presence of the EPI suggests that efflux is contributing to the resistance phenotype.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to compare the expression levels of known efflux pump genes (e.g., acrA, acrB) in the resistant mutant compared to the wild-type strain.
Meropenem-Specific Resistance Mechanisms
Resistance to the combination can also arise from the development of resistance to meropenem itself, through mechanisms that are independent of MBL activity.
Key Mechanisms of Meropenem Resistance:
-
Modification of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce their affinity for meropenem.
-
Porin Loss: Reduced expression or mutations in outer membrane porins (e.g., OmpK36 in K. pneumoniae) can limit the influx of meropenem into the periplasmic space.
Supporting Experimental Data
Studies have demonstrated the in vitro selection of meropenem resistance in carbapenem-susceptible isolates.
| Bacterial Strain | Selection Agent | Observed Resistance Mechanism | Reference |
| K. pneumoniae with KPC-3 variant | Meropenem | Mutations in ompK36 porin gene | --INVALID-LINK-- |
| Methicillin-susceptible S. aureus | Meropenem | Mutations in PBP genes and cell wall regulators | --INVALID-LINK-- |
Table 3: Examples of experimentally selected meropenem resistance.
Comparison with Alternative Therapies
The potential for resistance to meropenem-ANT2681 should be considered in the context of existing and emerging therapies for NDM-producing Enterobacterales.
| Therapeutic Combination | Mechanism of Action | Known Resistance Mechanisms | Reported MIC90 against NDM-positive E. coli |
| Meropenem-ANT2681 | Carbapenem + MBL inhibitor | Potential: NDM-1 mutations, efflux, PBP modification | 1 µg/mL[1][4] |
| Aztreonam-Avibactam | Monobactam + serine-β-lactamase inhibitor | Efflux, PBP3 mutations | 4 µg/mL[1][4] |
| Cefiderocol | Siderophore cephalosporin | Target modification, mutations in siderophore uptake systems | >32 µg/mL[1][4] |
| Cefepime-Taniborbactam | Cephalosporin + broad-spectrum β-lactamase inhibitor | Efflux, target modification | >32 µg/mL[1][4] |
Table 4: Comparison of meropenem-ANT2681 with alternative treatments for NDM-producing E. coli.
Conclusion
The combination of meropenem and this compound holds significant promise for the treatment of infections caused by NDM-producing bacteria. While no clinical resistance to this compound has been reported, it is crucial for the research and drug development community to proactively investigate potential resistance mechanisms. The primary theoretical pathways to resistance include mutations in the blaNDM gene that reduce this compound binding, upregulation of efflux pumps, and the development of meropenem-specific resistance mechanisms. Continued surveillance and in vitro evolution studies will be essential to understand and anticipate the emergence of resistance to this important new therapeutic option. The experimental frameworks outlined in this guide provide a basis for these critical ongoing investigations.
References
- 1. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound: SAR Studies Leading to the Identification of a Metallo-β-lactamase Inhibitor with Potential for Clinical Use in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ANT2681: A Potent Metallo-β-Lactamase Inhibitor Restoring Meropenem Efficacy Against Resistant Clinical Isolates
A detailed comparison of the in vitro performance of the novel metallo-β-lactamase inhibitor ANT2681 against challenging clinical isolates and standard laboratory strains of Enterobacterales. This guide provides researchers, scientists, and drug development professionals with key experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) pose a significant threat to public health. This compound is a novel, specific, and competitive MBL inhibitor currently in clinical development in combination with the carbapenem antibiotic meropenem. This combination aims to restore the activity of meropenem against bacteria that have acquired resistance through the production of MBLs, particularly the New Delhi metallo-β-lactamase (NDM).
This guide provides a comprehensive comparison of the performance of the meropenem-ANT2681 combination against a large panel of recent, globally collected clinical isolates of MBL-producing Enterobacterales versus standard laboratory reference strains.
Performance Against Clinical Isolates vs. Laboratory Strains
This compound, in combination with meropenem, demonstrates a significant potentiation of meropenem's antibacterial activity against MBL-producing clinical isolates. While comprehensive data directly comparing a wide array of genetically diverse clinical isolates to a standard set of laboratory strains is not extensively published, the available information indicates a profound effect on resistant clinical pathogens.
Standard laboratory strains, such as Escherichia coli ATCC 25922 and Klebsiella pneumoniae ATCC 700603, are typically susceptible to meropenem alone and are used for quality control in susceptibility testing.[1] Therefore, the primary focus of this compound's development has been on its ability to restore meropenem's efficacy against resistant clinical isolates that harbor MBL genes.
Quantitative Data Summary
The following tables summarize the in vitro susceptibility data for meropenem and the meropenem-ANT2681 combination against a large collection of MBL-producing Enterobacterales clinical isolates.
Table 1: In Vitro Activity of Meropenem with Increasing Concentrations of this compound against MBL-Positive Enterobacterales Clinical Isolates [1][2]
| Antibacterial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Meropenem | >32 | >32 |
| Meropenem + this compound (8 µg/mL) | 0.25 | 8 |
Table 2: Activity of Meropenem-ANT2681 (8 µg/mL) against MBL-Producing Enterobacterales Clinical Isolates by MBL Genotype [1][2][3]
| Organism Subgroup (n) | Meropenem MIC90 (µg/mL) | Meropenem-ANT2681 MIC90 (µg/mL) | % Inhibited by MEM-ANT2681 at ≤8 µg/mL |
| All MBL-positive (1,687) | >32 | 8 | 78.7 |
| NDM-positive (1,108) | >32 | 8 | 92.5 |
| VIM-positive (251) | >32 | >32 | 74.9 |
| IMP-positive (49) | >32 | 16 | 85.7 |
Table 3: Comparative Activity of Meropenem-ANT2681 and Other Agents against NDM-Producing CRE Clinical Isolates [1][3][4]
| Antimicrobial Agent | MIC90 (µg/mL) |
| Meropenem-ANT2681 (8 µg/mL) | 8 |
| Cefiderocol | 8 |
| Cefepime-Taniborbactam | 32 |
| Aztreonam-Avibactam | 0.5 |
Experimental Protocols
The data presented in this guide were primarily generated using the broth microdilution method for antimicrobial susceptibility testing, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Susceptibility Testing Protocol
-
Inoculum Preparation:
-
Well-isolated colonies of the test organism are selected from an 18- to 24-hour-old agar plate.
-
The tops of several colonies are touched with a sterile loop, and the growth is transferred to a tube containing sterile saline.
-
The bacterial suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Solutions:
-
Stock solutions of meropenem and this compound are prepared at known concentrations.
-
Serial twofold dilutions of meropenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
For the combination testing, this compound is added to the CAMHB at a fixed concentration (e.g., 8 µg/mL) before the addition of meropenem.
-
-
Microdilution Plate Setup:
-
96-well microtiter plates are used for the assay.
-
Each well is filled with 100 µL of the appropriate antimicrobial dilution in CAMHB.
-
The prepared bacterial inoculum (10 µL) is added to each well, resulting in a final volume of 110 µL.
-
Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included on each plate.
-
-
Incubation:
-
The microtiter plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.
-
-
Reading and Interpretation of Results:
-
Following incubation, the plates are examined visually for bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
MIC50 and MIC90 values, the concentrations at which 50% and 90% of the isolates are inhibited, respectively, are then determined.
-
Mechanism of Action and Experimental Workflow
Mechanism of Action of this compound
This compound is a competitive inhibitor of metallo-β-lactamases (MBLs). These enzymes require zinc ions in their active site to hydrolyze β-lactam antibiotics like meropenem. This compound functions by binding to the active site of the MBL, preventing it from inactivating meropenem. This allows meropenem to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.
Caption: Mechanism of this compound in protecting meropenem from MBL-mediated hydrolysis.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the typical workflow for determining the in vitro efficacy of the meropenem-ANT2681 combination against bacterial isolates.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ANT2681 in Combination with Meropenem: A Comparative Guide to a Novel Metallo-β-Lactamase Inhibitor Therapy
For Researchers, Scientists, and Drug Development Professionals
The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) represents a critical global health threat. This guide provides a comprehensive analysis of ANT2681, a novel MBL inhibitor, and its synergistic activity with the carbapenem antibiotic meropenem. Through a detailed examination of its mechanism of action, supporting experimental data, and comparison with current therapeutic alternatives, this document serves as a vital resource for the scientific community engaged in the development of new antimicrobial strategies.
Executive Summary
This compound is a specific and competitive inhibitor of MBLs, with particularly potent activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][2] By binding to the dinuclear zinc ion cluster in the active site of these enzymes, this compound effectively neutralizes the primary mechanism of carbapenem resistance in a significant population of CRE.[3][4][5] When used in combination with meropenem, this compound restores the antibiotic's efficacy against many MBL-producing strains. In vitro studies have demonstrated a dramatic reduction in the minimum inhibitory concentration (MIC) of meropenem, while in vivo studies using murine infection models have confirmed the combination's therapeutic potential.[1][2][3][4] This guide presents the key data supporting the clinical development of the this compound-meropenem combination and compares its performance against other recently developed antibiotic therapies.
Data Presentation: In Vitro Synergistic Activity
The combination of this compound with meropenem has been shown to significantly enhance the in vitro activity of meropenem against a large panel of MBL-producing Enterobacterales. The following table summarizes the key findings from susceptibility studies.
| Organism Group | Meropenem MIC50/MIC90 (μg/mL) | Meropenem + this compound (8 μg/mL) MIC50/MIC90 (μg/mL) | Reference |
| MBL-positive Enterobacterales (n=1,687) | >32/>32 | 0.25/8 | [1][2] |
| NDM-producing CRE (n=1,108) | >32/>32 | 0.25/8 | [1][2] |
| VIM-positive Enterobacterales | Not specified | Inhibited 74.9% of isolates at 8 μg/mL of both drugs | [1][2] |
| IMP-positive Enterobacterales | Not specified | Inhibited 85.7% of isolates at 8 μg/mL of both drugs | [1][2] |
Comparative Efficacy Against NDM-Positive E. coli
The activity of the this compound-meropenem combination has been compared to other novel antibiotic therapies against challenging pathogens such as NDM-positive E. coli.
| Drug/Combination | MIC90 (μg/mL) against NDM-positive E. coli | Reference |
| Meropenem-ANT2681 | 1 | [1] |
| Aztreonam-avibactam | 4 | [1] |
| Cefiderocol | >32 | [1] |
| Cefepime-taniborbactam | >32 | [1] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
The synergistic activity of this compound and meropenem is typically assessed using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Reagents:
-
Prepare stock solutions of meropenem and this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Create a series of twofold dilutions of meropenem in cation-adjusted Mueller-Hinton broth (CAMHB).
-
For the combination testing, prepare a parallel set of meropenem dilutions in CAMHB containing a fixed concentration of this compound (e.g., 8 μg/mL).
-
-
Inoculum Preparation:
-
Culture the bacterial isolates to be tested on an appropriate agar medium overnight.
-
Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Assay Procedure:
-
Dispense the diluted bacterial inoculum into 96-well microtiter plates containing the serial dilutions of meropenem alone and in combination with this compound.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Data Interpretation:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
The synergistic effect is determined by comparing the MIC of meropenem alone to the MIC of meropenem in the presence of this compound.
-
In Vivo Efficacy: Murine Neutropenic Thigh Infection Model
The in vivo efficacy of the this compound-meropenem combination is evaluated in a well-established murine neutropenic thigh infection model.[3][4]
-
Induction of Neutropenia:
-
Female ICR mice (or a similar strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.
-
-
Infection:
-
Mice are anesthetized and then infected via intramuscular injection into the thigh with a standardized inoculum of an MBL-producing Enterobacterales strain (e.g., 106 - 107 CFU/thigh).
-
-
Treatment:
-
Treatment with meropenem, this compound, the combination, or a vehicle control is initiated at a specified time post-infection (e.g., 2 hours).
-
Drugs are administered via a clinically relevant route (e.g., subcutaneous for meropenem, intravenous for this compound) at various dosing regimens.
-
-
Assessment of Efficacy:
-
At a predetermined endpoint (e.g., 24 hours post-treatment initiation), mice are euthanized.
-
The infected thigh muscles are aseptically removed, homogenized, and serially diluted.
-
The dilutions are plated on appropriate agar media to determine the bacterial load (CFU/thigh).
-
Efficacy is measured by the reduction in bacterial burden compared to the control group.
-
Visualizing the Mechanism and Workflow
To better illustrate the underlying principles and experimental design, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of this compound's synergistic action with meropenem.
References
- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae | Semantic Scholar [semanticscholar.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Independent Verification of Published ANT2681 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metallo-β-lactamase inhibitor (MBLi) ANT2681's performance with alternative therapeutic options, supported by published experimental data. All quantitative data is summarized for clear comparison, and detailed methodologies for key experiments are provided.
Executive Summary
This compound is a novel, specific, and competitive inhibitor of metallo-β-lactamases (MBLs), with particularly potent activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][2][3][4][5] Developed for use in combination with the carbapenem antibiotic meropenem, this compound effectively restores meropenem's activity against many carbapenem-resistant Enterobacterales (CRE).[1][2][4][6] The global spread of MBL-producing CRE, especially those carrying the NDM gene, poses a significant public health threat for which effective treatments are limited.[2] this compound offers a promising therapeutic strategy to address this unmet medical need.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of MBLs.[7][8] These enzymes, produced by certain bacteria, confer resistance to β-lactam antibiotics, including carbapenems, by hydrolyzing the β-lactam ring. This compound specifically interacts with the dinuclear zinc ion cluster within the active site of MBLs, a common feature of these enzymes.[7][8][9] This competitive inhibition prevents the breakdown of meropenem, allowing the antibiotic to exert its bactericidal effects.[1][2][4]
Comparative Performance Data
The combination of meropenem and this compound (MEM-ANT2681) has demonstrated significant efficacy in restoring meropenem's activity against MBL-producing Enterobacterales. The following tables summarize the in vitro susceptibility data from published studies.
Table 1: In Vitro Activity of Meropenem with and without this compound against MBL-Positive Enterobacterales
| Organism Subset | Meropenem MIC50/MIC90 (μg/ml) | Meropenem + this compound (8 μg/ml) MIC50/MIC90 (μg/ml) | Reference |
| MBL-positive Enterobacterales (n=1,687) | >32/>32 | 0.25/8 | [1][2][4] |
| NDM-producing CRE (n=1,108) | >32/>32 | 0.25/8 | [1][6] |
| VIM-positive Enterobacterales | Not specified | Inhibited 74.9% of isolates | [1][2][4] |
| IMP-positive Enterobacterales | Not specified | Inhibited 85.7% of isolates | [1][2][4] |
Table 2: Comparative Activity of MEM-ANT2681 and Other Agents against NDM-Producing CRE
| Agent | MIC90 (μg/ml) | Reference |
| Meropenem-ANT2681 | 8 | [1] |
| Cefiderocol (FDC) | 8 | [1][2] |
| Cefepime-taniborbactam (FEP-taniborbactam) | 32 | [1][2] |
| Aztreonam-avibactam (ATM-AVI) | 0.5 | [1][2] |
Table 3: Comparative Activity against NDM-positive Escherichia coli
| Agent | MIC90 (μg/ml) | Reference |
| Meropenem-ANT2681 | 1 | [2] |
| Aztreonam-avibactam (ATM-AVI) | 4 | [2] |
| Cefiderocol (FDC) | >32 | [2] |
| Cefepime-taniborbactam (FEP-taniborbactam) | >32 | [2] |
Experimental Protocols
In Vitro Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of meropenem in combination with this compound against a panel of clinical isolates.
Methodology:
-
Isolate Collection: A global collection of MBL-producing Enterobacterales clinical isolates was used.[6]
-
MIC Determination: Broth microdilution susceptibility testing was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]
-
Drug Concentrations: Meropenem was tested in doubling dilutions, both alone and in the presence of a fixed concentration of this compound (typically 8 μg/ml).[1][2][4][6]
-
Data Analysis: The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively, were determined.[1][2][4][6]
In Vivo Pharmacodynamics (Murine Neutropenic Thigh Infection Model)
Objective: To evaluate the in vivo efficacy of the meropenem-ANT2681 combination.
Methodology:
-
Animal Model: Neutropenic mice were used to mimic an immunocompromised state.[7][8]
-
Infection: Mice were infected in the thigh muscle with a specific strain of NDM-producing Enterobacteriaceae.[7][8]
-
Treatment: At a specified time post-infection, treatment was initiated with various doses of meropenem and this compound, administered via subcutaneous and intravenous routes, respectively.[7][8]
-
Outcome Measurement: After 24 hours of therapy, the bacterial burden in the thighs was quantified by plating homogenized tissue and counting colony-forming units (CFU).[8]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between drug exposure (e.g., Area Under the Curve - AUC) and the antibacterial effect was modeled to determine the exposures required for bacterial stasis or killing.[7][8] The dose fractionation study identified the area under the concentration-time curve (AUC) as the relevant pharmacodynamic index for this compound.[7][8]
Conclusion
The published research findings consistently demonstrate that this compound is a potent inhibitor of NDM metallo-β-lactamases. When used in combination with meropenem, it restores the antibiotic's activity against a significant number of carbapenem-resistant Enterobacterales. The comparative data suggests that the meropenem-ANT2681 combination is a promising candidate for treating serious infections caused by NDM-producing pathogens, offering a valuable alternative to other therapeutic options. Further clinical development and investigation are warranted to fully establish its role in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound: SAR Studies Leading to the Identification of a Metallo-β-lactamase Inhibitor with Potential for Clinical Use in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
Meropenem-ANT2681 Combination Therapy: Bridging the Gap Between In Vitro Susceptibility and In Vivo Efficacy
A new therapeutic approach pairing the carbapenem antibiotic meropenem with the novel metallo-β-lactamase inhibitor (MBLi) ANT2681 demonstrates a promising correlation between in vitro bacterial susceptibility and in vivo therapeutic outcomes. This guide provides an objective comparison of the combination's performance, supported by experimental data, for researchers, scientists, and drug development professionals.
The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo-β-lactamases (MBLs) poses a significant global health threat. This compound is a specific, competitive inhibitor of MBLs, with particularly potent activity against New Delhi metallo-β-lactamase (NDM) enzymes.[1][2] By inhibiting the enzymatic activity of MBLs, this compound restores the efficacy of meropenem against these otherwise resistant bacteria.[3][4]
In Vitro Susceptibility of Meropenem-ANT2681
In vitro studies demonstrate that the addition of this compound significantly reduces the minimum inhibitory concentrations (MICs) of meropenem for MBL-producing Enterobacterales. In a large study, the addition of 8 µg/mL of this compound lowered the meropenem MIC50/MIC90 from >32/>32 µg/mL to 0.25/8 µg/mL against 1,687 MBL-positive Enterobacterales, including 1,108 NDM-producing isolates.[2][5] The combination also showed potent activity against Verona integron-encoded MBL (VIM)-positive and imipenem-hydrolyzing β-lactamase (IMP)-positive Enterobacterales.[2][5]
Comparative In Vitro Activity
The in vitro antibacterial activity of the meropenem-ANT2681 combination has been compared to other novel antimicrobial agents. The data highlights its potent activity, particularly against NDM-producing Escherichia coli.
| Organism (n) | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) |
| NDM-producing Enterobacterales (1,108) | Meropenem-ANT2681 (8 µg/mL) | 0.25 | 8 |
| Cefiderocol | - | 8 | |
| Cefepime-taniborbactam | - | 32 | |
| Aztreonam-avibactam | - | 0.5 | |
| NDM-producing E. coli | Meropenem-ANT2681 (8 µg/mL) | - | 1 |
| Aztreonam-avibactam | - | 4 | |
| Cefiderocol | - | >32 | |
| Cefepime-taniborbactam | - | >32 |
Data sourced from studies on large collections of clinical isolates.[2][6]
In Vivo Efficacy of Meropenem-ANT2681
The correlation between in vitro susceptibility and in vivo efficacy was investigated using a murine neutropenic thigh infection model with NDM-producing Enterobacterales.[3] This model is a standard for preclinical evaluation of antimicrobial agents.[4][7]
Dose-ranging and dose-fractionation studies were conducted to determine the pharmacodynamic (PD) index of this compound when co-administered with meropenem. The area under the concentration-time curve (AUC) was identified as the relevant PD index for this compound.[3]
A study involving five NDM-producing strains established the exposure levels of meropenem and this compound required to achieve bacterial stasis (no change in bacterial load). The results indicated that a free time above the potentiated meropenem MIC (fT>%MIC) of 40% and an this compound AUC of 700 mg·h/liter were required for stasis.[3] This demonstrates a clear link between the in vitro susceptibility (potentiated MIC) and the in vivo drug exposure needed for a therapeutic effect.
| Parameter | Value |
| Pharmacodynamic Index for this compound | Area Under the Curve (AUC) |
| Exposure for Bacterial Stasis | |
| Meropenem fT>%MIC | 40% |
| This compound AUC | 700 mg·h/liter |
Data from a murine neutropenic thigh infection model with NDM-producing Enterobacterales.[3]
Experimental Protocols
In Vitro Susceptibility Testing
Antimicrobial susceptibility testing was performed using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[5] Custom panels were prepared in cation-adjusted Mueller-Hinton broth (CAMHB). The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth after incubation at 35°C for 16 to 20 hours.[5] For the combination studies, a fixed concentration of this compound (typically 8 µg/mL) was used.[5][8]
In Vivo Murine Neutropenic Thigh Infection Model
The in vivo efficacy of the meropenem-ANT2681 combination was evaluated in a well-established neutropenic mouse thigh infection model.[3][7]
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[9]
-
Infection: A bacterial suspension of an NDM-producing Enterobacterales strain is injected into the thigh muscle of the mice.[9]
-
Treatment: At a specified time post-infection, treatment is initiated with meropenem administered subcutaneously and this compound administered intravenously at various dosing regimens.[3]
-
Assessment of Efficacy: At 24 hours post-treatment initiation, mice are euthanized, and the thighs are homogenized to determine the bacterial load (colony-forming units per thigh). The change in bacterial load compared to the initial inoculum and untreated controls is used to determine the efficacy of the treatment.[9][10]
Visualizing the Path to Efficacy
Mechanism of Action: Overcoming Resistance
Caption: Mechanism of meropenem action, MBL-mediated resistance, and this compound inhibition.
Experimental Workflow: From Lab Bench to Preclinical Model
Caption: Workflow for correlating in vitro susceptibility with in vivo efficacy of this compound.
References
- 1. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae | Semantic Scholar [semanticscholar.org]
- 2. Novel Specific Metallo-β-Lactamase Inhibitor this compound Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 8. journals.asm.org [journals.asm.org]
- 9. noblelifesci.com [noblelifesci.com]
- 10. Pharmacodynamics of Meropenem against Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Next-Generation MBL Inhibitors, Including ANT2681
For Researchers, Scientists, and Drug Development Professionals
The rise of metallo-β-lactamase (MBL)-producing bacteria presents a formidable challenge to the efficacy of β-lactam antibiotics, a cornerstone of modern medicine. These enzymes, belonging to Ambler class B, possess a zinc-dependent active site that enables them to hydrolyze a broad spectrum of β-lactams, including the last-resort carbapenems.[1][2] Consequently, the development of potent and clinically effective MBL inhibitors (MBLIs) is a critical area of research. This guide provides a comparative overview of three next-generation MBL inhibitors in clinical or late preclinical development: ANT2681, a thiazole carboxylate; and taniborbactam and QPX7728, both cyclic boronates.
Mechanism of Action: Targeting the Zinc-Dependent Active Site
Metallo-β-lactamases utilize one or two zinc ions in their active site to coordinate a water molecule, which then acts as a nucleophile to hydrolyze the amide bond of the β-lactam ring.[3] Next-generation MBL inhibitors are designed to interact with these crucial zinc ions, thereby preventing the hydrolysis of co-administered β-lactam antibiotics.
This compound , a thiazole carboxylate derivative, functions as a competitive inhibitor. It directly interacts with the dinuclear zinc ion cluster within the MBL active site, preventing the binding of the β-lactam substrate.[4][5]
Taniborbactam (VNRX-5133) and QPX7728 (Xeruborbactam) are cyclic boronate compounds that act as transition-state analogs.[6][7][8] The boron atom in these inhibitors is susceptible to nucleophilic attack by the zinc-activated water molecule, forming a stable, reversible covalent adduct that mimics the tetrahedral intermediate of β-lactam hydrolysis.[6][9][10] This dual-action mechanism allows them to inhibit not only MBLs but also serine-β-lactamases (SBLs).[6][9][11]
Comparative In Vitro Inhibitory Activity
The potency of these inhibitors against various MBLs is typically quantified by determining their 50% inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ). A lower value for both parameters indicates a more potent inhibitor.
| Inhibitor | Enzyme | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | NDM-1 | Potent inhibition reported, specific values not consistently published | Competitive inhibitor[4][5] |
| VIM-1 | Potent inhibition reported[4] | ||
| Taniborbactam | NDM-1 | - | 81[12] |
| VIM-2 | - | 19[12] | |
| IMP-1 | - | >30,000[12] | |
| QPX7728 | NDM-1 | 55 ± 25[13] | 32 ± 14[13] |
| VIM-1 | 14 ± 4[13] | 7.5 ± 2.1[13] | |
| IMP-1 | 610 ± 70[13] | 240 ± 30[13] | |
| Table 1: Comparative in vitro inhibitory activity of next-generation MBL inhibitors against key metallo-β-lactamases. |
In Vitro Susceptibility of MBL-Producing Pathogens
The clinical utility of an MBL inhibitor is ultimately determined by its ability to restore the activity of a partner β-lactam antibiotic against resistant bacteria. This is assessed by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic with and without the inhibitor.
| Inhibitor Combination | Organism Type | Partner Antibiotic | MIC₉₀ (µg/mL) without Inhibitor | MIC₉₀ (µg/mL) with Inhibitor |
| Meropenem-ANT2681 | NDM-producing Enterobacterales | Meropenem | >32 | 8[14] |
| VIM-producing Enterobacterales | Meropenem | >32 | - (74.9% inhibited at 8 µg/mL)[14] | |
| IMP-producing Enterobacterales | Meropenem | >32 | - (85.7% inhibited at 8 µg/mL)[14] | |
| Cefepime-Taniborbactam | MBL-producing Enterobacterales | Cefepime | ≥256 | 1[12] |
| MBL-producing P. aeruginosa | Cefepime | ≥32 | 4[12] | |
| Various-QPX7728 | Carbapenem-resistant K. pneumoniae | Various β-lactams | - | Potentiation demonstrated[15] |
| Table 2: In vitro activity of MBL inhibitor combinations against resistant Gram-negative bacteria. |
In Vivo Efficacy in Murine Infection Models
The murine thigh infection model is a standard preclinical model used to evaluate the in vivo efficacy of antimicrobial agents. In this model, neutropenic mice are infected in the thigh muscle, and the reduction in bacterial burden following treatment is measured.
This compound in combination with meropenem has demonstrated efficacy in a neutropenic murine thigh model against NDM-producing Enterobacteriaceae. Dose-fractionation studies have shown that the area under the concentration-time curve (AUC) is the key pharmacodynamic index for this compound's efficacy.[5][16]
Taniborbactam combined with cefepime has shown efficacy in murine neutropenic thigh and lung infection models against MBL-producing Enterobacteriaceae.[17]
QPX7728 has demonstrated in vivo activity in combination with multiple β-lactams against carbapenem-resistant Klebsiella pneumoniae in a neutropenic mouse thigh infection model, leading to bacterial killing at various doses.
Experimental Protocols
Determination of IC₅₀ and Kᵢ (Enzyme Kinetics Assay)
This protocol outlines the general procedure for determining the inhibitory potency of a compound against a purified MBL enzyme using a chromogenic substrate like nitrocefin.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the purified MBL enzyme, the chromogenic substrate, and serial dilutions of the test inhibitor in a suitable assay buffer (e.g., HEPES or MOPS with ZnCl₂ for MBLs).[1]
-
Assay Setup: In a 96-well microplate, add the assay buffer, followed by the inhibitor dilutions. Then, add the purified enzyme solution to all wells.[18]
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.[18]
-
Reaction Initiation and Measurement: Initiate the reaction by adding the chromogenic substrate to all wells. Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin hydrolysis) over time using a microplate reader.[18]
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the reaction curves. For IC₅₀ determination, plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve. For Kᵢ determination, repeat the assay at multiple substrate concentrations and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis.[1][18]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation: Prepare serial twofold dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth in a 96-well microplate. A parallel set of dilutions is prepared containing a fixed, clinically relevant concentration of the MBL inhibitor.[19][20]
-
Inoculation: Prepare a standardized bacterial inoculum (equivalent to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[19]
-
Incubation: Incubate the microplates at 35-37°C for 16-20 hours in ambient air.[20]
-
Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[20]
Murine Thigh Infection Model
This in vivo model assesses the efficacy of antimicrobial agents in a localized infection setting.
Methodology:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This makes them more susceptible to bacterial infection and allows for a clearer assessment of the antimicrobial agent's efficacy.[21][22]
-
Infection: A defined inoculum of the MBL-producing bacterial strain is injected into the thigh muscle of the mice.[21]
-
Treatment: At a specified time post-infection, treatment is initiated. Different groups of mice receive the β-lactam antibiotic alone, the MBL inhibitor alone, the combination of the β-lactam and the MBL inhibitor, or a vehicle control. Dosing regimens are designed to mimic human pharmacokinetics.[17][21]
-
Assessment of Bacterial Burden: At a predetermined time after treatment initiation (e.g., 24 hours), the mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The number of viable bacteria (CFU) in the homogenate is determined by plating serial dilutions on appropriate agar media.[22]
-
Data Analysis: The efficacy of the treatment is determined by comparing the bacterial load in the thighs of the treated groups to that of the control group. A significant reduction in CFU indicates in vivo efficacy.
Conclusion
This compound, taniborbactam, and QPX7728 represent promising next-generation MBL inhibitors with distinct chemical scaffolds and inhibitory profiles. While all three effectively target key MBLs, the cyclic boronates, taniborbactam and QPX7728, offer the advantage of also inhibiting serine-β-lactamases, potentially providing broader coverage against co-producing strains. The preclinical and early clinical data for these inhibitors are encouraging, suggesting they have the potential to restore the clinical utility of established β-lactam antibiotics against some of the most challenging Gram-negative pathogens. Further clinical studies are crucial to fully elucidate their efficacy, safety, and optimal clinical application in treating infections caused by MBL-producing bacteria.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of metallo-β-lactamase, serine-β-lactamase and penicillin-binding protein inhibition by cyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the inhibition of AmpC and other β-lactamases by cyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor this compound in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae | Semantic Scholar [semanticscholar.org]
- 17. The latest advances in β-lactam/β-lactamase inhibitor combinations for the treatment of Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Simple Microdilution Test for Detection of Metallo-β-Lactamase Production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. karger.com [karger.com]
- 22. criver.com [criver.com]
Safety Operating Guide
Navigating the Disposal of ANT2681: A Guide for Laboratory Professionals
Absence of specific public data on the disposal of the novel metallo-β-lactamase inhibitor ANT2681 necessitates a cautious approach rooted in established best practices for pharmaceutical research waste. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility by adhering to general guidelines for chemical and pharmaceutical waste management.
Currently, a publicly available Safety Data Sheet (SDS) or specific disposal protocols for this compound have not been identified. The information presented here is based on general principles for the disposal of research-grade pharmaceutical compounds and β-lactamase inhibitors. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for site-specific procedures.
General Principles for Laboratory Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste from research laboratories is a highly regulated process designed to protect human health and the environment.[1][2] Such waste streams can be complex, often categorized as hazardous or non-hazardous, and may include expired or unused investigational compounds, contaminated laboratory consumables, and sharps.[1][2]
Key considerations for the disposal of a novel compound like this compound involve a multi-step evaluation process. This process should always begin with an attempt to obtain the official Safety Data Sheet from the manufacturer or supplier, as this document will contain specific disposal instructions. In the absence of an SDS, a conservative approach, treating the compound as hazardous waste, is recommended.
Summary of Disposal Considerations
| Consideration | General Guidance | Regulatory Context |
| Safety Data Sheet (SDS) | The primary source for specific disposal information. Always try to obtain this from the manufacturer. | Provides essential safety, handling, and disposal instructions. |
| Institutional EHS | Consult your institution's Environmental Health and Safety department for approved disposal procedures.[3] | Ensures compliance with local, state, and federal regulations. |
| Waste Categorization | In the absence of specific data, treat this compound as hazardous chemical waste.[4] | Governed by EPA's Resource Conservation and Recovery Act (RCRA).[2] |
| Unused/Expired Compound | Collect in a designated, properly labeled, and sealed hazardous waste container. | Prevents environmental contamination and accidental exposure. |
| Contaminated Materials | Items such as gloves, vials, and pipette tips should be disposed of as hazardous waste. | Minimizes the spread of potentially hazardous materials. |
| Aqueous Solutions | Do not dispose of down the drain unless explicitly permitted by your EHS department after a thorough risk assessment. | Protects aquatic ecosystems from pharmacologically active compounds. |
| Decontamination | Some β-lactam antibiotics can be chemically degraded (e.g., via hydrolysis with sodium hydroxide), but the efficacy for this compound is unknown.[5][6] Autoclaving is not always effective for heat-stable compounds.[7] | Chemical inactivation should only be performed if a validated protocol is available. |
Experimental Protocols for Inactivation
While specific experimental protocols for the inactivation of this compound are not available, research on other β-lactam antibiotics has explored chemical hydrolysis as a method of degradation. For instance, studies have shown that a 1 M sodium hydroxide solution can effectively hydrolyze and inactivate certain β-lactam residues.[5] However, the applicability of this method to this compound is unknown and should not be attempted without specific validation.
Another consideration is the heat stability of the compound. Some antibiotics are sensitive to heat and can be degraded by autoclaving, while others are heat-stable.[7] Without data on this compound's thermal stability, autoclaving should not be considered a reliable method of inactivation for disposal purposes.
Disposal Workflow
The following diagram illustrates a general decision-making workflow for the disposal of a research chemical like this compound.
Caption: General workflow for the disposal of research chemical waste.
Disclaimer: This information is intended as a general guide and is not a substitute for a formal Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. Always prioritize obtaining specific disposal instructions for any chemical you are working with.
References
- 1. easyrxcycle.com [easyrxcycle.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. Pharmaceutical Drug Waste | Office of Clinical and Research Safety [vumc.org]
- 5. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
Safeguarding Research: A Comprehensive Guide to Handling ANT2681
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of ANT2681, a novel metallo-β-lactamase inhibitor. The following procedural guidance is intended to ensure the safety of laboratory personnel and the integrity of experimental protocols. As no specific Safety Data Sheet (SDS) for this compound is publicly available, these recommendations are based on best practices for handling investigational new drugs and similar antibiotic compounds.
Personal Protective Equipment (PPE)
Due to the investigational nature of this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Compound Reconstitution and Aliquoting | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- Laboratory coat- Fume hood |
| In Vitro Experiments (e.g., MIC assays) | - Nitrile gloves- Safety glasses- Laboratory coat |
| In Vivo Studies (Animal Handling) | - Nitrile gloves- Laboratory coat- Respiratory protection (e.g., N95 respirator) if aerosolization is possible |
| Waste Disposal | - Nitrile gloves- Safety glasses- Laboratory coat |
Operational Plan: From Receipt to Disposal
A structured workflow is critical to minimize exposure and prevent contamination. The following diagram outlines the key stages in the lifecycle of this compound within a research laboratory.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of meropenem in combination with this compound against a bacterial strain, based on published studies.
Objective: To determine the MIC of meropenem in the presence of a fixed concentration of this compound.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Meropenem stock solution
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Prepare Antibiotic Dilutions:
-
Perform serial two-fold dilutions of meropenem in CAMHB across the columns of the 96-well plate.
-
Prepare a working solution of this compound in CAMHB at the desired fixed concentration (e.g., 8 µg/mL).[1]
-
-
Plate Inoculation:
-
Add the prepared this compound working solution to all wells containing the meropenem dilutions.
-
Add the bacterial inoculum to all wells.
-
Include appropriate controls (wells with no antibiotic, wells with no bacteria, wells with only this compound).
-
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of meropenem that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics like meropenem. The diagram below illustrates this mechanism.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and the spread of antibiotic resistance.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused/Expired this compound Stock | Treat as hazardous chemical waste. Collect in a designated, labeled, and sealed container for disposal by a certified hazardous waste contractor. |
| Contaminated Labware (pipette tips, plates, etc.) | Place in a biohazard bag and autoclave to decontaminate before disposal as biohazardous waste. |
| Liquid Waste (cell cultures, media) | Decontaminate with an appropriate disinfectant (e.g., 10% bleach solution for a 30-minute contact time) before disposal down the drain with copious amounts of water, in accordance with institutional guidelines. For larger volumes or if local regulations prohibit drain disposal, collect in a labeled waste container for chemical or biohazardous waste disposal. |
| Contaminated Sharps (needles, scalpels) | Dispose of immediately in a designated sharps container. |
It is imperative to consult and adhere to your institution's specific guidelines for hazardous and biohazardous waste disposal. When in doubt, contact your institution's Environmental Health and Safety (EHS) department for guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
